2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNRKGPFWUYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS number
An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's fundamental properties, the critical role of its tosyl group, detailed synthesis and application protocols, and essential safety measures. The objective is to provide not just procedural steps, but the underlying scientific rationale to empower effective utilization in advanced research and therapeutic development.
Section 1: Core Compound Identification and Physicochemical Properties
This compound is a key chemical intermediate, primarily utilized as a hydrophilic polyethylene glycol (PEG) linker. Its structure features a short, discrete PEG (dPEG®) chain capped with a methyl ether at one terminus and activated with a tosyl group at the other. This strategic design is central to its function in bioconjugation and materials science.
1.1 Chemical Identity
-
IUPAC Name : 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate[1][5]
-
Synonyms : m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl p-Toluenesulfonate, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate, 4-Methylbenzenesulfonic Acid 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Ester[2][4][6]
1.2 Physicochemical Data Summary
The following table summarizes the key properties of this compound, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| Physical State | Liquid or Colorless Oil | [2][3][7] |
| Purity | >98.0% (typically by HPLC) | [2][4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2][6] |
| Solubility | Soluble in water and polar organic solvents | [7][8] |
| CAS Registry Number | 62921-74-8 | [1] |
Section 2: The Chemistry of Activation: The Pivotal Role of the Tosyl Group
The utility of this compound in bioconjugation is almost entirely dependent on the chemical properties of the tosyl (p-toluenesulfonyl) group. Understanding its function is critical to designing successful experiments.
2.1 The Challenge: A Chemically Inert Terminus
Polyethylene glycol chains are terminated with hydroxyl (-OH) groups. In the context of nucleophilic substitution reactions, which are essential for covalently linking molecules, the hydroxide ion (HO⁻) is a notoriously poor leaving group.[9] It is a strong base, meaning it is unstable on its own in solution, which makes the activation energy required to displace it prohibitively high.
2.2 The Solution: Tosylation as a Superior Activation Strategy
The tosyl group transforms the chemically inert hydroxyl group into a tosylate ester (-OTs), which is an excellent leaving group.[9][10] This transformation is the cornerstone of the compound's reactivity.
Causality Behind Its Efficacy: The efficacy of the tosylate as a leaving group is rooted in the high stability of the tosylate anion (TsO⁻) that is formed when it detaches from the PEG chain. This stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group.[9][10] This charge distribution means the tosylate anion is a very weak base, and a fundamental principle of organic chemistry dictates that weak bases are excellent leaving groups.[9] This resonance stabilization significantly lowers the activation energy for nucleophilic attack, making the conjugation reaction highly favorable.[10]
2.3 Mechanism of Action: S_N2 Nucleophilic Substitution
The conjugation of this tosyl-activated PEG linker to a biomolecule (e.g., at a primary amine or thiol site) proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[9]
Caption: S_N2 reaction mechanism for PEGylation.
In this one-step process, the nucleophile (Nu:), such as a deprotonated amine or thiol on a target molecule, attacks the terminal carbon atom of the PEG chain. Simultaneously, the bond between the carbon and the tosylate leaving group breaks, resulting in the formation of a new covalent bond between the PEG linker and the nucleophile.
Section 3: Synthesis and Quality Control
This compound is synthesized via a straightforward tosylation of the corresponding alcohol, tri(ethylene glycol) monomethyl ether. The protocol is reliable and high-yielding.
3.1 Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[3]
Objective: To synthesize this compound from tri(ethylene glycol) monomethyl ether.
Materials:
-
Tri(ethylene glycol) monomethyl ether (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Methylene chloride (DCM)
-
Dilute Hydrochloric Acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide and tri(ethylene glycol) monomethyl ether in a mixture of THF and water.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride in THF to the cooled reaction mixture. The slow addition maintains the low temperature. The NaOH acts as a base to deprotonate the terminal alcohol, forming a more nucleophilic alkoxide, and to neutralize the HCl byproduct of the reaction.
-
Reaction: Stir the solution vigorously at 0 °C for 3 hours.
-
Quenching: Pour the reaction mixture into ice water to quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as methylene chloride, several times.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any remaining NaOH) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, typically as a colorless oil.[3]
3.2 Characterization and Validation
To ensure the identity and purity of the synthesized compound, the following analytical methods are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The expected signals for the product are: δ 7.78 (d, 2H), 7.32 (d, 2H), 4.14 (t, 2H), 3.67 (t, 2H), 3.59 (q, 6H), 3.50 (t, 2H), 3.35 (s, 3H), 2.42 (s, 3H).[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, which is typically greater than 98%.[2]
Section 4: Applications in Research and Drug Development
The unique structure of m-PEG3-Tos makes it a versatile tool in several scientific domains.
4.1 Core Application: PEGylation of Biotherapeutics
PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[11] This modification can dramatically improve the therapeutic profile by:
-
Increasing solubility and stability.[10]
-
Prolonging circulation half-life by reducing renal clearance.
-
Masking epitopes to reduce immunogenicity.
m-PEG3-Tos is an ideal reagent for this purpose, reacting readily with nucleophilic functional groups (e.g., the ε-amino group of lysine or the sulfhydryl group of cysteine) on biomolecules.[8][11][12]
4.2 Workflow: PEGylation of a Model Peptide
This workflow outlines the general steps for conjugating m-PEG3-Tos to a peptide containing a reactive amine or thiol group.
Caption: General workflow for peptide PEGylation.
4.3 Broader Applications
Beyond traditional PEGylation, m-PEG3-Tos serves as a critical building block in other advanced applications:
-
PROTAC Synthesis: It is used as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[13][14]
-
Polymer Chemistry: It can act as a chain-transfer agent in radical polymerization processes, enabling the creation of PEG-based hydrogels and other stimuli-responsive polymers.[15]
-
Ionic Liquids: Derivatization of the tosyl group can yield quaternary ammonium salts that behave as ionic liquids, finding use in electrochemistry and green chemistry applications.[15]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent. The following information is a summary derived from safety data sheets (SDS).[6]
5.1 Personal Protective Equipment (PPE)
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. A vapor respirator may be required if mists or aerosols are generated.[6][16]
-
Hand Protection: Wear suitable protective gloves.[6]
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary depending on the scale of the operation.[6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
5.2 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the generation of vapor or mist.[6]
-
Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.[6]
5.3 First Aid Measures
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation or a rash occurs.[6]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[6]
5.4 Spill Management
Absorb spills with an inert material (e.g., sand, earth) and dispose of the collected material in accordance with local regulations. For large spills, contain the spill by bunding.[6]
References
- 1. escientificsolutions.com [escientificsolutions.com]
- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 13. This compound | 62921-74-8 [chemicalbook.com]
- 14. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate , >98.0%(T)(HPLC) , 62921-74-8 - CookeChem [cookechem.com]
- 15. This compound (62921-74-8) for sale [vulcanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate molecular weight
An In-Depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (mPEG3-Tosylate)
Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized chemical reagent of significant interest to researchers in organic chemistry, materials science, and drug development. This guide details its chemical properties, a robust synthesis protocol, and its critical applications, with a particular focus on its role as a hydrophilic linker in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). By synthesizing established protocols with mechanistic insights, this paper serves as an essential resource for scientists seeking to leverage this versatile compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a hybrid molecule featuring a hydrophilic triethylene glycol monomethyl ether (mPEG3) chain and a highly reactive p-toluenesulfonate (tosylate) functional group. This unique structure makes it an invaluable tool for chemical synthesis. The polyethylene glycol (PEG) portion imparts increased aqueous solubility to target molecules, a critical attribute in drug development for improving pharmacokinetic profiles. The tosylate group serves as an excellent leaving group, facilitating covalent attachment to a wide range of nucleophiles.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.39 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₂O₆S | [1][2][3][4][5][6] |
| CAS Number | 62921-74-8 | [1][2][4][6] |
| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | [3] |
| Common Synonyms | m-PEG3-Tosylate, mPEG3-Tos | [7] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | [3] |
| Appearance | Colorless Oil |[2] |
The Chemistry of the Tosylate Group: A Superior Leaving Group
The utility of this reagent is fundamentally grounded in the chemical nature of the tosylate group. The tosylate anion is an exceptionally stable species, and therefore a superb leaving group in nucleophilic substitution reactions. This stability arises from resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability drastically lowers the activation energy for substitution, making reactions efficient and often allowing for milder reaction conditions compared to substitutions with poorer leaving groups like halides.
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 62921-74-8|this compound|BLD Pharm [bldpharm.com]
- 5. Triethylene glycol mono methyl ether tosylate | CymitQuimica [cymitquimica.com]
- 6. escientificsolutions.com [escientificsolutions.com]
- 7. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also commonly known by synonyms such as m-PEG3-Tos or m-PEG4-Tos, is a versatile chemical compound with significant applications in the fields of medicinal chemistry, drug delivery, and bioconjugation.[1][2][3] Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a reactive tosylate group, makes it an invaluable tool for researchers seeking to modify the properties of molecules of interest.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important reagent, with a focus on its utility in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[5] The presence of the ethylene glycol units imparts hydrophilicity, rendering it soluble in water and a range of organic solvents.[5] This solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems.
| Property | Value | Source |
| Molecular Formula | C14H22O6S | [1][3][6][7] |
| Molecular Weight | 318.39 g/mol | [1][3][6][7] |
| CAS Number | 62921-74-8 | [1][3][6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 432.3 ± 35.0 °C (Predicted) | [1][5] |
| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Specific Gravity (20/20) | 1.19 | |
| Refractive Index | 1.53 | |
| Flash Point | 215 °C |
Synthesis
The synthesis of this compound is typically achieved through the tosylation of triethylene glycol monomethyl ether. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
A common and effective method for the synthesis of this compound is as follows:
-
Dissolution of Reactants: Dissolve tri(ethyleneglycol) monomethyl ether (1.0 eq) and sodium hydroxide (1.5 eq) in a mixture of tetrahydrofuran (THF) and water.[6]
-
Cooling: Cool the solution in an ice bath to 0°C.[6]
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the cooled reaction mixture.[6]
-
Reaction: Stir the solution at 0°C for 3 hours.[6]
-
Quenching: Pour the reaction mixture into ice water to quench the reaction.[6]
-
Extraction: Extract the product multiple times with methylene chloride.[6]
-
Washing: Wash the combined organic layers with dilute hydrochloric acid and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a colorless oil.[6]
A reported yield for this reaction is 99%.[6]
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H), 3.35 (s, 3H), 3.50 (t, 2H), 3.59 (q, 6H), 3.67 (t, 2H), 4.14 (t, 2H), 7.32 (d, 2H), 7.78 (d, 2H).[6]
Reactivity and Stability
The key to the utility of this compound lies in the reactivity of the tosylate group. The tosylate anion is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including:
-
Amines: Primary and secondary amines react to form stable secondary or tertiary amine linkages.
-
Thiols: Thiol groups, such as those found on cysteine residues in proteins, are potent nucleophiles that react to form stable thioether bonds.
-
Hydroxyls: While less reactive than amines and thiols, hydroxyl groups can also displace the tosylate group to form ether linkages.
The rate of these nucleophilic substitution reactions is highly dependent on the pH of the reaction medium. For instance, the reaction with amines is significantly faster at a pH above the pKa of the amine, where the amine is in its deprotonated, more nucleophilic state.
Stability
Sulfonate esters, including tosylates, exhibit moderate stability. Their stability can be influenced by several factors:
-
Moisture: Tosylates are susceptible to hydrolysis, which can be accelerated in the presence of water.
-
pH: Both acidic and basic conditions can promote the hydrolysis of the tosyl group.[8]
-
Temperature: Elevated temperatures can lead to the degradation of the compound.
For long-term storage, it is recommended to keep the compound in a cool, dry place.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development, particularly in the construction of complex therapeutic modalities.
Role as a PEG Linker
The polyethylene glycol (PEG) portion of the molecule confers several advantageous properties to the molecules it is conjugated to:
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs, improving their bioavailability and formulation characteristics.[1]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.[9]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.[10]
Application in Antibody-Drug Conjugates (ADCs)
This compound can be used as a non-cleavable linker in the synthesis of ADCs.[4] In this application, the tosylate group is displaced by a nucleophile on the cytotoxic payload, and the other end of the PEG chain is attached to the antibody. The resulting ADC can selectively deliver the payload to cancer cells, minimizing off-target toxicity.[11]
Application in PROTACs
This compound also serves as a PEG-based linker for the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.
Experimental Protocol: General Procedure for Conjugation to a Thiol-Containing Molecule
The following is a representative protocol for the conjugation of this compound to a molecule containing a free thiol group, such as a cysteine-containing peptide or protein.
-
Preparation of the Thiol-Containing Molecule: Ensure the thiol group is reduced and available for reaction. This may involve a pre-treatment step with a reducing agent like dithiothreitol (DTT), followed by removal of the excess reducing agent.
-
Reaction Setup: Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH of 7-8 to ensure the thiol is in its more nucleophilic thiolate form.
-
Addition of the Tosylated PEG: Add a molar excess of this compound to the reaction mixture. The exact molar ratio will need to be optimized for the specific application.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle mixing for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, the PEGylated product can be purified from unreacted starting materials and byproducts using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.
Safety and Handling
While specific toxicological data for this compound is limited, general precautions for handling sulfonate esters and PEG-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Sulfonate esters are known to be potential alkylating agents and should be handled with care.[12] PEG compounds are generally considered to have low toxicity.[13]
Conclusion
This compound is a highly valuable and versatile reagent for researchers in the life sciences. Its combination of a hydrophilic PEG spacer and a reactive tosylate group provides a powerful tool for the modification of small molecules, peptides, proteins, and other biomolecules. The ability to enhance solubility, improve pharmacokinetic profiles, and serve as a linker in advanced therapeutic platforms like ADCs and PROTACs ensures its continued importance in the pursuit of novel and more effective medicines.
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escientificsolutions.com [escientificsolutions.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. pqri.org [pqri.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: A Key Linker in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, the precise molecular architecture of drug delivery systems and bioconjugates is paramount to their efficacy and safety. Among the critical components of these systems are chemical linkers, which play a pivotal role in connecting disparate molecular entities, such as a targeting moiety and a therapeutic payload. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a short-chain polyethylene glycol (PEG) derivative, has emerged as a versatile and highly valuable linker in the development of sophisticated drug constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this important molecule, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the strategic advantages of employing this specific linker in the design of next-generation therapeutics.
Chemical Properties and Structure
This compound is an organic compound featuring a triethylene glycol monomethyl ether core functionalized with a tosylate group. The presence of the PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[1] The terminal tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various payloads or targeting ligands.[1]
| Property | Value | Source(s) |
| Chemical Formula | C14H22O6S | [1][2] |
| Molecular Weight | 318.39 g/mol | [1][2] |
| CAS Number | 62921-74-8 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Synonyms | m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl p-toluenesulfonate | [3] |
Synthesis of this compound
The synthesis of the title compound is a straightforward yet critical procedure that involves the tosylation of a commercially available alcohol, triethylene glycol monomethyl ether. This reaction exemplifies a fundamental transformation in organic chemistry: the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).
Reaction Mechanism: Tosylation of an Alcohol
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion. A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the process.
Caption: Reaction mechanism of alcohol tosylation with p-toluenesulfonyl chloride.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound, adapted from established literature procedures.
Materials:
-
Triethylene glycol monomethyl ether (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq.) in anhydrous DCM (approximately 10 volumes). Cool the solution to 0 °C using an ice bath.
-
Addition of Base and TsCl: To the cooled solution, add anhydrous pyridine or TEA (1.5-2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1-1.5 eq.). The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound as a colorless to pale yellow oil.
-
Characterization of the Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure. The characteristic signals for this compound are:
-
Aromatic protons of the tosyl group appearing as two doublets in the range of δ 7.3-7.8 ppm.
-
A singlet for the methyl group of the tosyl moiety around δ 2.4 ppm.
-
A singlet for the terminal methoxy group at approximately δ 3.3 ppm.
-
A series of multiplets for the ethylene glycol chain protons between δ 3.5-4.2 ppm.
-
-
-
Aromatic carbons of the tosyl group in the δ 127-145 ppm region.
-
The methyl carbon of the tosyl group around δ 21 ppm.
-
The methoxy carbon at approximately δ 59 ppm.
-
Carbons of the ethylene glycol chain in the δ 68-72 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups in the molecule. The expected characteristic absorption bands are:
-
S=O Stretching: Strong absorptions in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) are indicative of the sulfonate group.
-
C-O Stretching: A strong, broad absorption band around 1100 cm⁻¹ is characteristic of the C-O-C ether linkages of the PEG chain.[4]
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound (MW = 318.39 g/mol ), the molecular ion peak [M]+ at m/z 318 would be expected. Common fragmentation patterns for ethers involve cleavage of the C-O bond or alpha-cleavage. The tosyl group can also undergo characteristic fragmentation.
Applications in Drug Development
The unique combination of a hydrophilic PEG spacer and a reactive tosylate group makes this molecule an invaluable tool in the field of drug development, particularly in the construction of bioconjugates.
Role as a PEG Linker in Bioconjugation
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5] Short-chain PEG linkers, such as the triethylene glycol moiety in the title compound, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, which is often a major challenge in drug formulation.[1]
-
Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, reducing its immunogenicity.
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can reduce renal clearance, leading to a longer circulation half-life.
-
Controlled Spacing: The defined length of the triethylene glycol chain provides a precise spacer between the conjugated molecules, which can be critical for maintaining the biological activity of each component.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody to the payload is a critical component of ADC design, influencing its stability, efficacy, and toxicity.[6] this compound can be used to synthesize more complex linkers for ADCs, where the tosylate group allows for the attachment of the payload or a component of the linker system. The hydrophilic PEG portion can help to mitigate the aggregation often caused by hydrophobic payloads.[7]
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
An In-Depth Technical Guide to the Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a versatile PEG linker often utilized in bioconjugation and drug delivery applications.[1] Beyond a mere recitation of steps, this document elucidates the chemical principles, justifies experimental choices, and offers practical insights to ensure a successful and safe synthesis for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
This compound, also known as m-PEG3-Tos, is a key intermediate in chemical synthesis.[1][2] Its structure incorporates a hydrophilic polyethylene glycol (PEG) spacer, which enhances aqueous solubility, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions.[1][3] This combination makes it a valuable building block for attaching PEG chains to various molecules, a process known as PEGylation, which can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The Underlying Chemistry: Tosylation of Alcohols
The synthesis of the target compound is achieved through the tosylation of tri(ethylene glycol) monomethyl ether. This reaction converts a poorly leaving hydroxyl group (-OH) into a much better leaving group, the tosylate (-OTs).[3] The tosylate anion is stabilized by resonance across the sulfonate group, making it a weak base and therefore a good leaving group in subsequent nucleophilic substitution reactions.[3]
The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the alcohol, forming an alkoxide, which is a more potent nucleophile. The alkoxide then attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the desired tosylate ester.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |
| Tri(ethylene glycol) monomethyl ether | C7H16O4 | 164.20 | 10.0 g | 60.9 | High Purity |
| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | 12.76 g | 67.0 | High Purity |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.65 g | 91.3 | Reagent Grade |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 160 mL | - | Anhydrous |
| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | As needed | - | Reagent Grade |
| Hydrochloric acid (HCl) | HCl | 36.46 | Dilute solution | - | Reagent Grade |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Magnesium sulfate (MgSO4) | MgSO4 | 120.37 | As needed | - | Anhydrous |
| Water | H2O | 18.02 | As needed | - | Deionized |
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (3.65 g, 91.3 mmol) and tri(ethylene glycol) monomethyl ether (10.0 g, 60.9 mmol) in a mixture of THF (140 mL) and water (20 mL).[4]
-
Expert Insight : The use of a THF/water solvent system is crucial. THF solubilizes the organic starting materials, while water is necessary to dissolve the sodium hydroxide. The presence of a strong base like NaOH is essential to deprotonate the alcohol, making it a more reactive nucleophile.
-
-
Cooling : Cool the solution in an ice bath to 0 °C.
-
Causality : This reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent side reactions, and ensure the stability of the tosyl chloride, which can be sensitive to heat.
-
-
Addition of Tosyl Chloride : In a separate beaker, dissolve p-toluenesulfonyl chloride (12.76 g, 67.0 mmol) in THF (20 mL). Slowly add this solution to the cooled reaction mixture dropwise over 15-20 minutes using an addition funnel.[4]
-
Trustworthiness : Slow, controlled addition of the tosyl chloride is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of unwanted byproducts.
-
-
Reaction Monitoring : Stir the reaction mixture at 0 °C for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation : A successful reaction will show the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the product.
-
-
Workup and Extraction :
-
Pour the reaction mixture into 50 mL of ice water.[4]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with dilute HCl (50 mL) followed by brine (50 mL).[4]
-
Expert Insight : The dilute HCl wash is to neutralize any remaining sodium hydroxide and quench the reaction. The brine wash helps to remove any residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
-
Purification and Characterization :
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil.[4] A high yield of approximately 99% is expected.[4]
-
The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected 1H NMR spectrum in CDCl3 should show the following characteristic peaks: δ 2.42 (s, 3H), 3.35 (s, 3H), 3.50 (t, 2H), 3.59 (q, 6H), 3.67 (t, 2H), 4.14 (t, 2H), 7.32 (d, 2H), 7.78 (d, 2H).[4]
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
p-Toluenesulfonyl chloride (TsCl) is a corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7][8] Store TsCl in a dry, well-closed container.[5]
Conclusion
This guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug development and materials science.
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Physicochemical Properties and Applications of m-PEG3-tosylate
This guide offers a comprehensive technical overview of methoxy-polyethylene glycol(3)-tosylate (m-PEG3-tosylate), a heterobifunctional linker pivotal in modern drug development and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of m-PEG3-tosylate, provides detailed experimental protocols for its characterization and application, and synthesizes field-proven insights to explain the rationale behind experimental choices.
Introduction: The Strategic Importance of m-PEG3-tosylate in Bioconjugation
In the landscape of advanced therapeutics, which includes antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the active components is a critical determinant of efficacy, stability, and pharmacokinetic profile.[1] m-PEG3-tosylate has emerged as a valuable tool in this context. It is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which ensures batch-to-batch consistency and reproducibility in the synthesis of complex bioconjugates.[]
The structure of m-PEG3-tosylate features a methoxy-terminated triethylene glycol chain, which imparts hydrophilicity, and a tosyl (tosylate) group.[3] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute when working with often hydrophobic drug molecules.[4][5] The tosyl group is an excellent leaving group, rendering the molecule highly reactive towards nucleophiles such as amines and thiols under specific conditions.[3] This reactivity is the cornerstone of its utility in covalently modifying proteins, peptides, and other biomolecules.
Physicochemical Properties of m-PEG3-tosylate
A thorough understanding of the physical and chemical properties of m-PEG3-tosylate is fundamental to its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | [3] |
| Synonyms | m-PEG3-Tos, m-PEG2-Tosylate | [6] |
| CAS Number | 50586-80-6 | [3][4] |
| Molecular Formula | C₁₂H₁₈O₅S | [3][4] |
| Molecular Weight | 274.33 g/mol | [3] |
| Exact Mass | 274.0875 Da | [3] |
| Appearance | Colorless to white solid-liquid mixture | [6] |
| Purity | Typically ≥98% | [4] |
| Predicted Boiling Point | 392.3 ± 27.0 °C | [6] |
| Predicted Density | 1.179 ± 0.06 g/cm³ | [6] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform. The PEG moiety enhances solubility in aqueous media. | [3][7][8] |
Data Presentation: Core Physicochemical Characteristics of m-PEG3-tosylate
Reactivity and Mechanism of Action
The synthetic utility of m-PEG3-tosylate is centered on the reactivity of the tosyl group. As a sulfonate ester of p-toluenesulfonic acid, the tosylate is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[9]
Reaction with Amines (e.g., Lysine Residues)
Primary and secondary amines, such as the ε-amino group of lysine residues in proteins, are effective nucleophiles for displacing the tosylate group.[10] The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to ensure that a significant population of the amine groups are deprotonated and thus nucleophilic.[11]
Figure 1: Sₙ2 reaction of m-PEG3-tosylate with a primary amine.
Reaction with Thiols (e.g., Cysteine Residues)
Thiol groups, present in cysteine residues, are also potent nucleophiles that can react with m-PEG3-tosylate to form a stable thioether linkage.[11] For site-specific modification, it is crucial that the target cysteine is in its reduced, free thiol form.[12] Disulfide-bonded cysteines are unreactive towards tosylates and require a reduction step prior to conjugation.[13]
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for the characterization and application of m-PEG3-tosylate. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.
Characterization of m-PEG3-tosylate
4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an essential technique for confirming the identity and purity of m-PEG3-tosylate.
-
Sample Preparation: Dissolve 5-10 mg of m-PEG3-tosylate in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.
-
Acquisition: Obtain the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the four protons on the benzene ring.
-
PEG Chain Protons: A series of multiplets between δ 3.5-4.2 ppm.
-
Methoxy Protons (-OCH₃): A singlet at approximately δ 3.3 ppm.
-
Methyl Protons (Tosyl Group): A singlet around δ 2.4 ppm.
-
4.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of m-PEG3-tosylate.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly employed.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 275.09.
-
Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragmentation of the PEG chain involves the neutral loss of ethylene oxide units (44 Da).
General Protocol for Protein PEGylation with m-PEG3-tosylate
This protocol outlines a general procedure for conjugating m-PEG3-tosylate to a protein via lysine residues.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH of 8.5-9.5.[10] The optimal protein concentration is typically between 1-10 mg/mL.
-
-
m-PEG3-tosylate Solution Preparation:
-
Immediately before use, dissolve m-PEG3-tosylate in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl or 1 M glycine (pH 8.0), to a final concentration of 50-100 mM to react with any excess m-PEG3-tosylate.[10]
-
-
Purification:
-
Remove unreacted m-PEG3-tosylate and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the Conjugate:
-
Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF or ESI-MS, and HPLC.
-
Figure 2: Experimental workflow for protein PEGylation.
Stability and Storage
Proper storage of m-PEG3-tosylate is crucial for maintaining its reactivity and ensuring the reproducibility of experimental results.
-
Long-term Storage: For long-term storage, it is recommended to keep m-PEG3-tosylate at -20°C in a dry, dark environment.[3][4]
-
Short-term Storage: For short-term use, storage at 0-4°C for days to weeks is acceptable.[3]
-
Handling: The tosyl group is susceptible to hydrolysis, particularly under basic conditions.[14] Therefore, aqueous solutions of m-PEG3-tosylate should be prepared fresh and not stored for extended periods. The polyether backbone of the PEG chain can undergo oxidation, which can be initiated by heat, light, or the presence of transition metal ions.[15]
Applications in Drug Development
The unique properties of m-PEG3-tosylate make it a versatile linker in several areas of advanced drug development.
PROTACs
In the design of PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1] The defined length and flexibility of the m-PEG3-tosylate linker can be advantageous in optimizing the formation of a stable and productive ternary complex.[16] Its hydrophilicity can also improve the often-poor solubility of these complex molecules.[17]
Antibody-Drug Conjugates (ADCs)
For ADCs, the linker must be stable in circulation but allow for the release of the cytotoxic payload at the target site. While m-PEG3-tosylate forms a stable, non-cleavable linkage, its incorporation can still be beneficial. The hydrophilic PEG component can help to mitigate the aggregation often seen with ADCs that have a high drug-to-antibody ratio (DAR).[4]
Conclusion
m-PEG3-tosylate is a high-purity, discrete PEG linker with significant utility in bioconjugation and drug development. Its well-defined structure, coupled with the predictable reactivity of the tosyl group and the beneficial physicochemical properties imparted by the PEG chain, makes it an invaluable tool for researchers and scientists. A thorough understanding of its properties, reactivity, and appropriate handling, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG3-Tos, 50586-80-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. m-PEG3-Tos | 50586-80-6 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. 62921-74-8|2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate in Modern Drug Development
2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate, also known as m-PEG3-Tos, is a key intermediate in the synthesis of advanced pharmaceutical compounds and drug delivery systems. Its molecular structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a reactive tosylate leaving group, makes it an invaluable tool for medicinal chemists. The PEG portion can enhance the solubility and pharmacokinetic profile of a drug, while the tosylate group allows for covalent attachment to a variety of drug molecules and biomolecules.
The efficiency of synthetic reactions and the formulation of the final active pharmaceutical ingredient (API) are critically dependent on the solubility of this intermediate. A thorough understanding of its solubility in a range of solvents is therefore not merely academic, but a fundamental prerequisite for successful process development, purification, and formulation. This guide provides a comprehensive overview of the theoretical considerations and a practical, field-proven methodology for determining the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate.
Physicochemical Properties: A Foundation for Solubility Prediction
While specific solubility data for 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is not extensively documented in publicly available literature, we can infer its likely behavior from its structural features and the properties of related compounds.
| Property | Value | Source |
| Molecular Formula | C14H22O6S | [1][2] |
| Molecular Weight | 318.39 g/mol | [1][2] |
| Appearance | Likely a colorless to light brown liquid or solid | [3] |
| Melting Point | Not specified; related compounds have low melting points | [3][4][5] |
| Boiling Point | Not specified; related compounds have high boiling points under vacuum | [3][4][5] |
The molecule possesses both a nonpolar aromatic ring (from the p-toluenesulfonate group) and a polar chain of ether oxygens. This amphiphilic nature suggests a nuanced solubility profile. Related compounds like ethyl p-toluenesulfonate are known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water.[6][7] It is therefore reasonable to hypothesize that 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate will be miscible with a range of polar and non-polar organic solvents. Its water solubility is likely to be limited but may be greater than that of smaller, less polar tosylates due to the presence of the ethylene glycol chain.
Experimental Protocol for Solubility Determination: A Self-Validating System
The following protocol describes a robust and reproducible method for quantitatively determining the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate in various solvents. This method is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.
Materials and Equipment
-
2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate (>98% purity)
-
Analytical balance (± 0.1 mg)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, toluene, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, solvent-compatible)
-
Autosampler vials
-
Scintillation vials or other suitable sealed containers
Experimental Workflow
The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate to a series of vials each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solute is crucial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Vortex each vial for 1-2 minutes to facilitate initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24 hours to allow the system to reach equilibrium. The extended agitation period is necessary to overcome any kinetic barriers to dissolution.
-
After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.
-
Perform a precise serial dilution of the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved solute.
-
-
Validation of Equilibrium:
-
To ensure that equilibrium has been reached, continue to incubate the original saturated solutions for an additional 24 hours (48 hours total).
-
Repeat the sampling and analysis procedure.
-
If the concentrations measured at 24 and 48 hours are within an acceptable margin of error (e.g., ± 5%), equilibrium can be considered to have been achieved. If not, continue the incubation and re-sample at 72 hours.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |
| Water | 1.000 | Experimental Value | |
| Methanol | 0.762 | Experimental Value | |
| Ethanol | 0.654 | Experimental Value | |
| Acetonitrile | 0.460 | Experimental Value | |
| Acetone | 0.355 | Experimental Value | |
| Dichloromethane | 0.309 | Experimental Value | |
| Ethyl Acetate | 0.228 | Experimental Value | |
| Tetrahydrofuran | 0.207 | Experimental Value | |
| Toluene | 0.099 | Experimental Value | |
| Hexane | 0.009 | Experimental Value |
Note: Polarity index values are relative to water and provide a useful framework for interpreting solubility trends.[8]
The relationship between solvent polarity and the solubility of the amphiphilic 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate can be visualized to identify optimal solvent systems for various applications.
Caption: Predicted Solubility Relationship.
Conclusion: Practical Implications for Drug Development
A comprehensive understanding of the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is essential for its effective use in pharmaceutical research and development. The experimental protocol detailed in this guide provides a reliable framework for generating this critical data. The resulting solubility profile will enable scientists to:
-
Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are fully dissolved, leading to improved reaction kinetics and yields.
-
Develop Efficient Purification Strategies: Design crystallization or chromatographic purification methods based on differential solubility.
-
Streamline Formulation Development: Identify suitable solvent systems for the preparation of drug delivery systems and final drug products.
By investing the effort to thoroughly characterize the solubility of this key intermediate, researchers can de-risk subsequent development activities, saving time and resources in the long run.
References
- 1. [2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]对甲苯磺酸酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [amp.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, often referred to as m-PEG3-Tosylate or m-PEG3-Tos, is a key bifunctional molecule widely utilized in chemical synthesis and pharmaceutical development.[1] Its structure incorporates a hydrophilic triethylene glycol monomethyl ether chain and a reactive tosylate leaving group. This combination makes it an invaluable building block for the covalent attachment of polyethylene glycol (PEG) chains to molecules of interest—a process known as PEGylation—which can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.
Given its role as a critical linker and synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for verifying the identity and purity of this compound. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignment, spectral interpretation, and the underlying principles that govern its spectroscopic signature.
Molecular Structure and Atom Numbering for NMR Assignment
To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme will be used for the atoms in the this compound molecule.
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of each proton signal. The analysis is typically performed in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
Summary of ¹H NMR Data
The following table summarizes the characteristic signals observed in the ¹H NMR spectrum of the title compound, recorded at 400 MHz in CDCl₃.[3]
| Signal Assignment (Atom #) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| Tosyl-CH₃ (C14-H₃) | 2.42 | singlet | 3H | a |
| Methoxy-CH₃ (C1-H₃) | 3.35 | singlet | 3H | b |
| PEG Chain (C2-H₂) | 3.50 | triplet | 2H | c |
| PEG Chain (C3-H₂, C4-H₂, C5-H₂) | 3.59 | multiplet | 6H | d |
| PEG Chain (C6-H₂) | 3.67 | triplet | 2H | e |
| -CH₂-OTs (C7-H₂) | 4.14 | triplet | 2H | f |
| Aromatic (C9-H, C13-H) | 7.32 | doublet | 2H | g |
| Aromatic (C10-H, C12-H) | 7.78 | doublet | 2H | h |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0-8.0 ppm): The para-substituted benzene ring of the tosyl group gives rise to a classic AA'BB' system, which appears as two distinct doublets at this resolution.[3]
-
The doublet at δ 7.78 (h) corresponds to the two aromatic protons ortho to the electron-withdrawing sulfonate group. This significant downfield shift is due to the deshielding effect of the -SO₂R group.
-
The doublet at δ 7.32 (g) is assigned to the two aromatic protons meta to the sulfonate group (and ortho to the methyl group). These protons are in a more electron-rich environment compared to their ortho counterparts, hence their upfield position.
-
-
Ethoxy Chain Region (3.5-4.2 ppm): The protons on the ethylene glycol backbone exhibit characteristic shifts.
-
The triplet at δ 4.14 (f) is the most downfield signal of the chain. These protons (on C7) are directly adjacent to the highly electron-withdrawing tosylate group (-OTs), causing strong deshielding. The triplet multiplicity arises from coupling to the adjacent -CH₂- protons on C6.
-
The signals for the central protons of the PEG chain (C3, C4, C5) often overlap, resulting in a complex multiplet around δ 3.59 (d) .[3]
-
The triplets at δ 3.67 (e) and δ 3.50 (c) correspond to the protons on C6 and C2, respectively. Their position reflects their proximity to the electron-withdrawing tosylate and the terminal methoxy group.
-
-
Aliphatic Region (2.4-3.4 ppm): This region contains two sharp singlets, which are easily identified.
-
The singlet at δ 3.35 (b) is characteristic of the terminal methoxy (-OCH₃) group protons.
-
The singlet at δ 2.42 (a) corresponds to the three protons of the methyl group attached to the aromatic ring of the tosyl moiety.
-
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.
Predicted ¹³C NMR Data
| Signal Assignment (Atom #) | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| Tosyl-CH₃ (C14) | ~21.6 | CH₃ |
| Methoxy-CH₃ (C1) | ~59.0 | CH₃ |
| -CH₂-OTs (C7) | ~69.2 | CH₂ |
| PEG Chain (C2, C3, C4, C5, C6) | ~68.5 - 71.9 | CH₂ |
| Aromatic (C9, C13) | ~127.9 | CH (Aromatic) |
| Aromatic (C10, C12) | ~129.8 | CH (Aromatic) |
| Aromatic Quaternary (C8) | ~133.0 | C (Quaternary) |
| Aromatic Quaternary (C11) | ~144.8 | C (Quaternary) |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (125-145 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry.
-
The two quaternary carbons (C8 and C11) will have distinct shifts. C11, bearing the methyl group, and C8, attached to the sulfur atom, are readily distinguished from the protonated carbons. C8 is expected to be further downfield.
-
The two sets of protonated aromatic carbons (C9/C13 and C10/C12) will appear in the typical aromatic CH range.
-
-
Ethoxy Chain Carbons (68-72 ppm): The carbons within the PEG-like chain (C2 through C7) will resonate in this region. The carbon directly attached to the tosylate oxygen (C7) is expected to be the most deshielded of this group. The remaining carbons will likely produce closely spaced or overlapping signals.
-
Aliphatic Carbons (20-60 ppm): Two distinct signals are expected.
-
The methoxy carbon (C1) will appear around 59.0 ppm.
-
The methyl carbon of the tosyl group (C14) will be the most upfield signal, typically around 21.6 ppm.
-
Experimental Protocols
Synthesis of this compound[3]
This protocol describes a standard method for tosylation of an alcohol.
-
Dissolution: Dissolve tri(ethylene glycol) monomethyl ether (1.0 eq) and sodium hydroxide (1.5 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Rationale: The alcohol is the starting material, and NaOH acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. THF is used as the primary solvent.
-
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Rationale: Tosylation is an exothermic reaction. Cooling prevents side reactions and ensures controlled reactivity.
-
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the cooled mixture.
-
Rationale: The alkoxide attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion. Slow addition maintains temperature control.
-
-
Reaction: Stir the solution at 0 °C for 3 hours.
-
Quenching and Extraction: Pour the reaction mixture into ice water and extract the product several times with a non-polar organic solvent like methylene chloride.
-
Rationale: Quenching stops the reaction. Extraction separates the organic product from the aqueous phase containing inorganic salts.
-
-
Washing and Drying: Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: The HCl wash removes any remaining NaOH. The brine wash removes bulk water. MgSO₄ removes trace water from the organic solvent.
-
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the final product as a colorless oil.
NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube. If the solvent does not contain an internal standard, a small drop of tetramethylsilane (TMS) can be added.
-
Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. The instrument is "locked" onto the deuterium signal of the CDCl₃. The magnetic field is then "shimmed" to achieve maximum homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra.
Structure Validation and Advanced Techniques
While 1D NMR is powerful, 2D NMR techniques are often employed for definitive structural proof, especially for complex molecules.
Caption: Workflow for structural validation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be invaluable for confirming the connectivity of the PEG chain. Cross-peaks would appear between adjacent proton signals, for example, between the protons at δ 4.14 (f) and δ 3.67 (e), confirming the -CH₂-CH₂-OTs linkage.
-
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. An HSQC spectrum would show a cross-peak connecting the ¹H signal at δ 4.14 with the ¹³C signal at ~69.2 ppm, definitively assigning both signals to the C7/H(f) group. This is the most reliable method for assigning all protonated carbons.
Conclusion
The NMR spectra of this compound are highly characteristic and provide a definitive fingerprint for its molecular structure. The key features include the distinct AA'BB' pattern of the tosyl group in the aromatic region of the ¹H spectrum, the downfield-shifted methylene protons adjacent to the sulfonate ester, and the two sharp singlets corresponding to the aromatic methyl and terminal methoxy groups. A thorough understanding and correct interpretation of this data are essential for any researcher utilizing this important reagent, ensuring the integrity of their starting materials and the success of subsequent synthetic transformations.
References
- 1. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Methoxyethanol (109-86-4) 13C NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Triethylene Glycol Monomethyl Ether Tosylate: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of triethylene glycol monomethyl ether tosylate, a versatile heterobifunctional linker crucial in bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, characterization, and practical applications of this compound, emphasizing the scientific rationale behind the methodologies.
Introduction: The Strategic Advantage of a Tosylated PEG Linker
In the landscape of advanced drug delivery systems, the ability to precisely modify and connect disparate molecular entities is paramount. Triethylene glycol monomethyl ether tosylate, often abbreviated as m-TEG-OTs, has emerged as a key enabling tool in this field. Its structure, comprising a hydrophilic triethylene glycol (TEG) spacer, a terminal methoxy group, and a reactive tosylate leaving group, offers a unique combination of properties highly sought after in the design of sophisticated therapeutics.
The TEG spacer imparts water solubility and biocompatibility, which can improve the pharmacokinetic profile of conjugated molecules. The terminal methoxy group provides a chemically inert cap, preventing unwanted side reactions or cross-linking. Most importantly, the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the m-TEG moiety to a wide range of biomolecules and small molecule drugs. This process, known as PEGylation, can enhance drug stability, reduce immunogenicity, and prolong circulation half-life.
This guide will provide a detailed exploration of m-TEG-OTs, from its fundamental chemical properties to its strategic implementation in drug development workflows.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of triethylene glycol monomethyl ether tosylate is essential for its effective use in synthesis and bioconjugation.
Key Physicochemical Data
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₂₂O₆S | [Calculated] |
| Molecular Weight | 318.39 g/mol | [Calculated] |
| Appearance | Colorless to pale yellow oil | [1] |
| Melting Point | Not available (liquid at room temp.) | [Estimated from similar compounds] |
| Boiling Point | > 200 °C (decomposes) | [Estimated from similar compounds] |
| Solubility | Soluble in water, dichloromethane, chloroform, tetrahydrofuran, and other common organic solvents. | [2] |
Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of synthesized triethylene glycol monomethyl ether tosylate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:
-
Aromatic protons of the tosyl group (two doublets in the range of 7.3-7.8 ppm).
-
Methylene protons of the ethylene glycol chain (a series of multiplets between 3.5 and 4.2 ppm).
-
The methyl protons of the methoxy group (a singlet around 3.3 ppm).
-
The methyl protons of the tosyl group (a singlet around 2.4 ppm).[1][3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon environment in the molecule. Predicted chemical shifts would be observable for the aromatic carbons, the carbons of the ethylene glycol backbone, the methoxy carbon, and the methyl carbon of the tosyl group.[1][3]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for:
-
S=O stretching of the sulfonate group (~1360 and 1175 cm⁻¹).
-
C-O-C stretching of the ether linkages (~1100 cm⁻¹).
-
Aromatic C=C stretching (~1600 and 1495 cm⁻¹).
-
C-H stretching of the alkyl and aromatic groups (~2850-3000 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For triethylene glycol monomethyl ether tosylate, the expected molecular ion peak [M+Na]⁺ would be observed at m/z 341.1.[3]
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of triethylene glycol monomethyl ether tosylate involves the selective tosylation of the terminal hydroxyl group of triethylene glycol monomethyl ether. The following protocol is a robust and reproducible method for this transformation.
Reaction Scheme
Caption: Synthesis of triethylene glycol monomethyl ether tosylate.
Experimental Protocol
Materials:
-
Triethylene glycol monomethyl ether (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine or triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The use of a slight excess of tosyl chloride ensures complete conversion of the starting alcohol. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, preventing potential side reactions and driving the equilibrium towards the product.[4][5][6]
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The tosylated product is less polar than the starting alcohol and will elute first.[1]
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield triethylene glycol monomethyl ether tosylate as a colorless to pale yellow oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Expertise & Experience: The "Why" Behind the "How"
-
Choice of Base: Pyridine or triethylamine are commonly used bases. Pyridine can also act as a nucleophilic catalyst, but its removal during workup can be challenging. Triethylamine is a non-nucleophilic base and is often preferred for easier removal. The role of the base is critical to scavenge the HCl produced, preventing it from protonating the starting alcohol (rendering it unreactive) or promoting side reactions.[4][5][6]
-
Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it dissolves all reactants and is inert under the reaction conditions.
-
Temperature Control: Starting the reaction at 0°C helps to control the initial exotherm and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for complete conversion.
-
Purification Strategy: Column chromatography is a highly effective method for separating the desired tosylate from the unreacted starting material and any potential di-tosylated byproducts (if a diol was used as a starting material). The significant difference in polarity between the alcohol and the tosylate allows for clean separation.
Applications in Drug Development: A Gateway to Enhanced Therapeutics
The primary utility of triethylene glycol monomethyl ether tosylate in drug development lies in its role as a hydrophilic linker for PEGylation. The tosylate group provides a reactive handle for conjugation to various functional groups on therapeutic molecules.
PEGylation of Proteins and Peptides
PEGylation is a well-established strategy to improve the therapeutic properties of protein and peptide drugs. The attachment of PEG chains can:
-
Increase hydrodynamic size: This reduces renal clearance, leading to a longer in vivo half-life.
-
Shield from proteolysis: The PEG chain sterically hinders the approach of proteolytic enzymes, enhancing stability.
-
Reduce immunogenicity: The PEG layer can mask antigenic epitopes on the protein surface.
-
Improve solubility: The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic proteins.
Workflow for Protein PEGylation:
Caption: General workflow for protein PEGylation using m-TEG-OTs.
Illustrative Protocol for Amine-Directed PEGylation:
-
Protein Preparation: Prepare a solution of the protein to be PEGylated in a suitable buffer at a pH of 8.0-9.5. This pH range ensures that a significant portion of the lysine ε-amino groups are deprotonated and thus nucleophilic.
-
Reagent Preparation: Dissolve triethylene glycol monomethyl ether tosylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the solution of m-TEG-OTs to the protein solution with gentle stirring. The molar excess of the PEGylating agent will determine the degree of PEGylation and needs to be optimized for each specific protein.
-
Reaction Monitoring and Quenching: Monitor the reaction progress using techniques such as SDS-PAGE (which will show an increase in molecular weight) or mass spectrometry. Once the desired degree of PEGylation is achieved, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any remaining m-TEG-OTs.
-
Purification: Purify the PEGylated protein from the unreacted protein and excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Linker for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are a powerful class of biopharmaceuticals. They consist of a monoclonal antibody linked to a potent cytotoxic agent. The linker plays a critical role in the stability and efficacy of the ADC. Short PEG linkers, such as those derived from triethylene glycol monomethyl ether tosylate, can be incorporated into the linker design to:
-
Enhance solubility: Many cytotoxic drugs are hydrophobic. The inclusion of a hydrophilic PEG spacer can improve the overall solubility of the ADC, preventing aggregation.
-
Modulate pharmacokinetics: The linker can influence the biodistribution and clearance of the ADC.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling triethylene glycol monomethyl ether tosylate and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While the starting material, triethylene glycol monomethyl ether, has low toxicity, tosylates are reactive compounds and should be handled with care.
Conclusion
Triethylene glycol monomethyl ether tosylate is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, coupled with the reactivity of the tosylate group, provides a reliable method for introducing a short, hydrophilic PEG linker onto a variety of molecules. The ability to predictably modify the properties of biologics and small molecules through PEGylation is a powerful strategy for developing safer and more effective therapeutics. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this important compound, with the aim of empowering scientists to leverage its full potential in their research and development endeavors.
References
The Tosyl Group: A Linchpin in Polyethylene Glycol (PEG) Linker Activation for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of PEGylation and the Role of Activation
In the realm of advanced drug delivery and biopharmaceutical development, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles.[1] Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains to biomolecules, has emerged as a leading strategy to achieve these improvements.[1][2][3] Central to this process is the "activation" of the otherwise unreactive terminal hydroxyl (-OH) groups of PEG linkers.[1][2] Among the various activating groups, the tosyl group (p-toluenesulfonyl group) plays a pivotal role, transforming the inert PEG-OH into a highly reactive intermediate ready for conjugation.[1][4] This guide provides a comprehensive technical overview of the tosyl group's function in PEG linker activation, detailing the underlying chemistry, experimental protocols, and critical considerations for its successful application.
The Chemistry of the Tosyl Group: An Exceptional Leaving Group
The effectiveness of the tosyl group in activating PEG linkers is fundamentally rooted in its ability to function as an excellent leaving group.[4][5][6] A good leaving group is a molecular fragment that can readily depart from a substrate, taking a pair of electrons with it, and remain stable in solution.[4] The hydroxyl group of a native PEG molecule is a poor leaving group because its departure would result in the formation of the highly unstable and strongly basic hydroxide ion (HO⁻).[4][7] The process of tosylation converts the alcohol into a tosylate ester, which dramatically alters its reactivity.[4][8]
Upon nucleophilic attack at the carbon atom attached to the tosylate, the tosylate anion departs. Its remarkable stability is due to the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group.[4][5][8] This resonance stabilization significantly lowers the activation energy of the nucleophilic substitution reaction, making the conjugation process highly favorable.[4]
Quantitative Comparison of Leaving Group Ability
The superiority of the tosylate group as a leaving group can be quantified by comparing the relative rates of solvolysis for a given substrate with different leaving groups. Sulfonate esters, including tosylates, are significantly better leaving groups than halides.[4] For instance, the rate of reaction is considerably faster with a tosylate leaving group compared to a bromide.[9]
| Leaving Group | Relative Rate of Solvolysis |
| I⁻ | 2 |
| Br⁻ | 1 |
| Cl⁻ | 0.02 |
| TsO⁻ (Tosylate) | >100 |
This table provides a generalized comparison of leaving group ability.
Synthesis of Tosyl-Activated PEG: A Step-by-Step Protocol
The activation of PEG with a tosyl group is typically achieved through the reaction of the terminal hydroxyl group of PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, in an anhydrous solvent like dichloromethane (DCM).[1][2]
Experimental Protocol: Synthesis of mPEG-OTs
Materials:
-
mPEG-OH (methoxy-polyethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Cold diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add anhydrous pyridine.[1]
-
Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.[1]
-
Allow the reaction to proceed overnight at room temperature.[1][10]
-
Wash the reaction mixture sequentially with 5% NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.[1]
-
Concentrate the solution using a rotary evaporator.[1]
-
Precipitate the product by adding cold diethyl ether.[1]
-
Collect the precipitated mPEG-OTs by filtration and dry under vacuum.[1]
Caption: Synthesis of Tosyl-Activated PEG.
Bioconjugation with Tosyl-Activated PEG: Targeting Nucleophiles
Tosyl-activated PEG is highly reactive towards a variety of nucleophiles, making it a versatile tool for bioconjugation.[6][11] The most common targets on biomolecules are the primary amines of lysine residues and the thiol groups of cysteine residues.[1][2][3]
Reaction with Amines
Tosyl-activated PEGs readily react with primary and secondary amines to form stable secondary amine linkages.[2] This reaction is most efficient in a slightly basic pH range of 8.0 to 9.5.[2][3][6] Under these conditions, the amine group is deprotonated, which increases its nucleophilicity and facilitates the attack on the carbon atom bearing the tosylate leaving group.[2][6]
Reaction with Thiols
Thiol groups are also excellent nucleophiles for reaction with tosyl-activated PEG.[2] The sulfhydryl group of cysteine is generally a more potent nucleophile than the primary amine of lysine under physiological conditions.[1] The reactivity of thiols is also pH-dependent, with the deprotonated thiolate form (-S⁻) being the active nucleophile.[6]
Experimental Protocol: Bioconjugation of a Peptide with Tosyl-Activated PEG
This protocol outlines a general procedure for the conjugation of a peptide containing a reactive lysine residue with tosyl-activated PEG.[1]
Materials:
-
Peptide with a reactive lysine residue
-
Tosyl-activated PEG (mPEG-OTs)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system with a C18 column
-
MALDI-TOF mass spectrometer
Procedure:
-
Dissolve the peptide in the sodium bicarbonate buffer.[1]
-
Add a 5-10 fold molar excess of mPEG-OTs to the peptide solution.[1]
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.[1]
-
Monitor the reaction progress by reverse-phase HPLC.[1]
-
Purify the PEGylated peptide using preparative HPLC.[1]
-
Lyophilize the purified product.[1]
-
Characterize the final product by MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate.[1]
Caption: Bioconjugation Workflow.
Analytical Characterization of Tosyl-PEG Derivatives
Thorough characterization of tosyl-activated PEG and the resulting bioconjugates is crucial for ensuring product quality and consistency.
-
¹H NMR Spectroscopy: Proton NMR is a powerful tool for confirming the successful tosylation of PEG. The appearance of aromatic proton signals from the tosyl group and a shift in the signals of the methylene protons adjacent to the tosylate ester provide clear evidence of the modification. It can also be used to determine the degree of substitution.[12]
-
HPLC: High-performance liquid chromatography is essential for monitoring the progress of both the tosylation and conjugation reactions, as well as for purifying the final products.[1][13]
-
Mass Spectrometry: Techniques like MALDI-TOF MS are used to determine the molecular weight of the PEGylated product, confirming the covalent attachment of the PEG chain.[1]
Advantages and Considerations of Using Tosyl-Activated PEG
Advantages:
-
High Reactivity: The tosylate group is an excellent leaving group, leading to efficient conjugation reactions.[2]
-
Stable Linkages: The resulting amine and thioether bonds formed are stable under physiological conditions.[2]
-
Versatility: Tosyl-activated PEG reacts with a range of common nucleophiles found in biomolecules.[2][11]
Considerations:
-
Reaction Conditions: Careful control of pH is crucial for selective and efficient conjugation.[2][6] For instance, to favor reaction with thiols over amines, a pH of around 7.0-7.5 is recommended.[6]
-
Potential for Side Reactions: While generally specific, side reactions with other nucleophiles, such as histidine, can occur.[2] Additionally, the tosyl group can be hydrolyzed by water, especially at higher pH and temperatures.[14][15]
-
Storage and Handling: Tosyl-activated PEGs are sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.[15]
Conclusion
Tosyl-activated PEG linkers are indispensable tools in the field of bioconjugation and drug delivery. Their high reactivity, stemming from the excellent leaving group ability of the tosylate, allows for the efficient and stable attachment of PEG chains to a wide variety of therapeutic molecules. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous analytical characterization are essential for the successful application of this powerful technology in the development of next-generation biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tosylate | bartleby [bartleby.com]
- 9. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 10. reddit.com [reddit.com]
- 11. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Utilizing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Introduction: The Strategic Importance of Tosylates in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the precise and controlled formation of new chemical bonds is paramount. The compound 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a specialized tosylate, represents a key reagent in achieving this control. Its structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a highly effective tosylate leaving group, makes it an invaluable tool for researchers.[1] The primary role of the tosylate group is to transform a poorly reactive hydroxyl group into an excellent leaving group, thereby facilitating nucleophilic substitution reactions.[2][3][4][5] This guide provides an in-depth exploration of the experimental setup for nucleophilic substitution reactions involving this specific tosylate, offering detailed protocols and the underlying scientific principles for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The SN1 and SN2 Pathways
Nucleophilic substitution reactions are a cornerstone of organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[6][7][8] The choice between these pathways is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
The substrate , this compound, possesses a primary carbon attached to the tosylate group. This structural feature strongly favors the SN2 mechanism .[9][10] In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the leaving group.[6][11] This process leads to an inversion of stereochemistry at the reaction center.
The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[11] The negative charge is delocalized over the sulfonyl group and the aromatic ring, making it a very stable, weakly basic species.[2][3] This inherent stability is a key driving force for the reaction.
Caption: Generalized SN2 reaction pathway.
Experimental Protocol: Azide Synthesis via Nucleophilic Substitution
This protocol details a representative SN2 reaction using sodium azide as the nucleophile to displace the tosylate group, forming an organic azide. This transformation is highly valuable in drug development for the introduction of nitrogen-containing functionalities and for use in "click chemistry" applications.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 62921-74-8 | 318.39 | 1.0 g | 3.14 | 1.0 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.31 g | 4.71 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - | - |
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.
Reaction Setup and Procedure:
-
Reaction Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.14 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (10 mL) to the flask to dissolve the tosylate.
-
Nucleophile Addition: Carefully add sodium azide (0.31 g, 4.71 mmol, 1.5 equivalents) to the stirred solution.[2]
-
Reaction Conditions: Heat the reaction mixture to 70 °C using a temperature-controlled heating mantle and stir for 4-6 hours. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thereby increasing the nucleophile's reactivity, which favors the SN2 pathway.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product will be more polar than the starting material.
Workup and Purification:
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Caption: Step-by-step experimental workflow.
Data Analysis and Characterization
The successful synthesis of the azide product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons adjacent to the newly formed azide group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide functional group.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, the reaction time can be extended, or the temperature can be slightly increased. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the tosylate.
-
Side Reactions: While SN2 is favored for primary substrates, elimination (E2) can sometimes be a competing reaction, especially with sterically hindered or strongly basic nucleophiles.[10] For this substrate and nucleophile, E2 is generally not a significant issue.
-
Purification Challenges: The PEG chain in the molecule can sometimes make purification by chromatography more challenging. Careful selection of the eluent system is crucial.
Conclusion
The nucleophilic substitution reaction of this compound is a robust and versatile method for introducing a wide range of functionalities into molecules.[1] By understanding the underlying SN2 mechanism and carefully controlling the experimental conditions, researchers can effectively utilize this valuable synthetic tool in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully employ this important chemical transformation in their work.
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. siue.edu [siue.edu]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
The Versatile Role of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: Unpacking a Multifunctional Building Block
In the landscape of modern polymer chemistry, precision and control are paramount. Researchers in materials science and drug development continually seek versatile molecular tools to construct well-defined polymers with tailored architectures and functionalities. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a molecule possessing a concise triethylene glycol monomethyl ether chain coupled with a highly reactive tosylate group, emerges as a significant enabler in this pursuit.[1][2][3][4] Commonly referred to as m-PEG3-Tosylate (m-PEG3-Tos), its unique bifunctional nature—a hydrophilic, biocompatible polyethylene glycol (PEG) segment and an excellent leaving group (tosylate)—positions it as a powerful tool for several advanced applications.[1][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere listing of properties to provide in-depth application notes and detailed, field-proven protocols. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving precise macromolecular engineering.
Core Molecular Attributes:
The efficacy of m-PEG3-Tos stems from its distinct structural components:
-
The m-PEG3 Moiety: A short, monomethyl-terminated polyethylene glycol chain imparts hydrophilicity and aqueous solubility to resulting copolymers.[5] This feature is critical for biomedical applications, where it can be used to create "stealth" polymers that resist protein adsorption and for surface modifications to prevent biofouling.[6]
-
The Tosylate Group: The 4-methylbenzenesulfonate (tosyl) group is an exceptional leaving group in nucleophilic substitution reactions.[1][5] This high reactivity is the cornerstone of its function as an initiator for certain types of polymerization and as a reactive handle for covalent attachment to other molecules or surfaces.
| Property | Value | Reference |
| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | [4] |
| Common Synonyms | m-PEG3-Tos, m-PEG3-Tosylate, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate | [2][3] |
| CAS Number | 62921-74-8 | [3][4] |
| Molecular Formula | C14H22O6S | [4] |
| Molecular Weight | 318.39 g/mol | [4] |
Application I: Initiation of Living Cationic Ring-Opening Polymerization (CROP)
The electron-withdrawing nature of the tosylate group makes m-PEG3-Tos an effective covalent initiator for the living cationic ring-opening polymerization (CROP) of nucleophilic heterocyclic monomers, such as 2-oxazolines.[7][8] This process allows for the synthesis of well-defined amphiphilic block copolymers, where the m-PEG3 segment forms a hydrophilic block and the polymerized oxazoline forms a second, tunable block. The "living" nature of this polymerization means that chain termination and transfer reactions are largely absent, enabling precise control over the final polymer's molecular weight and a narrow molecular weight distribution.[9]
The initiation mechanism involves the alkylation of the 2-oxazoline monomer by the m-PEG3-Tos. The tosylate anion acts as the counter-ion to the resulting oxazolinium propagating species.[8]
Caption: CROP of 2-oxazolines initiated by m-PEG3-Tos.
Protocol: Synthesis of PEG-b-poly(2-ethyl-2-oxazoline)
This protocol details the synthesis of an amphiphilic diblock copolymer using m-PEG3-Tos as the macroinitiator.
1. Materials & Reagents:
-
This compound (m-PEG3-Tos)
-
2-ethyl-2-oxazoline (EtOx), freshly distilled over CaH₂
-
Acetonitrile (anhydrous), distilled over CaH₂
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
2. Experimental Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Reagent Charging: Under a positive nitrogen pressure, add m-PEG3-Tos (e.g., 0.318 g, 1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 40 mL) via a dry syringe. Stir until the initiator is fully dissolved.
-
Monomer Addition: Add freshly distilled 2-ethyl-2-oxazoline (e.g., 9.91 g, 100 mmol, for a target degree of polymerization of 100) to the reaction mixture via a dry syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 80 °C. The reaction is allowed to proceed for a specified time (e.g., 12-24 hours), which can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.
-
Termination: To terminate the polymerization, cool the flask to room temperature and add 5 mL of anhydrous methanol. Stir for 30 minutes.
-
Purification: Concentrate the polymer solution under reduced pressure. Precipitate the resulting viscous liquid into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Decant the ether and redissolve the polymer in a minimal amount of methanol. Repeat the precipitation step two more times to ensure the removal of unreacted monomer.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C to a constant weight.
3. Characterization:
-
¹H NMR: Confirm the structure and determine the degree of polymerization by comparing the integration of the PEG protons to the poly(EtOx) backbone protons.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) is indicative of a controlled polymerization process.
Application II: Synthesis of Macroinitiators for Controlled Radical Polymerization
While m-PEG3-Tos is not a direct initiator for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), its tosylate group can be readily converted into an ATRP-active site.[10] This is typically achieved through a nucleophilic substitution reaction with an alkali metal halide, converting the tosylate into an alkyl halide, which is a key component of ATRP initiating systems. This "grafting-from" approach allows for the synthesis of well-defined block copolymers with a hydrophilic PEG segment.[11][12]
Caption: Conversion of m-PEG3-Tos to an ATRP macroinitiator.
Protocol: Synthesis of m-PEG3-Br Macroinitiator for ATRP
1. Materials & Reagents:
-
This compound (m-PEG3-Tos)
-
Sodium bromide (NaBr), dried under vacuum
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
2. Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add m-PEG3-Tos (e.g., 3.18 g, 10 mmol) and dried sodium bromide (e.g., 2.06 g, 20 mmol, 2 equivalents).
-
Solvent Addition: Add 50 mL of anhydrous acetone.
-
Reaction: Reflux the mixture with stirring for 24 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography), observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the m-PEG3-Br macroinitiator as an oil.
3. Verification:
-
¹H NMR: The disappearance of the aromatic proton signals from the tosyl group and a slight upfield shift of the methylene protons adjacent to the bromine atom confirm the successful substitution.
This macroinitiator can then be used in a standard ATRP procedure to polymerize monomers like styrenes, (meth)acrylates, and acrylonitrile, yielding well-defined PEG-containing block copolymers.[13]
Application III: Surface Modification and PEGylation
The dual nature of m-PEG3-Tos makes it an excellent candidate for modifying surfaces to enhance biocompatibility and reduce non-specific protein adsorption, a process often referred to as PEGylation.[6][14] Surfaces rich in nucleophilic groups, such as primary amines (-NH₂) or hydroxyls (-OH), can be covalently modified through the displacement of the tosylate group. This "grafting-to" approach is a straightforward method to introduce hydrophilic PEG chains onto a material's surface.[15]
For example, a silicon wafer or glass slide can be first functionalized to introduce amine groups using aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). The m-PEG3-Tos can then be grafted onto this aminated surface.
Caption: Workflow for surface PEGylation using m-PEG3-Tos.
Protocol: Grafting m-PEG3-Tos onto an Amine-Functionalized Surface
1. Materials & Reagents:
-
Substrate (e.g., glass slides, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Ethanol
-
Triethylamine (TEA), distilled
-
This compound (m-PEG3-Tos)
-
Ultrasonic bath
2. Experimental Procedure:
-
Substrate Cleaning: Clean the substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen. Further clean and activate the surface with a piranha solution or plasma treatment (use appropriate safety precautions).
-
Surface Amination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution and allow them to react for 2-4 hours at room temperature under a nitrogen atmosphere.
-
Remove the substrates, rinse thoroughly with toluene to remove excess unreacted silane, and then cure in an oven at 110 °C for 1 hour.
-
-
PEG Grafting:
-
Prepare a solution of m-PEG3-Tos (e.g., 50 mg/mL) in anhydrous toluene containing triethylamine (e.g., 1.5 equivalents relative to m-PEG3-Tos) as an acid scavenger.
-
Immerse the aminated substrates in the m-PEG3-Tos solution.
-
Heat the reaction at 50-60 °C for 24 hours under a nitrogen atmosphere.
-
After the reaction, remove the substrates and sonicate them sequentially in toluene, ethanol, and deionized water (10 minutes each) to remove any non-covalently bound polymer.
-
Dry the PEGylated substrates under a stream of nitrogen.
-
3. Surface Characterization:
-
Contact Angle Goniometry: Successful PEGylation will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis can confirm the presence of the grafted PEG layer by detecting changes in the elemental composition of the surface (e.g., an increase in the C1s and O1s signals and a decrease in the substrate signals like Si2p).
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategic building block for the creation of advanced polymeric materials. Its well-defined structure allows for a high degree of control in polymer synthesis, enabling the development of materials with precise hydrophilic-lipophilic balances, tailored architectures, and functionalized surfaces. The protocols outlined in this guide provide a robust starting point for researchers to harness the potential of this versatile molecule. From creating novel amphiphilic block copolymers for drug delivery applications to engineering biocompatible surfaces for medical devices, the applications of m-PEG3-Tos are broad and impactful, promising continued innovation in polymer chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nanoinnovation.eu [nanoinnovation.eu]
- 6. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Polymer grafting via ATRP initiated from macroinitiator synthesized on surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Poly(ethylene glycol) and Cyclodextrin-Grafted Chitosan: From Methodologies to Preparation and Potential Biotechnological Applications [frontiersin.org]
Application Notes & Protocols: Leveraging 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for Advanced PROTAC Development
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing its ubiquitination and subsequent degradation by the proteasome.[2][] The linker connecting the POI-binding "warhead" and the E3-binding "anchor" is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to physicochemical properties.[4][5] This guide provides an in-depth exploration of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate , a PEG-based linker, detailing its strategic application in PROTAC design and providing robust protocols for its synthesis, conjugation, and the biological evaluation of the resulting degraders.
Introduction: The Central Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism is a feat of induced proximity, hijacking the cell's native ubiquitin-proteasome system (UPS).[6] The process is catalytic, with a single PROTAC molecule capable of orchestrating the degradation of multiple target proteins.[1][7] This offers distinct advantages over traditional inhibitors, including the ability to target proteins lacking active sites and potentially overcoming resistance mechanisms.[1]
The three components of a PROTAC—warhead, anchor, and linker—are inextricably linked in function. While the warhead and anchor provide specificity, the linker dictates the spatial arrangement and orientation of the two recruited proteins. This geometry is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination.[4][8]
Why Polyethylene Glycol (PEG) Linkers?
Alkyl and Polyethylene Glycol (PEG) chains are the most prevalent motifs in PROTAC linker design.[4][9] PEG-based linkers, such as the focus of this guide, offer several distinct advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability and cell permeability.[9][10][11]
-
Conformational Flexibility: PEG chains provide rotational freedom, allowing the warhead and anchor to adopt an optimal orientation for ternary complex formation. This flexibility can be critical in accommodating the distinct topographies of different POI and E3 ligase pairs.[10]
-
Synthetic Tractability: The modular nature of PEG units allows for the systematic and straightforward synthesis of linkers with varying lengths, enabling rapid optimization of PROTAC potency.[9]
The choice of linker length and composition is not trivial; it must be empirically determined for each new PROTAC system, as an optimal linker for one target may be suboptimal for another.[5]
Spotlight on this compound (m-PEG3-Tosylate)
This specific linker, hereafter referred to as m-PEG3-Tosylate , combines the beneficial properties of a short PEG chain with a highly reactive tosylate group.
| Property | Description |
| Chemical Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol [12] |
| Core Structure | A tri-ethylene glycol (PEG3) chain with a terminal methyl ether cap. |
| Reactive Group | A tosylate (4-methylbenzenesulfonate) ester. |
| Key Advantage | The tosylate is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, or hydroxyls present on warhead or anchor ligands.[13] This makes it a versatile tool for PROTAC synthesis. |
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a flexible PEG-based linker.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Protocols for PROTAC Synthesis and Conjugation
The following protocols provide a generalized workflow. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for moisture-sensitive steps.
Protocol 3.1: Synthesis of m-PEG3-Tosylate
While m-PEG3-Tosylate is commercially available from various suppliers[13], this protocol, adapted from the literature, can be used for its synthesis.[12]
Materials:
-
Tri(ethylene glycol) monomethyl ether
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine, dilute HCl, Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve tri(ethylene glycol) monomethyl ether (1.0 eq) and NaOH (1.5 eq) in a mixture of THF and water (e.g., 7:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 3-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
-
Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the PEG chain, the methyl ether, and the tosyl group.[12]
Protocol 3.2: Conjugation of m-PEG3-Tosylate to a Ligand
This protocol describes a typical nucleophilic substitution reaction to attach the linker to a warhead or anchor containing a primary amine. The reaction can be adapted for ligands with hydroxyl or thiol nucleophiles, often requiring a stronger base.
Caption: Reaction scheme for linker conjugation via nucleophilic substitution.
Materials:
-
m-PEG3-Tosylate
-
Amine-containing ligand (Warhead-NH₂ or Anchor-NH₂)
-
N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add m-PEG3-Tosylate (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification & Validation: Purify the crude product by column chromatography (silica gel) or preparative HPLC. Confirm the structure and purity of the final conjugate using LC-MS and NMR.
Expert Note: This process is typically performed sequentially. First, the linker is conjugated to either the warhead or the anchor. After purification, the resulting intermediate is chemically modified to activate its other end for conjugation to the second ligand (e.g., via a click chemistry handle or by converting a terminal group).[]
Protocols for Biological Evaluation of PROTACs
Once the final PROTAC is synthesized and purified, its biological activity must be assessed. The following protocols outline the key experiments.
Protocol 4.1: Target Protein Degradation Assay (Western Blot)
This is the foundational assay to confirm that the PROTAC induces the degradation of the target protein.[8]
Materials:
-
Appropriate cancer cell line (e.g., MCF7, A549)[14]
-
Complete cell culture medium
-
Synthesized PROTAC, DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a DMSO-only control.[15]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control for each concentration. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Protocol 4.2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of protein degradation on cell proliferation and viability.[14]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a longer duration (e.g., 72 hours).
-
Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence. Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 (concentration for 50% inhibition of cell growth).
Integrated Experimental Workflow
The entire process from design to validation is a systematic, multi-step workflow.
Caption: High-level workflow for PROTAC development and evaluation.
Conclusion and Future Directions
The strategic selection of a linker is fundamental to the development of potent and effective PROTACs. This compound offers a compelling combination of hydrophilicity, flexibility, and synthetic accessibility, making it an excellent building block for PROTAC libraries. The tosylate reactive group provides a reliable handle for conjugation, enabling the efficient assembly of these complex molecules. By following systematic protocols for synthesis, conjugation, and biological evaluation, researchers can effectively harness the power of this linker to accelerate the discovery of novel protein degraders and expand the landscape of "druggable" targets.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. nbinno.com [nbinno.com]
- 11. precisepeg.com [precisepeg.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | 62921-74-8 [chemicalbook.com]
- 14. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
protocol for conjugation with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
An Application Guide to Covalent Conjugation with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the successful covalent conjugation of biomolecules using this compound, also known as m-PEG3-Tosylate. The process of attaching polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development and biotechnology, employed to enhance the therapeutic properties of peptides, proteins, and small molecules.[1][2][3] This guide delves into the underlying chemical principles of tosyl-activated PEG linkers, offers detailed, field-proven protocols for conjugation to both amine and thiol functional groups, and outlines robust analytical methods for the characterization of the resulting conjugates. It is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage this versatile reagent for creating stable, high-purity bioconjugates.
Introduction: The Power of PEGylation and Tosyl Activation
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule. This modification can dramatically improve the pharmacokinetic and pharmacodynamic profile of a therapeutic agent by:
-
Increasing Hydrodynamic Size: This shields the molecule from renal clearance, extending its circulation half-life.[2]
-
Enhancing Solubility: The hydrophilic nature of the PEG chain improves solubility in aqueous media.[4][5]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the molecule, reducing its potential to elicit an immune response.[6]
The efficacy of PEGylation depends on the chemical activation of the terminal hydroxyl group of the PEG chain, which is inherently unreactive.[7] this compound is a discrete PEG (dPEG®) reagent where this activation is achieved using a p-toluenesulfonyl (tosyl) group. The tosyl group is an exceptional leaving group due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion.[7][8] This transforms the terminal carbon into a highly reactive electrophilic site, primed for nucleophilic attack by functional groups on a target molecule.[6][8][9]
The Conjugation Mechanism: A Nucleophilic Substitution Reaction
The conjugation of a target molecule with m-PEG3-Tosylate proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[7] In this single-step process, an electron-rich nucleophile (such as a deprotonated amine or thiol) on the target biomolecule attacks the terminal carbon atom of the PEG chain. This attack forces the displacement of the highly stable tosylate anion, forming a new, stable covalent bond between the PEG linker and the biomolecule.[7][8]
The versatility of this reagent lies in its ability to react efficiently with the most common nucleophiles found in biomolecules:
-
Primary Amines (-NH₂): Found on the N-terminus of proteins and the ε-amino group of lysine residues. The reaction forms a stable secondary amine linkage.[6]
-
Thiols (-SH): Found on cysteine residues. This reaction forms a stable thioether bond. Thiols are generally more potent nucleophiles than amines under physiological conditions.[8]
Core Principles & Optimization of Reaction Conditions
The success of the conjugation reaction hinges on the careful control of key parameters. The rationale behind these choices is critical for achieving high yield and purity.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Target Nucleophile | Primary Amines (Lysine, N-terminus) or Thiols (Cysteine) | The choice of target dictates the reaction pH. Thiols are generally more reactive nucleophiles than amines.[8] |
| Reaction pH | Amine Conjugation: 8.0 - 9.5 Thiol Conjugation: 6.5 - 7.5 | Amines: An alkaline pH is required to deprotonate the primary amine (-NH₃⁺ → -NH₂), making it nucleophilic.[6][10] Thiols: A near-neutral pH ensures the thiol group (-SH → -S⁻) is sufficiently nucleophilic while minimizing side reactions.[11] |
| Molar Ratio | 5 to 20-fold molar excess of m-PEG3-Tosylate to target molecule | Using a molar excess of the PEG reagent drives the reaction equilibrium towards the product, maximizing the yield of the conjugate.[8][10] The optimal ratio should be determined empirically. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction (2-6 hours).[8][10] Performing the reaction at 4°C for a longer period (16-24 hours) can minimize potential degradation of sensitive biomolecules.[10] |
| Solvent/Buffer | Aqueous buffers (e.g., PBS, Bicarbonate, Borate, HEPES) | Buffers must be free of extraneous nucleophiles (e.g., Tris buffer should not be used as the primary reaction buffer for amine conjugation). The PEG reagent, if not readily soluble in the aqueous buffer, should be dissolved in a minimal amount of a compatible, anhydrous organic solvent like DMSO or DMF immediately before addition.[10] |
Experimental Workflow and Protocols
A generalized workflow for PEGylation involves preparing the reactants, running the conjugation reaction, quenching unreacted PEG reagent, and finally, purifying the desired conjugate.
Protocol 1: Conjugation to a Peptide/Protein via Primary Amines
This protocol provides a general procedure for conjugating m-PEG3-Tosylate to lysine residues or the N-terminus of a protein or peptide.
A. Materials and Reagents
-
m-PEG3-Tosylate: this compound
-
Target Molecule: Peptide or protein with accessible primary amine groups.
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5.
-
Reagent Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[10]
-
Purification System: Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) with appropriate columns and buffers.
B. Step-by-Step Methodology
-
Target Molecule Preparation: Dissolve the peptide or protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the molecule is completely solubilized.
-
PEG Reagent Preparation: Immediately prior to use, prepare a 10-20 mM stock solution of m-PEG3-Tosylate by dissolving it in a minimal volume of anhydrous DMSO or directly in the Reaction Buffer.
-
Conjugation Reaction:
-
Reaction Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM. This will consume any unreacted m-PEG3-Tosylate. Allow the quenching to proceed for 1 hour at room temperature.[10]
-
Purification: Purify the PEGylated conjugate from excess PEG reagent, unreacted biomolecule, and quenching byproducts using SEC or RP-HPLC.[8][10] SEC is often effective at separating the larger PEGylated product from smaller reactants.[10]
-
Analysis and Storage: Analyze the purified fractions using methods described in Section 5. Pool the fractions containing the pure conjugate, lyophilize if necessary, and store at -20°C or -80°C.
Protocol 2: Conjugation to a Cysteine via a Thiol Group
This protocol outlines the procedure for conjugating m-PEG3-Tosylate to a free sulfhydryl group.
A. Materials and Reagents
-
m-PEG3-Tosylate
-
Target Molecule: Cysteine-containing peptide or protein.
-
Conjugation Buffer: Degassed 100 mM Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0, containing 1-5 mM EDTA.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock).
-
Reagent Solvent (optional): Anhydrous DMSO.
-
Quenching Reagent: 1 M 2-Mercaptoethanol or Cysteine solution.[11]
-
Purification System: SEC or RP-HPLC.
B. Step-by-Step Methodology
-
Reduction of Disulfides (if necessary): If the target thiol is in a disulfide bond, it must first be reduced. Dissolve the biomolecule in the Conjugation Buffer and add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. It is generally not necessary to remove the TCEP before proceeding.
-
Target Molecule Preparation: If no reduction is needed, dissolve the thiol-containing molecule directly in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Prepare a fresh stock solution of m-PEG3-Tosylate as described in Protocol 1.
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the m-PEG3-Tosylate stock solution to the target molecule solution.
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of the thiol.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching: Add a quenching reagent with a free thiol (e.g., 2-Mercaptoethanol) to consume excess m-PEG3-Tosylate. Incubate for 1 hour.
-
Purification: Purify the conjugate using SEC or RP-HPLC as described in Protocol 1.
-
Analysis and Storage: Characterize and store the purified conjugate as described previously.
Characterization of the Final Conjugate
Post-purification analysis is a mandatory step to validate the success of the conjugation and ensure the homogeneity of the final product.[1]
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the identity and determine the degree of PEGylation.[2] | The mass spectrum should show a peak corresponding to the molecular weight of the target molecule plus the mass of the attached PEG moiety (m-PEG3-Tos adds ~163 Da after displacing the tosyl group). Multiple additions will result in corresponding mass shifts. |
| HPLC (RP or IEX) | To assess purity and separate different PEGylated species.[1] | A single, sharp peak for the desired mono-PEGylated product, well-resolved from the unreacted molecule and any multi-PEGylated species. |
| SDS-PAGE (for proteins) | To visually confirm the increase in molecular weight. | A shift in the band of the conjugated protein to a higher apparent molecular weight compared to the unmodified protein. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incorrect pH of reaction buffer. - Inactive PEG reagent (hydrolyzed). - Insufficient molar excess of PEG reagent. - Target nucleophile is inaccessible. | - Verify buffer pH is optimal for the target nucleophile. - Use a fresh bottle of m-PEG3-Tosylate; prepare stock solutions immediately before use. - Increase the molar excess of the PEG reagent. - Consider using denaturing conditions if the target site is buried (use with caution). |
| Multiple PEGylations / Heterogeneity | - High molar excess of PEG reagent. - Long reaction time. - Multiple reactive sites on the target molecule. | - Reduce the molar ratio of the PEG reagent. - Decrease the reaction time and monitor progress via HPLC or MS. - For site-specific conjugation, protein engineering to limit reactive sites may be necessary. |
| Precipitation/Aggregation | - Change in protein solubility upon conjugation. - Incorrect buffer conditions. | - Perform the reaction at a lower protein concentration. - Screen different buffer compositions or add stabilizing excipients. - Perform the reaction at 4°C. |
References
- 1. frontiersin.org [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
reaction conditions for tosylation of triethylene glycol monomethyl ether
An In-Depth Technical Guide to the Tosylation of Triethylene Glycol Monomethyl Ether
Prepared by: Gemini, Senior Application Scientist
Introduction: Activating Alcohols for Further Transformation
In the landscape of modern organic synthesis, the conversion of an alcohol's hydroxyl group into a better leaving group is a foundational and critical step. Alcohols are generally poor substrates for nucleophilic substitution (SN2) and elimination (E2) reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] The tosylation reaction elegantly circumvents this issue by converting the hydroxyl group into a p-toluenesulfonate ester, or "tosylate," which is an excellent leaving group.[2] This transformation is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]
This guide focuses on the tosylation of triethylene glycol monomethyl ether (m-TriEG), a common oligoether. The resulting product, 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a valuable intermediate in various fields, including drug development and materials science.[4][] The tosylated ether can be readily functionalized via substitution with a wide range of nucleophiles, such as amines, thiols, and azides, making it a versatile building block for creating more complex molecules and PEGylated structures.[4][6][7] A key advantage of the tosylation reaction is that it proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during the process.[3][8][9][10]
Core Principles and Reaction Mechanism
The tosylation of an alcohol is a two-step process involving nucleophilic attack by the alcohol on the electrophilic sulfur atom of tosyl chloride, followed by deprotonation.[3][11]
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of TsCl. This displaces the chloride ion and forms a protonated tosylate intermediate.[1][8]
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (TEA), removes the proton from the oxygen, neutralizing the intermediate to yield the final tosylate ester and a corresponding ammonium salt byproduct.[3]
The Dual Role of Pyridine:
While its primary role is to neutralize the HCl generated during the reaction, pyridine often serves a secondary, catalytic function.[12][13] Pyridine is more nucleophilic than the alcohol and can rapidly attack TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate.[12][14][15] This activated intermediate is then more readily attacked by the alcohol, accelerating the overall reaction rate.[12][14]
Optimizing Reaction Conditions
The success of the tosylation reaction hinges on the careful selection of several key parameters. The following table summarizes common conditions and their impact on the reaction outcome.
| Parameter | Common Choice(s) | Rationale & Expert Insights |
| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | The most widely used and cost-effective reagent for this transformation.[2] |
| Base | Pyridine, Triethylamine (TEA) | A weak, non-nucleophilic base is required to neutralize the HCl byproduct without competing with the alcohol in reacting with TsCl.[12][14] Pyridine can also act as a nucleophilic catalyst.[15] TEA is a stronger, non-nucleophilic base often used as an alternative. |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | A small amount of DMAP can significantly accelerate the reaction, especially for sterically hindered or less reactive alcohols.[2][3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous aprotic solvents are essential as TsCl readily hydrolyzes in the presence of water. DCM is a common choice due to its inertness and ease of removal.[3][16] |
| Stoichiometry | Alcohol (1.0 eq.), TsCl (1.2-1.5 eq.), Base (1.5-2.0 eq.) | A slight excess of TsCl and base ensures complete conversion of the starting alcohol.[3][16] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and minimize side reactions. It may then be allowed to warm to room temperature to ensure completion.[2][16] |
| Reaction Time | 2 - 16 hours | Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[16] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the tosylation of triethylene glycol monomethyl ether.
Caption: Experimental workflow for the tosylation of m-TriEG.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.[3][16]
Materials:
-
Triethylene glycol monomethyl ether (m-TriEG) (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triethylene glycol monomethyl ether (1.0 eq.) in anhydrous DCM (approx. 10 volumes relative to the alcohol).[3]
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
-
Reagent Addition:
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.[16]
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting alcohol spot is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to obtain the pure tosylate as a colorless or pale yellow oil.[3]
-
Product Characterization
The identity and purity of the final product, this compound (CAS: 62921-74-8), should be confirmed using standard analytical techniques.[3][17]
-
¹H NMR (CDCl₃): Expect characteristic peaks for the tosyl group aromatic protons (~7.8 and 7.3 ppm), the tosyl methyl group (~2.4 ppm), and a downfield shift of the methylene protons adjacent to the tosylate oxygen (~4.1 ppm) compared to the starting alcohol.[18][19]
-
¹³C NMR: Confirmation of all carbon signals, including those of the tosyl group and the ethylene glycol chain.
-
Infrared (IR) Spectroscopy: Look for strong characteristic stretching bands for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1170 cm⁻¹.
-
Mass Spectrometry (MS): Determination of the molecular weight of the product to confirm its identity.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conversion of Alcohols into Tosylates [almerja.com]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. proprep.com [proprep.com]
- 14. echemi.com [echemi.com]
- 15. reddit.com [reddit.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. This compound | 62921-74-8 [chemicalbook.com]
- 18. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
common side reactions with 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate
Technical Support Center: 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate
Welcome to the technical support guide for 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate (mPEG3-Tosylate). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. The following information is curated from established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My tosylation reaction is incomplete, and I'm observing significant amounts of the starting alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol, in my crude product. What's causing this and how can I improve the conversion rate?
Answer:
Incomplete conversion is a frequent issue in tosylation reactions. Several factors can contribute to this problem, primarily related to reaction conditions and reagent quality.
Causality and Expert Insights:
-
Insufficient Base: The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) generates one equivalent of hydrochloric acid (HCl)[1]. A base, typically a non-nucleophilic amine like pyridine or triethylamine (TEA), is crucial to neutralize this acidic byproduct[2][3]. If the base is insufficient in quantity or purity (e.g., hydrated), the reaction mixture will become acidic, protonating the starting alcohol and rendering it non-nucleophilic, thereby halting the reaction. Pyridine often acts as both the base and a nucleophilic catalyst[1].
-
Moisture Contamination: Tosyl chloride is highly susceptible to hydrolysis. Any moisture present in the reaction setup—whether in the solvent, glassware, or starting alcohol—will react with TsCl to form p-toluenesulfonic acid, reducing the amount of reagent available for the desired reaction.
-
Steric Hindrance and Temperature: While 2-[2-(2-methoxyethoxy)ethoxy]ethanol is a primary alcohol and generally reactive, the flexible PEG chain can sometimes sterically shield the hydroxyl group. Running the reaction at a very low temperature (e.g., < 0 °C) for an insufficient duration might slow down the reaction rate significantly.
Troubleshooting Protocol:
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator over a drying agent before use.
-
Use anhydrous solvents. It is recommended to use freshly opened bottles of solvents or to dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers or calcium hydride for dichloromethane).
-
Ensure the starting alcohol is free of water. If necessary, dry it by azeotropic distillation with toluene.
-
-
Reaction Setup and Execution:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Use a slight excess of p-toluenesulfonyl chloride (typically 1.1 to 1.5 equivalents).
-
Use at least one equivalent of a high-purity, dry base. Often, using pyridine as the solvent and base is effective[2][4]. If using another solvent like dichloromethane, ensure at least 1.5 equivalents of triethylamine are used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Question 2: I've noticed an unexpected byproduct with a different polarity from my desired tosylate. What could this be and how can I avoid its formation?
Answer:
The formation of byproducts is common in tosylation reactions. The identity of the byproduct depends on the specific reaction conditions and contaminants.
Common Byproducts and Their Formation:
| Byproduct | Formation Mechanism | Prevention Strategy |
| p-Toluenesulfonic acid | Hydrolysis of p-toluenesulfonyl chloride by trace amounts of water in the reaction mixture[5]. | Rigorously exclude water from the reaction system (see Protocol 1). |
| Chloride substitution product | In the presence of a chloride source (from HCl byproduct) and an activating group, the initially formed tosylate can undergo in-situ nucleophilic substitution to form the corresponding alkyl chloride[3]. This is more common for benzylic or allylic alcohols but can occur under certain conditions. | Use a non-nucleophilic base like pyridine to effectively scavenge the HCl byproduct[6]. |
| Dimeric Ether | Under basic conditions, the starting alcohol can be deprotonated and act as a nucleophile, attacking a molecule of the product to form a dimeric ether. | Add the alcohol slowly to the solution of TsCl and base to keep its instantaneous concentration low. |
Workflow for Byproduct Identification and Mitigation:
Caption: Troubleshooting flowchart for byproduct identification.
Question 3: My purified product appears to be degrading over time, even during storage. What is the stability of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate and what are the best storage practices?
Answer:
While tosylates are generally stable intermediates, they are susceptible to degradation, particularly through hydrolysis.
Degradation Pathways:
-
Hydrolysis: The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic attack by water, which leads to the regeneration of the starting alcohol and p-toluenesulfonic acid[7][8]. This process can be accelerated by acidic or basic conditions.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Recommended Storage Protocol:
-
Purification: Ensure the final product is thoroughly purified to remove any acidic (p-toluenesulfonic acid) or basic (residual pyridine/TEA) impurities that can catalyze hydrolysis. Washing the organic layer with a dilute, cold acid solution (e.g., 1M HCl), followed by a sodium bicarbonate solution, and finally brine during workup is a standard procedure to remove these impurities[5].
-
Drying: After purification, ensure the product is completely dry. Traces of solvent or water can facilitate degradation. Drying under high vacuum is recommended.
-
Storage Conditions:
-
Store the purified tosylate in a tightly sealed container.
-
Store at a low temperature, preferably at -20 °C.
-
Store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Question 4: During my substitution reaction using the tosylate as a substrate, I'm getting low yields and the formation of elimination byproducts. How can I optimize this?
Answer:
2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is a primary tosylate, which strongly favors SN2 reactions over elimination (E2). However, certain conditions can promote unwanted elimination.
Factors Favoring Elimination:
-
Strong, Sterically Hindered Bases: Using a bulky, strong base as a nucleophile (e.g., potassium tert-butoxide) will favor the E2 pathway.
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency and potentially favoring other pathways.
Optimization Strategy for SN2 Reactions:
Caption: Key parameters for optimizing SN2 reactions.
Experimental Protocol:
-
Nucleophile Selection: Choose a nucleophile that is a weak base or not sterically hindered if possible.
-
Solvent: Dissolve the tosylate in an appropriate volume of a dry, polar aprotic solvent.
-
Temperature Control: Cool the reaction mixture to a suitable starting temperature (e.g., 0 °C or room temperature) before adding the nucleophile.
-
Addition: Add the nucleophile portion-wise or as a solution to control any exotherm.
-
Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature, but avoid excessive heating.
By carefully controlling these parameters, you can significantly favor the desired SN2 substitution and minimize the formation of elimination byproducts.
References
- 1. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for the purification of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (Product No. M3122, CAS 62921-74-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile PEG linker. We will address frequently asked questions and provide in-depth troubleshooting protocols to ensure you obtain a high-purity product for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the synthesis and purification workflow.
Q1: My final product is a colorless oil, but I was expecting a solid. Is this normal?
A1: Yes, this is completely normal. This compound is typically isolated as a colorless to light yellow or orange clear liquid (oil) at room temperature.[1][2] The expectation of a solid product often arises from experience with other, simpler tosylates which may be crystalline. The flexible polyethylene glycol (PEG) chain in this molecule disrupts crystal lattice formation, leading to its liquid state. Do not attempt to force crystallization, as this may indicate the presence of impurities.
Q2: My tosylation reaction is not going to completion, and I see a lot of starting alcohol on my TLC plate. What's wrong?
A2: This is a frequent issue, often stemming from moisture. Tosyl chloride (TsCl) reacts rapidly with water, which consumes the reagent and prevents the desired reaction with your alcohol (triethylene glycol monomethyl ether).[3][4]
-
Moisture Control: Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your base (e.g., pyridine or triethylamine) is dry; freshly distilled bases are recommended.[4][5]
-
Reagent Quality: Over time, tosyl chloride can hydrolyze to p-toluenesulfonic acid.[4][6] Using a fresh bottle or recrystallizing old TsCl is advisable.[7]
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of tosyl chloride to help drive the reaction to completion.[8]
Q3: My crude TLC shows multiple spots. What are the likely impurities?
A3: Besides your desired product and unreacted starting alcohol, you may encounter several common impurities. Understanding their relative polarities is key to purification.
| Impurity | Description & Typical TLC Behavior (vs. Product) | Reason for Presence |
| Triethylene Glycol Monomethyl Ether | Starting material. Significantly more polar (lower R_f) than the product. | Incomplete reaction.[4] |
| p-Toluenesulfonyl Chloride (TsCl) | Unreacted electrophile. Non-polar (higher R_f). | Excess reagent used to drive the reaction. |
| p-Toluenesulfonic Acid | Hydrolysis product of TsCl. Very polar; may streak or remain at the baseline. | Presence of moisture during the reaction or workup.[9] |
| Pyridine/Triethylamine Salts | Hydrochloride salts of the base. Highly polar; water-soluble. | Byproduct of the reaction (Base + HCl). |
Q4: I'm seeing an unexpected, non-polar spot on my TLC that isn't TsCl. What could it be?
A4: You may have formed the corresponding alkyl chloride, 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane. This occurs when the chloride ion (a byproduct of the tosylation reaction) acts as a nucleophile and displaces the newly formed tosylate group.[3] This side reaction is more common with prolonged reaction times or elevated temperatures. To mitigate this, maintain low temperatures (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.[10]
II. Troubleshooting Purification by Column Chromatography
Silica gel column chromatography is the most common method for purifying this compound. However, tosylates can be sensitive to the acidic nature of silica gel.[10]
Workflow for Column Chromatography
Caption: General workflow for purification via silica gel chromatography.
Problem 1: My product is degrading on the column, leading to low yields and new, polar impurities.
-
Causality: Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis of the tosylate back to the starting alcohol, especially if the solvent system contains nucleophilic components like methanol.
-
Troubleshooting Steps:
-
Neutralize the Silica: Before packing the column, prepare your chosen eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1% triethylamine (v/v). Use this base-treated solvent to slurry the silica gel and run the column. This deactivates the acidic sites on the silica surface.[10]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[10]
-
Perform Flash Chromatography: Minimize the time the compound spends on the column. Use a higher pressure to elute the compound more quickly.[3] Collect fractions in tubes containing a small amount of pyridine or triethylamine to immediately neutralize any acid leached from the column.
-
Problem 2: I can't get good separation between my product and unreacted tosyl chloride.
-
Causality: Both the product and tosyl chloride are relatively non-polar, and their R_f values can be close, especially in highly non-polar solvent systems.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use a gradient elution. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar tosyl chloride first. Gradually increase the polarity (e.g., to 2:1 Hexane:Ethyl Acetate) to elute your product.[11][12] A shallow gradient is often more effective than a steep one.
-
Pre-reaction Quench: Before the main aqueous workup, you can add a scavenger to remove excess TsCl. One effective method involves reacting it with a cellulosic material.[13]
-
Protocol: Scavenging Excess Tosyl Chloride with Filter Paper
This protocol is adapted from Gibson, H.W. et al. and can simplify subsequent chromatographic purification.[13]
-
After the tosylation reaction is deemed complete by TLC, add an additional volume of pyridine to the reaction mixture.
-
Add a piece of standard cellulose filter paper to the flask.
-
Sonicate the mixture for one hour. The hydroxyl groups on the cellulose will react with the excess tosyl chloride.[13]
-
Remove the filter paper and proceed with your standard aqueous workup. This significantly reduces the amount of TsCl impurity you need to remove via chromatography.
III. Troubleshooting the Aqueous Workup
A proper aqueous workup is critical for removing water-soluble impurities like pyridine/triethylamine salts and p-toluenesulfonic acid.
Troubleshooting Flowchart for Workup Issues
Caption: A decision-making flowchart for common aqueous workup problems.
Problem: I'm losing a significant amount of product during the liquid-liquid extraction.
-
Causality: The PEG chain imparts some hydrophilicity to the molecule, making it slightly soluble in the aqueous phase.[14] Excessive or highly basic aqueous washes can lead to product loss.
-
Troubleshooting Steps:
-
Back-Extraction: After your initial extractions, combine all aqueous layers and re-extract them one or two more times with fresh organic solvent. This will recover any dissolved product.
-
Use Brine: Use a saturated aqueous solution of sodium chloride (brine) for the final wash.[8][15] Brine reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.[15]
-
Avoid Strong Bases: While a wash with saturated sodium bicarbonate (NaHCO₃) is often used to remove acidic impurities, avoid using stronger bases like sodium hydroxide (NaOH), as this can promote hydrolysis of your tosylate product.
-
IV. Product Stability and Storage
Q: How should I store my purified this compound?
A: Tosylates are sensitive to hydrolysis.[3] For long-term stability, the purified oil should be stored in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C) or freezer.[2][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 62921-74-8 [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Time for Tosylation of PEG Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the tosylation of polyethylene glycol (PEG) alcohols. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding PEG tosylation.
Q1: What is the primary goal of tosylating a PEG alcohol? The primary goal is to convert the terminal hydroxyl (-OH) group, which is a poor leaving group, into a tosylate (-OTs) group. The tosylate is an excellent leaving group, activating the PEG for subsequent nucleophilic substitution (SN2) reactions. This transformation is fundamental for PEGylating proteins, peptides, small molecules, or surfaces.[1][2][3] The reaction proceeds with retention of configuration at the carbon bearing the alcohol because the C-O bond is not broken during the tosylation step itself.[1][2]
Q2: My tosylation reaction is very slow. What are the key factors I can change to speed it up? To accelerate your reaction, consider these four critical parameters:
-
Temperature: Increasing the temperature will increase the reaction rate. However, be cautious, as temperatures above 70°C can lead to thermal-oxidative degradation of the PEG backbone.[4]
-
Base Selection & Catalysis: Switching from a weaker base like pyridine to a stronger, non-nucleophilic base like triethylamine (TEA) can help. For a significant rate enhancement, introduce a catalytic amount (0.1-0.2 eq.) of 4-dimethylaminopyridine (DMAP).[1][5][6]
-
Stoichiometry: Using a slight excess of tosyl chloride (TsCl) and the base (e.g., 1.5-2.0 equivalents each) will drive the reaction to completion faster.[1][7]
-
Concentration: Increasing the concentration of reactants can enhance the reaction rate, but be mindful of the increased viscosity, especially with high molecular weight PEGs, which can hinder effective mixing.
Q3: What is the mechanistic role of the base (e.g., Pyridine, TEA) in the reaction? The base serves two essential functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][8][9] Second, it facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity. Some bases, like pyridine and DMAP, can also act as nucleophilic catalysts; they react with TsCl to form a highly reactive tosylated intermediate (e.g., N-tosylpyridinium chloride), which is then more readily attacked by the PEG alcohol.[8][9][10]
Q4: How do I monitor the progress of my reaction to determine the optimal time? In-process monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method to visualize the consumption of the starting PEG-OH and the formation of the more nonpolar PEG-OTs product.[11][12]
-
¹H NMR Spectroscopy: For a quantitative assessment, you can take a small aliquot from the reaction, quench it, and analyze it by ¹H NMR. The disappearance of the terminal alcohol proton signal and the appearance of characteristic aromatic signals from the tosyl group confirm the reaction's progress.[13][14] In DMSO-d₆, the terminal PEG hydroxyl proton often appears as a clean triplet around 4.56 ppm, which is an excellent diagnostic peak.[13][14][15]
-
HPLC: For precise kinetics, High-Performance Liquid Chromatography (HPLC) can be used to quantify the starting material, product, and any byproducts over time.[11][16]
Q5: Can I use any solvent for this reaction? No, the choice of solvent is critical. The ideal solvent must be anhydrous and aprotic . Dichloromethane (DCM) and chloroform are common choices that work well for tosylation.[1][17] Polar aprotic solvents like DMF or DMSO, while excellent for dissolving PEG, can sometimes promote an undesired side reaction where the chloride ion (from TsCl or the base hydrochloride salt) displaces the newly formed tosylate group, resulting in a chlorinated PEG byproduct.[17]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Low or No Yield of PEG-OTs
You've run the reaction for the expected time, but analysis shows a low yield of the desired tosylated product.
Caption: Troubleshooting workflow for low tosylation yield.
-
Scenario A: Significant Starting Material Remains (Incomplete Reaction)
-
Cause - Insufficient Activation: The reaction conditions are not potent enough. This is common with sterically hindered alcohols or high molecular weight PEGs.
-
Cause - Reagent Stoichiometry/Quality: An insufficient amount of TsCl or base was used, or the reagents have degraded. TsCl is sensitive to moisture.
-
Solution: Ensure you are using at least 1.2-1.5 equivalents of TsCl and 1.5-2.0 equivalents of base.[1] Always use fresh or properly stored TsCl from a tightly sealed container.
-
-
Cause - Moisture Contamination: Water will react with TsCl and can hydrolyze the tosylate product back to the alcohol.[18][19]
-
Solution: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
-
Scenario B: Starting Material is Consumed, but Product Yield is Low
-
Cause - Hydrolysis: The tosylate group has been hydrolyzed back to an alcohol due to water contamination during the reaction or workup.
-
Solution: Maintain rigorous anhydrous conditions throughout the procedure and workup. Wash the organic layer with brine during extraction to help remove water.[1]
-
-
Cause - Unintended Chlorination: The tosylate, being an excellent leaving group, was displaced by a chloride ion. This is particularly prevalent when using solvents like DMF or with certain electron-withdrawing substrates that activate the tosylate for SN2 displacement.[17][20]
-
Cause - PEG Degradation: The reaction temperature was too high for an extended period. PEG can undergo thermal-oxidative degradation, leading to chain scission.[4] This is more of a concern in reactions running for many hours at elevated temperatures.
-
Solution: Optimize the reaction to proceed at a lower temperature (e.g., 0 °C to room temperature) by using a more effective catalyst system (e.g., TEA/DMAP).[1]
-
-
Issue 2: Reaction Time is Optimized, but Product is Difficult to Purify
A common challenge is removing excess reagents and byproducts, especially the base (e.g., pyridine) and tosyl-containing impurities.
-
Problem: Pyridine is difficult to remove and interferes with TLC and NMR analysis.[12]
-
Solution: During the aqueous workup, perform several washes with a dilute acid solution (e.g., 0.5-1 M HCl). This will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[12]
-
-
Problem: Excess TsCl hydrolyzes to p-toluenesulfonic acid (TsOH), which can be difficult to separate from the PEG product.
-
Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfonic acid, forming the water-soluble sodium salt, which can be easily extracted.[1]
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Tosylation of a Linear PEG Alcohol
This protocol is a robust starting point for the tosylation of a primary PEG alcohol.
Materials:
-
PEG-OH (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)
-
Anhydrous Triethylamine (TEA) (2.0 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve PEG-OH (1.0 eq.) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add TEA (2.0 eq.) followed by DMAP (0.2 eq.) and stir for 5 minutes.[1][7]
-
Add TsCl (1.5 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[20]
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the PEG-OH spot is consumed (typically 4-12 hours).
-
Once complete, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude PEG-OTs.
Protocol 2: Characterization by ¹H NMR
Accurate characterization is key to confirming success. The degree of substitution (DS) can be calculated from the ¹H NMR spectrum.
Procedure:
-
Dissolve a small sample of the dried product in a suitable NMR solvent (CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify the key signals:
-
Calculate Degree of Substitution (DS):
-
Integrate the area of one of the tosylate aromatic doublets (representing 2 protons). Let this be ITs .
-
Integrate the area of the entire PEG backbone signal. Let this be IPEG .
-
The number of backbone protons is approximately 4 * n, where 'n' is the number of repeating ethylene glycol units.
-
DS (%) = [ (ITs / 2) / (IPEG / (4*n)) ] * 100
-
Table 1: Influence of Base and Catalyst on Reaction Time
This table summarizes typical observations for the tosylation of a 1 kDa PEG-OH at room temperature in DCM.
| Base (2.0 eq.) | Catalyst (0.2 eq.) | Typical Reaction Time | Key Considerations |
| Pyridine | None | 24 - 48 hours | Slow reaction; Pyridine acts as base and solvent.[2] |
| Triethylamine (TEA) | None | 12 - 24 hours | Faster than pyridine; purely acts as a base.[1] |
| Triethylamine (TEA) | DMAP | 2 - 6 hours | Optimal for speed. DMAP is a highly effective nucleophilic catalyst.[1][5][6] |
Part 4: Mechanistic Visualizations
Understanding the underlying mechanisms and relationships is crucial for effective troubleshooting.
Caption: Simplified reaction mechanism for PEG tosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. addi.ehu.es [addi.ehu.es]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
Technical Support Center: A Troubleshooting Guide for PEGylation Reactions Using m-PEG3-tosylate
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for PEGylation reactions utilizing m-PEG3-tosylate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG3-tosylate and what is its primary reaction mechanism?
A: m-PEG3-tosylate is a methoxy-terminated polyethylene glycol with three ethylene glycol units and a terminal tosyl group. The tosyl group is an excellent leaving group, making m-PEG3-tosylate highly reactive towards nucleophiles through a bimolecular nucleophilic substitution (SN2) reaction. This reactivity allows for the covalent attachment of the PEG chain to various molecules, a process known as PEGylation, which can improve the therapeutic properties of molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1]
Q2: What are the primary nucleophiles that react with m-PEG3-tosylate?
A: The primary nucleophiles that readily react with m-PEG3-tosylate are primary amines (-NH₂) and thiols (-SH).[2][3] Alcohols (-OH) can also react, but they are generally less nucleophilic. The order of nucleophilicity is typically: Thiolate (RS⁻) > Amine (RNH₂) > Alcohol (ROH). This order can be influenced by factors such as the pKa of the nucleophile and the reaction conditions.[4]
Q3: What are the common side reactions when using m-PEG3-tosylate?
A: The most common side reactions include:
-
Reaction with unintended nucleophiles: If your reaction mixture contains multiple nucleophilic species (e.g., a protein with both amine and thiol groups, or amine-containing buffers like Tris), m-PEG3-tosylate can react with all of them, leading to a mixture of products.[4]
-
Hydrolysis: The tosyl group can be hydrolyzed by water, especially at higher pH and temperatures, to form the unreactive m-PEG3-OH. This consumes the starting material and reduces the yield of the desired conjugate.[4][5][6]
-
Elimination (E2) Reactions: Although less common with primary tosylates like m-PEG3-tosylate, elimination reactions to form an alkene can occur, particularly with sterically hindered or strongly basic nucleophiles at elevated temperatures.[4]
Q4: How should I store m-PEG3-tosylate to ensure its stability?
A: Proper storage is crucial to prevent degradation, primarily through hydrolysis.
| Storage Condition | Recommendation | Duration |
| Solid Form | Store at -20°C in a dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[7][8][9] | Up to 3 years[7] |
| In Solution | Store in anhydrous solvents like DMF or DMSO at -20°C or -80°C.[7] | Up to 1 month at -20°C, up to 6 months at -80°C[7] |
Caption: Recommended storage conditions for m-PEG3-tosylate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your PEGylation experiments with m-PEG3-tosylate.
Issue 1: Low or No Reaction Yield
A low or non-existent yield of the desired PEGylated product is one of the most common challenges. The following decision-making diagram can help you troubleshoot this issue.
Caption: A decision-making diagram for troubleshooting low product yield.
Detailed Explanations and Solutions:
-
Inactive m-PEG3-tosylate: The reagent may have hydrolyzed due to improper storage or handling. Always use a fresh vial of m-PEG3-tosylate and ensure it is stored in a dry, cool, and dark place.[8]
-
Suboptimal pH: The pH of the reaction is critical for the nucleophilicity of your target functional group. For instance, primary amines are most reactive at a pH of 8.5-9.5, while thiols react more efficiently at a pH of 7.5-8.5.[1] Using a non-nucleophilic buffer such as phosphate or HEPES is also crucial to avoid side reactions.
-
Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. You can gradually increase the reaction temperature while monitoring for potential side reactions like hydrolysis.[4]
-
Insufficient Molar Ratio: A common starting point is a 5 to 20-fold molar excess of the activated PEG to the biomolecule, but this often requires optimization for each specific system.[10]
-
Steric Hindrance: The nucleophilic site on your target molecule may be sterically hindered, slowing down the reaction. Increasing the reaction time or considering a longer PEG linker can help overcome this.[4]
Issue 2: Presence of Multiple Products in the Final Mixture
Observing multiple products can be due to several factors. Here's how to address them:
-
Reaction with Multiple Nucleophiles: If your target molecule has multiple reactive sites (e.g., both amines and thiols), you can adjust the pH to favor reaction with the desired nucleophile. For example, a lower pH will favor reaction with thiols over amines.[4][11] Alternatively, you can use protecting groups for other nucleophilic sites.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the m-PEG3-tosylate.[12] Always use a non-nucleophilic buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Di-functional PEG Impurity: Ensure your starting m-PEG3-tosylate is monofunctional and free from diol-PEG impurities, which can cause cross-linking.[10]
Issue 3: Presence of m-PEG3-OH in the Final Product
The presence of m-PEG3-OH indicates hydrolysis of the m-PEG3-tosylate.
Caption: Workflow for preventing hydrolysis of m-PEG3-tosylate.
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous.[4]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Optimize Reaction Conditions: Lowering the reaction pH and temperature can help to reduce the rate of hydrolysis.[4][5]
Experimental Protocols
General Protocol for PEGylation of an Amine-Containing Molecule
This protocol provides a general guideline. Optimization will be required for your specific molecule.
-
Preparation:
-
Dissolve your amine-containing molecule in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
Immediately before use, dissolve m-PEG3-tosylate in a minimal amount of anhydrous DMSO or DMF.[12]
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add the m-PEG3-tosylate solution to achieve the desired molar excess (e.g., 5-20 fold).[10]
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress by HPLC or another suitable analytical method.[4]
-
-
Quenching:
-
Once the reaction is complete, quench any remaining m-PEG3-tosylate by adding a small amount of a primary amine-containing scavenger (e.g., ethanolamine or Tris buffer).[4]
-
-
Purification:
-
Purify the PEGylated product from unreacted PEG, the native molecule, and byproducts. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating based on molecular size.[][14][15]
-
Ion Exchange Chromatography (IEX): Separates based on charge differences between the native and PEGylated molecules.[][14][15]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX.[]
-
Reverse Phase Chromatography (RPC): Useful for analytical scale separation and identification of positional isomers.[][14]
-
-
Analytical Characterization of PEGylated Products
A combination of analytical techniques is often necessary for a thorough characterization of your PEGylated product.
| Analytical Technique | Purpose |
| HPLC (SEC, IEX, RP-HPLC) | To assess purity, determine the degree of PEGylation, and separate isomers.[16][17] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and identify the sites of PEGylation.[17][18][19] |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.[20] |
| NMR Spectroscopy | To confirm the structure of the activated PEG and the final conjugate.[10] |
Caption: Common analytical techniques for characterizing PEGylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. PEG Tosylate | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. m-PEG3-Tos, 50586-80-6 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Tosylate Esters in Nucleophilic Substitution
A Senior Application Scientist's Guide to Preventing Elimination Side Reactions
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who utilize tosylate esters in their synthetic routes and encounter challenges with competing elimination reactions. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you maximize the yield of your desired substitution products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are tosylate esters and why are they used in substitution reactions?
Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1][2] To overcome this, the hydroxyl group can be converted into a group that is a weaker base and therefore a better leaving group.[2][3]
p-Toluenesulfonyl chloride (TsCl) reacts with an alcohol in the presence of a base (like pyridine) to form a tosylate ester (-OTs).[1][4] This conversion is highly effective because the resulting tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group.[1] This process transforms the alcohol into an excellent electrophile for subsequent substitution (Sₙ2/Sₙ1) or elimination (E2/E1) reactions.[1][2] A key advantage of this method is that the formation of the tosylate ester occurs at the oxygen atom and does not affect the stereochemistry of the carbon to which it is attached.[2][4]
Q2: I'm getting a significant amount of an alkene byproduct. What's happening?
The formation of an alkene from a tosylate ester is the result of an elimination reaction (E2 or E1) , which competes directly with the desired nucleophilic substitution reaction (Sₙ2 or Sₙ1).[5][6][7] In an E2 reaction, the reagent you are using as a nucleophile is also acting as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the tosylate group. This simultaneous proton abstraction and leaving group departure forms a double bond.[8]
This competition is a fundamental challenge in synthetic chemistry. The outcome is determined by a delicate balance of several factors, including the structure of your substrate, the nature of your nucleophile/base, the solvent, and the reaction temperature.
Q3: What is the mechanistic difference between the desired Sₙ2 reaction and the E2 side reaction?
Both Sₙ2 and E2 are bimolecular reactions, meaning their rates depend on the concentration of both the substrate (your tosylate ester) and the nucleophile/base.[8] They are concerted, one-step processes.[8] However, the site of attack differs fundamentally:
-
Sₙ2 (Substitution, Nucleophilic, Bimolecular): The nucleophile directly attacks the electrophilic carbon atom bearing the tosylate leaving group. This "backside attack" leads to an inversion of stereochemistry at that carbon center and the formation of a new carbon-nucleophile bond.
-
E2 (Elimination, Bimolecular): The base attacks a proton on an adjacent carbon (the β-carbon). The electrons from the C-H bond then shift to form a π-bond between the α and β carbons, simultaneously ejecting the tosylate leaving group.
The competition between these two pathways is a central theme of this guide.
Q4: Does the structure of my starting alcohol (primary, secondary, or tertiary) matter?
Absolutely. The structure of the alkyl group is one of the most critical factors determining the reaction outcome.
-
Primary (1°) Tosylates: These substrates are least sterically hindered, making the electrophilic carbon highly accessible for backside attack. Therefore, Sₙ2 reactions are strongly favored with good, non-bulky nucleophiles.[5][9] E2 elimination is generally a minor pathway unless a very bulky, strong base is used.[5][9]
-
Secondary (2°) Tosylates: This is the most challenging case. The increased steric hindrance around the reaction center slows down the Sₙ2 reaction, making the competing E2 pathway much more significant.[10] For secondary substrates, the choice of nucleophile, base, and reaction conditions is critical to controlling the outcome.[2][9][10]
-
Tertiary (3°) Tosylates: These substrates are too sterically hindered for Sₙ2 reactions to occur.[9] When treated with a strong base, they will undergo E2 elimination almost exclusively.[9][11] In the absence of a strong base (e.g., with a weak nucleophile in a polar protic solvent), Sₙ1 and E1 reactions become possible.
Q5: Why can't I just use a strong, negatively charged nucleophile to guarantee an Sₙ2 reaction on a secondary tosylate?
This is a common misconception. Many strong nucleophiles (e.g., hydroxide, alkoxides like ethoxide) are also strong bases.[10] For a secondary substrate, where the Sₙ2 pathway is already sterically hindered, these strong bases will often favor the E2 pathway, as abstracting a peripheral proton is sterically less demanding than attacking the hindered carbon center.[10][12] In fact, using a strong, unhindered base like sodium ethoxide with a secondary tosylate will predominantly yield the E2 elimination product.[10]
Section 2: In-Depth Troubleshooting Guide
Scenario: Your reaction on a tosylate ester is producing a low yield of the desired substitution product, with significant formation of an alkene byproduct identified by NMR or GC-MS.
Systematic Approach to Minimizing E2 Elimination
Step 1: Analyze the Substrate Structure
The first step is to re-evaluate the steric environment around your reaction center.
-
Primary Substrates: If you are seeing elimination with a primary tosylate, the issue is almost certainly your choice of base/nucleophile. You are likely using a sterically hindered base (e.g., potassium tert-butoxide), which is too bulky to act as a nucleophile and will preferentially act as a base, leading to E2 elimination.[5][9]
-
Secondary Substrates: This is where careful optimization is required. The Sₙ2 and E2 pathways are in close competition. Your troubleshooting will focus on the other three factors: nucleophile, solvent, and temperature.
-
Tertiary Substrates: If your goal is substitution, you cannot use an Sₙ2/E2 pathway. You must use Sₙ1/E1 conditions (a weak nucleophile/weak base in a polar protic solvent), which will unfortunately always produce a mixture of substitution and elimination products.[9] For pure substitution on a tertiary center, alternative synthetic routes should be considered.
Step 2: Evaluate the Nucleophile & Base Strength
The properties of your reagent are critical. All nucleophiles are potential bases, and the distinction is key.[9]
-
Issue: Using a Strong, Unhindered Base (e.g., NaOH, NaOEt, NaOMe)
-
Reasoning: These reagents are strong bases and strong nucleophiles. On a secondary substrate, their basicity often dominates, leading to a high proportion of E2 product.[10]
-
Solution: Switch to a reagent that is a good nucleophile but a weaker base . Excellent choices include halides (Br⁻, I⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These species are highly polarizable and effective nucleophiles but are the conjugate bases of strong acids, making them weak bases.
-
-
Issue: Using a Strong, Sterically Hindered Base (e.g., KOtBu, LDA, DBU)
-
Reasoning: These bases are specifically designed to be non-nucleophilic due to their bulk.[5][13][14] They are excellent for promoting E2 reactions and should be avoided if substitution is the goal.[5][13] For example, 1,8-Diazabicycloundec-7-ene (DBU) is commonly used to perform E2 eliminations.[13]
-
Solution: Choose a smaller, less basic nucleophile as described above.
-
Step 3: Scrutinize the Reaction Conditions (Solvent & Temperature)
-
Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons and can form hydrogen bonds with the nucleophile. This "caging" effect solvates and stabilizes the nucleophile, reducing its reactivity and nucleophilicity.[15] While this can disfavor Sₙ2, it can disfavor it less than E2 in some specific cases, but more often, it slows both bimolecular processes. Polar protic solvents are known to favor Sₙ1/E1 pathways for tertiary and some secondary substrates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are highly recommended for Sₙ2 reactions.[10][15] They are polar enough to dissolve the reactants but lack acidic protons. They solvate the cation (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.[15] This significantly increases the rate of the Sₙ2 reaction, allowing it to outcompete the E2 pathway, especially when using a good, non-basic nucleophile.[10]
-
Troubleshooting Action: If you are using a protic solvent, switch to a polar aprotic solvent like DMSO or DMF to enhance your Sₙ2 rate.
-
-
Temperature Control:
-
Reasoning: Elimination reactions generally have a higher activation energy than substitution reactions. According to the Arrhenius equation, increasing the temperature will increase the rate of all reactions, but it will have a more pronounced effect on the reaction with the higher activation energy (E2). Therefore, higher temperatures favor elimination .[10]
-
Troubleshooting Action: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress. Avoid heating the reaction unless absolutely necessary.
-
Section 3: Optimized Protocols for Minimizing Elimination
Protocol 1: General Procedure for Sₙ2 Reaction on a Primary Tosylate
This protocol is designed for a straightforward substitution on a primary tosylate using sodium azide as the nucleophile.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the primary tosylate (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Azides are toxic and potentially explosive.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting azide product via flash column chromatography on silica gel.
Protocol 2: Strategy for Sₙ2 Reaction on a Challenging Secondary Tosylate
This protocol aims to maximize the Sₙ2 product for a sterically demanding secondary tosylate using sodium iodide (a Finkelstein-type reaction).
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the secondary tosylate (1.0 eq) in anhydrous acetone . Acetone is an excellent polar aprotic solvent for this reaction.
-
Nucleophile Addition: Add anhydrous sodium iodide (NaI, 3.0 eq). A larger excess of the nucleophile is used to favor the bimolecular Sₙ2 pathway by Le Châtelier's principle.
-
Reaction Conditions: Stir the reaction mixture at room temperature. A key advantage of using acetone as a solvent is that the sodium tosylate byproduct (NaOTs) is insoluble and will precipitate out of the solution, driving the equilibrium towards the product.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. Gentle heating (e.g., to 40 °C) may be required, but should be avoided if possible to minimize E2.
-
Workup:
-
Filter the reaction mixture to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and water.
-
Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with a small amount of sodium thiosulfate solution (to remove any I₂ color), then brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: Purify the resulting alkyl iodide via flash column chromatography.
Section 4: Visual Guides & Data Tables
Diagrams
Caption: Competing Sₙ2 and E2 reaction pathways for a primary tosylate.
Caption: Decision tree for troubleshooting E2 elimination side reactions.
Data Tables
Table 1: Influence of Key Factors on Sₙ2 vs. E2 Competition
| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance prevents backside attack for Sₙ2 but is less of a factor for proton abstraction in E2.[5][6][7][9] |
| Nucleophile/Base | Good nucleophile, weak base (I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) | Strong, sterically hindered base (KOtBu, DBU, LDA) | Weak basicity minimizes proton abstraction; steric bulk prevents nucleophilic attack at carbon.[9][13] |
| Solvent | Polar aprotic (DMSO, DMF, Acetone) | Generally less dependent, but favored over Sₙ2 with strong bases. | Polar aprotic solvents enhance nucleophilicity by not solvating the anion, accelerating the Sₙ2 rate.[10][15] |
| Temperature | Lower temperature | Higher temperature | E2 reactions typically have a higher activation energy and are therefore more sensitive to increases in temperature.[10] |
Table 2: Properties of Common Reagents
| Reagent | Formula | Classification | Typical Use |
| Sodium Iodide | NaI | Good Nucleophile / Weak Base | Sₙ2 Reactions (Finkelstein) |
| Sodium Azide | NaN₃ | Good Nucleophile / Weak Base | Sₙ2 Reactions |
| Sodium Cyanide | NaCN | Good Nucleophile / Weak Base | Sₙ2 Reactions |
| Sodium Ethoxide | NaOEt | Strong Nucleophile / Strong Base | Sₙ2 on primary substrates, E2 on secondary/tertiary.[10] |
| Potassium tert-Butoxide | KOtBu | Poor Nucleophile / Strong, Hindered Base | E2 Reactions.[5][13] |
| 1,8-Diazabicycloundec-7-ene | DBU | Poor Nucleophile / Strong, Hindered Base | E2 Reactions.[13][14] |
| Lithium Diisopropylamide | LDA | Poor Nucleophile / Very Strong, Hindered Base | E2 Reactions, enolate formation.[13][16][17] |
Section 5: References
-
SN2 vs E2. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from --INVALID-LINK--
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--
-
Fernández, I., & Bickelhaupt, F. M. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Retrieved January 2, 2026, from --INVALID-LINK--
-
Fernández, I., & Bickelhaupt, F. M. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved January 2, 2026, from --INVALID-LINK--
-
Non-nucleophilic base. (n.d.). Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from --INVALID-LINK--
-
6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2022, September 26). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--
-
Non-nucleophilic base. (n.d.). chemeurope.com. Retrieved January 2, 2026, from --INVALID-LINK--
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from --INVALID-LINK--
-
Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved January 2, 2026, from --INVALID-LINK--
-
Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. (2020, May 16). YouTube. Retrieved January 2, 2026, from --INVALID-LINK--
-
7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Using an appropriate tosylate intermediate, synthesize the following... (2024, January 19). Study Prep in Pearson+. Retrieved January 2, 2026, from --INVALID-LINK--
-
Reactions of alcohols to form alkyl bromides and tosylates. (2015, May 13). Sciencemadness.org. Retrieved January 2, 2026, from --INVALID-LINK--
-
Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--
-
Kevill, D. N., & D'Souza, M. J. (2011). Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. PMC. Retrieved January 2, 2026, from --INVALID-LINK--
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from --INVALID-LINK--
-
Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. (2023, March 30). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 2, 2026, from --INVALID-LINK--
-
Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1. (n.d.). Chemistry Connected. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. One moment, please... [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Non-nucleophilic_base [chemeurope.com]
Technical Support Center: Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis of 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in this tosylation reaction.
Introduction: The Critical Role of the Solvent
The synthesis of this compound, a key intermediate in various chemical syntheses, involves the conversion of the hydroxyl group of triethylene glycol monomethyl ether into a tosylate, which is an excellent leaving group.[1][2] This transformation is highly sensitive to the reaction environment, with the choice of solvent being a paramount factor influencing reaction rate, yield, purity, and the formation of byproducts. This guide will explore the nuances of solvent selection to help you optimize your synthetic outcomes.
The reaction is a nucleophilic substitution where the alcohol oxygen of triethylene glycol monomethyl ether attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is typically required to neutralize the HCl generated.[3][4][5] The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction mechanism by solvating ions and influencing the nucleophilicity of the alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing a low yield of my desired tosylate. Could my choice of solvent be the issue?
A1: Absolutely. The solvent plays a critical role in the kinetics of this SN2 reaction. The choice between a polar protic and a polar aprotic solvent can dramatically impact your yield.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with the nucleophile (the alcohol), creating a solvent shell that hinders its ability to attack the tosyl chloride.[6][7] This leads to a slower reaction rate and, consequently, a lower yield. While some methods have been developed using water as a solvent, they often require specific catalysts and pH control to be effective.[8]
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents are generally preferred for tosylation reactions. They can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more "free" to react.[7][9][10] This results in a faster reaction rate and typically higher yields. A published procedure with a near-quantitative yield utilizes a mixture of THF and water.[11]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to THF, DCM, or ACN.
-
Ensure Anhydrous Conditions: Water can compete with your alcohol as a nucleophile and can also hydrolyze the tosyl chloride. Ensure your solvent and glassware are dry.
-
Optimize Reactant Ratios: An excess of the alcohol or tosyl chloride may be necessary depending on your specific conditions.
Q2: My reaction is very slow. How can the solvent affect the reaction rate?
A2: The rate of an SN2 reaction, such as this tosylation, is highly dependent on the solvent's ability to stabilize the transition state versus the reactants.
-
Polar aprotic solvents are known to accelerate SN2 reactions.[9] They solvate the cation of the base (e.g., pyridinium or triethylammonium) but leave the nucleophilic anion (the alkoxide formed from the alcohol) relatively unsolvated and highly reactive.[9][10]
-
Polar protic solvents slow down SN2 reactions by strongly solvating the nucleophile through hydrogen bonding, which lowers its energy and increases the activation energy of the reaction.[6][7]
The following diagram illustrates the effect of the solvent on the nucleophile.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up Production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis and scale-up of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (m-PEG3-Tos). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.
Introduction
This compound, also known as m-PEG3-Tos, is a key intermediate in organic synthesis, particularly in the development of PEGylated compounds and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of the methoxyethoxy)ethoxy)ethyl moiety onto various molecules.[3][4][5] While the synthesis is straightforward, challenges can arise, especially during scale-up. This guide provides a comprehensive resource to navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis involves the tosylation of a primary alcohol, triethylene glycol monomethyl ether, using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, such as sodium hydroxide or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4] The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control exothermicity and minimize side reactions.[6][7]
Q2: Why is the choice of base important in this reaction?
A2: The base plays a critical role in scavenging the HCl generated during the reaction. If not neutralized, the acidic conditions can lead to unwanted side reactions. Common bases include pyridine, triethylamine (TEA), or an inorganic base like sodium hydroxide.[6][7][8] For scaling up, the choice of base can impact purification, cost, and safety. Triethylamine is a common choice in organic solvents, while sodium hydroxide can be used in biphasic systems (e.g., THF/water).[6][7] The base must be anhydrous if the reaction is conducted in a non-aqueous solvent, as water will preferentially react with tosyl chloride.[9][10]
Q3: What are the critical safety precautions when handling p-toluenesulfonyl chloride (TsCl)?
A3: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid.[11][12] It can cause severe skin burns and eye damage.[13][14] Always handle TsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][13] Avoid inhalation of dust.[11] In case of contact, rinse the affected area immediately with plenty of water.[13] TsCl reacts with water, so it should be stored in a dry, tightly sealed container.[11]
Q4: Can this reaction be performed under aqueous conditions?
A4: While tosylation is traditionally carried out in anhydrous organic solvents, some methods have been developed for tosylation in water, particularly for lipophilic alcohols.[15] For the synthesis of m-PEG3-Tos, a biphasic system of THF and water with sodium hydroxide as the base has been successfully reported, offering a potentially greener and more scalable approach.[5][6]
Experimental Protocol
This protocol is a general guideline for the laboratory-scale synthesis of this compound.
Materials:
-
Triethylene glycol monomethyl ether (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.)
-
Sodium hydroxide (NaOH) (1.5 eq.) or Triethylamine (TEA) (1.5 eq.)[7]
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve triethylene glycol monomethyl ether and sodium hydroxide in a mixture of THF and water.[6]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in THF.
-
Slowly add the TsCl solution to the cooled alcohol solution dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6][7]
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.[6]
-
Combine the organic layers and wash successively with dilute HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.[6][7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
The product is typically a colorless oil and can be purified further by column chromatography if necessary.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded p-Toluenesulfonyl Chloride: TsCl is moisture-sensitive and can hydrolyze over time.[9] 2. Wet Reagents/Solvents: Presence of water will consume TsCl.[9][10] 3. Insufficient Base: Incomplete neutralization of HCl byproduct can halt the reaction. | 1. Use fresh or recently purchased TsCl. Consider recrystallizing old TsCl from hexane.[16] 2. Ensure all solvents and the amine base (if used) are thoroughly dried.[16] 3. Use a slight excess of the base (e.g., 1.5 equivalents).[7] |
| Presence of Starting Material (Alcohol) | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Stoichiometry: Insufficient amount of TsCl. | 1. Allow the reaction to stir for a longer duration or let it warm to room temperature after the initial cooling period.[7] Monitor by TLC. 2. Use a slight excess of TsCl (1.1-1.2 equivalents). |
| Formation of an Insoluble White Precipitate | 1. Amine Hydrochloride Salt: If using an amine base like triethylamine, the triethylammonium chloride salt will precipitate.[17] 2. Hydrolyzed TsCl: p-Toluenesulfonic acid, the hydrolysis product of TsCl, may precipitate. | 1. This is expected and can be removed by filtration at the end of the reaction or during the aqueous workup. 2. This indicates a problem with moisture. Ensure all reagents and solvents are dry. |
| Product is Colored (Yellow or Brown) | 1. Impurities in TsCl: Commercial TsCl can contain colored impurities.[16] 2. Side Reactions: At higher temperatures, decomposition or side reactions can occur. | 1. Recrystallize the TsCl before use.[16] 2. Maintain the recommended reaction temperature. Purify the final product by column chromatography. |
| Difficulty in Purification | 1. Emulsion during Workup: The PEG-like nature of the product can lead to emulsions during extraction. 2. Co-eluting Impurities: Unreacted starting materials or byproducts may be difficult to separate by chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. Ensure the reaction has gone to completion to minimize unreacted starting material. |
Visualizing the Process
Reaction Workflow
Caption: A typical workflow for the synthesis of m-PEG3-Tos.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale | Reference |
| TsCl Equivalents | 1.1 - 1.2 | To ensure complete consumption of the starting alcohol. | [7] |
| Base Equivalents | 1.5 | To effectively neutralize the HCl byproduct. | [7] |
| Reaction Temperature | 0 °C to Room Temp | To control the reaction rate and minimize side products. | [6][7] |
| Reaction Time | 3 - 16 hours | Dependent on scale and temperature; monitor by TLC. | [5][6] |
| Typical Yield | >90% | High yields are achievable with optimized conditions. | [5][6] |
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. This compound (62921-74-8) for sale [vulcanchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization Challenges of PEGylated Compounds
Welcome to the Technical support center for the characterization of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the analysis of these important biotherapeutics. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Introduction to PEGylation and its Analytical Complexities
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1][2][3] Key benefits include a longer circulating half-life, increased solubility and stability, and reduced immunogenicity.[1][2][4] However, the very properties that make PEGylation advantageous also introduce significant analytical challenges.
The primary hurdle in characterizing PEGylated compounds is the inherent heterogeneity of the final product.[1][5][6][7] This heterogeneity manifests in several ways:
-
Degree of PEGylation: A mixture of molecules with a varying number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[1]
-
Positional Isomers: Variation in the specific sites of PEG attachment on the protein or peptide.[8]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights.[1][6]
This complexity can complicate purification, separation, and analysis, making robust characterization essential for ensuring product quality, safety, and efficacy.[2][9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the characterization of PEGylated compounds using various analytical techniques.
Section 1: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a cornerstone technique for analyzing PEGylated proteins, particularly for detecting aggregation.[10][11]
| Issue | Symptom(s) | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Poor Peak Shape / Tailing | Asymmetrical peaks with a trailing edge. | Secondary interactions between the PEG moiety and the silica-based stationary phase.[1] | - Use a column with a biocompatible, hydrophilic coating: This minimizes non-specific interactions. - Increase the salt concentration of the mobile phase: This can help to suppress ionic interactions between the analyte and the stationary phase.[1] |
| Poor Resolution | Overlapping peaks of different PEGylated species (e.g., mono- vs. di-PEGylated) or co-elution of the PEGylated product and unreacted protein.[1][9] | - The hydrodynamic radii of the species are too similar for the column to resolve.[12] - For efficient separation by SEC, a general guideline is that the molecular weight difference should be at least two-fold.[9] | - Optimize column parameters: Use a longer column or a column with a smaller pore size to enhance resolution.[9] - Adjust the flow rate: A slower flow rate can improve resolution.[9] - Consider orthogonal methods: For separating isoforms with small differences, Ion-Exchange (IEX) or Reversed-Phase (RP) HPLC may provide better separation.[1] |
| Inaccurate Molecular Weight Estimation | The apparent molecular weight on SEC is significantly higher than the theoretical molecular weight.[1] | The large hydrodynamic radius of the PEG chain makes the molecule appear larger than a globular protein of the same mass.[1][13] | - Use appropriate calibration standards: Calibrating the column with PEG standards can provide a more accurate estimation of the apparent molecular weight of the PEGylated species.[13] - Rely on mass spectrometry for accurate mass: SEC provides an estimate of size, while mass spectrometry (MS) provides an accurate molecular weight.[1] |
| Co-elution of Free PEG and PEGylated Protein | Inability to separate the free, unreacted PEG from the PEGylated product. | The hydrodynamic radii of the free PEG and the PEGylated protein can be very similar, especially for larger PEG chains.[12] | - Employ Reversed-Phase UPLC (RP-UPLC): This technique separates based on hydrophobicity and can often achieve baseline resolution of the protein, PEGylated protein, and free PEG.[12] - Use a detector that can quantify non-chromophoric molecules: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used to quantify free PEG, which lacks a UV chromophore.[4][12][14] |
Experimental Protocol: SEC Analysis of PEGylated Protein Aggregation
Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.
Methodology:
-
System Equilibration: Equilibrate the SEC column (e.g., a BioSep SEC 2000) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) until a stable baseline is achieved.[15]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[10]
-
Injection: Inject an appropriate volume of the filtered sample onto the SEC column. The injection volume should generally not exceed 2-5% of the total column volume to ensure optimal resolution.[9]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at 280 nm for the protein.[10]
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.
-
Integrate the area of each peak.
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[10]
-
Section 2: Mass Spectrometry (MS)
MS is a powerful tool for determining the precise molecular weight of PEGylated compounds, the degree of PEGylation, and the site of attachment.[5][8][16] However, the heterogeneity of PEGylated samples presents unique challenges.[6][17]
| Issue | Symptom(s) | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Complex, Uninterpretable Spectra | Mass spectra are congested with overlapping charge state envelopes, making deconvolution difficult. | - The polydispersity of the PEG leads to a distribution of masses for each PEGylated species. - PEGylated molecules can acquire multiple charges in the ESI source, further complicating the spectrum.[6] | - Use a charge-stripping agent: Post-column addition of a volatile amine like triethylamine (TEA) can reduce the charge state of the ions, simplifying the mass spectrum.[2][6][7] - High-resolution mass spectrometry: Instruments like Orbitrap or Q-TOF provide the mass accuracy and resolution needed to resolve the complex isotopic patterns.[5][6] - Advanced deconvolution software: Utilize software specifically designed to handle the complexity of PEGylated protein spectra.[5] |
| Poor Signal or PEG Contamination | Low signal intensity for the PEGylated protein or the presence of background PEG signals. | PEG is a common contaminant in labs and can be introduced from detergents, filters, and plasticware, suppressing the signal from the analyte of interest.[1] | - Use PEG-free labware: Employ high-purity, PEG-free reagents, solvents, and low-binding tubes for sample preparation.[1] - Thoroughly clean the MS source: Regularly clean the ion source and transfer optics of the mass spectrometer to remove contaminants.[1] |
| Difficulty Determining the Site of PEGylation | Unable to pinpoint the exact amino acid residue where the PEG chain is attached. | Standard intact mass analysis does not provide site-specific information. | - Peptide mapping (LC-MS/MS): This is the gold standard for PEGylation site analysis. The PEGylated protein is digested with an enzyme (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The PEGylated peptides can be identified by their characteristic fragmentation patterns.[5][17] - Combined in-source fragmentation and CID-MS/MS: This tandem MS approach can also elucidate PEGylation sites.[17] |
Experimental Workflow: PEGylation Site Analysis using LC-MS/MS
Caption: Workflow for identifying PEGylation sites via peptide mapping.
Section 3: General HPLC (RP, IEX)
Reversed-Phase (RP) and Ion-Exchange (IEX) HPLC are valuable for separating PEGylated species based on hydrophobicity and charge, respectively.
| Issue | Symptom(s) | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Peak Tailing | Asymmetrical peaks with a sloping end. | - Secondary interactions: The analyte may have undesirable interactions with the stationary phase. - Sample overload: Injecting too much sample can lead to peak distortion.[18] | - Adjust mobile phase: For RP-HPLC, ensure the mobile phase pH is appropriate for the analyte's pI. For IEX, optimize the salt gradient.[9][18] - Reduce injection volume: Dilute the sample or inject a smaller volume.[19] |
| Peak Fronting | Asymmetrical peaks that are pushed forward. | The sample solvent is significantly stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[18] | - Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[19] |
| Split Peaks | A single peak appears as two or more merged peaks. | - Partially clogged column inlet: This can cause the sample to be distributed unevenly onto the column. - Void in the column packing: A channel has formed in the stationary phase.[18] | - Reverse flush the column: This may dislodge any particulate matter from the inlet frit. - Replace the column: If a void has formed, the column is likely irreversibly damaged and needs to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[11][20]
-
High Protein Concentration: Proximity of protein molecules increases the likelihood of aggregation.[11][20]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can impact protein stability and lead to aggregation if not optimized.[11][20]
-
Poor Reagent Quality: The presence of diol impurities in monofunctional PEG reagents can cause unintended cross-linking.[11][20]
Q2: My PEGylated protein appears as a smear or a very broad band on an SDS-PAGE gel. Is this normal?
A2: Yes, this is a very common observation for PEGylated proteins.[1] It is due to the heterogeneity of the PEGylated product, where there is a distribution of species with different numbers of PEG chains attached, and the polydispersity of the PEG polymer itself, which means there is a range of molecular weights for each species.[1] Each of these variants will migrate differently on the gel, resulting in a broad band or smear rather than a sharp band.
Q3: How can I quantify the amount of free PEG in my purified sample?
A3: Quantifying free PEG is challenging because it lacks a strong UV chromophore.[4][14] Effective methods include:
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These detectors respond to all non-volatile analytes, making them suitable for quantifying PEG.[4][14]
-
Reversed-Phase HPLC (RP-HPLC): This technique can often separate the free PEG from the PEGylated protein, allowing for quantification with a suitable detector.[12][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantify PEGylated species in complex mixtures.[22]
Q4: PEGylation has reduced the biological activity of my protein. What could be the cause and how can I fix it?
A4: A reduction in activity is often due to steric hindrance, where the PEG chain blocks the protein's active site or a key binding region.[1]
-
Determine the site of PEGylation: Use peptide mapping (see Q9 in the original source) to identify where the PEG is attached.[1] If it's near the active site, this is the likely cause.
-
Control the degree of PEGylation: A high number of attached PEG chains can create a "steric shield."[1] Try to isolate and test species with a lower degree of PEGylation (e.g., mono-PEGylated).
-
Consider site-specific PEGylation: Employing strategies that direct PEGylation to a site away from the active region can preserve biological function.
Q5: Can I use 2D-LC for the analysis of my PEGylated protein?
A5: Yes, two-dimensional liquid chromatography (2D-LC) is a powerful technique for analyzing complex PEGylated samples.[4] A common approach is to use SEC in the first dimension to separate the high molecular weight PEGylated protein from the low molecular weight free PEG and reaction byproducts.[4][23] The low molecular weight fraction can then be trapped and transferred to a second-dimension column, such as a reversed-phase C8 or C18 column, for further separation and analysis.[4][23] This allows for the simultaneous analysis of both the PEGylated product and residual reagents from a single injection.[4]
Troubleshooting Low PEGylation Efficiency
Caption: A decision tree for troubleshooting low PEGylation efficiency.
This technical support guide provides a starting point for addressing the multifaceted challenges of PEGylated compound characterization. Successful analysis often requires a combination of orthogonal techniques to build a complete and accurate picture of the conjugate's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. enovatia.com [enovatia.com]
- 6. sciex.com [sciex.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 19. jetir.org [jetir.org]
- 20. benchchem.com [benchchem.com]
- 21. lcms.cz [lcms.cz]
- 22. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 23. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Introduction
In the landscape of modern drug development and bioconjugation, the precise characterization of linker molecules is not merely a procedural step but a cornerstone of reproducible science. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, often referred to by synonyms such as m-PEG3-Tosylate or m-PEG3-Tos, is a key bifunctional linker.[1][2] It incorporates a hydrophilic polyethylene glycol (PEG) spacer to enhance aqueous solubility and a tosylate group, which serves as an excellent leaving group for nucleophilic substitution reactions.[3][4] Its application in areas like Proteolysis Targeting Chimeras (PROTACs) necessitates a rigorous analytical framework to ensure identity, purity, and stability, thereby guaranteeing the integrity of the final conjugate.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this critical reagent. We will move beyond simple procedural lists to explain the causal-driven choices behind method selection, establishing a self-validating system for analysis that ensures trustworthiness and scientific rigor.
Structural Elucidation and Confirmation: The Spectroscopic Trio
The foundational step in characterizing any chemical entity is confirming its molecular structure. For a molecule like m-PEG3-Tosylate, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal dataset for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation. Its power lies in its ability to map the chemical environment of each nucleus (¹H and ¹³C), providing definitive proof of connectivity. For m-PEG3-Tosylate, ¹H NMR confirms the presence and relative ratios of all proton-containing fragments, while ¹³C NMR verifies the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the m-PEG3-Tosylate sample and dissolve it in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for molecules of this polarity and its distinct solvent peak that rarely interferes with analyte signals.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer. Higher field strengths are preferred to resolve the overlapping multiplets of the PEG chain protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Trustworthiness through Data Interpretation:
A valid spectrum for m-PEG3-Tosylate (C₁₄H₂₂O₆S) will exhibit specific, predictable signals:
| Assignment | ¹H NMR (ppm, approx.) | ¹³C NMR (ppm, approx.) | Rationale |
| Tosyl-CH₃ | ~2.4 | ~21.6 | Aromatic methyl group, singlet in ¹H. |
| Aromatic Protons (AA'BB' system) | ~7.3 (d) & ~7.8 (d) | ~128, ~130, ~133, ~145 | Protons on the tosyl ring, showing characteristic ortho and meta coupling. |
| PEG Chain Protons (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 (m) & ~4.2 (t) | ~68 - 72 | Multiple overlapping signals for the ethoxy units. The triplet at ~4.2 ppm is characteristic of the -CH₂- group directly attached to the electron-withdrawing tosylate. |
| Methoxy Protons (-O-CH₃) | ~3.4 (s) | ~59.0 | Terminal methyl ether group, singlet in ¹H. |
This data is predicted based on standard chemical shift tables. The PubChem entry for the compound provides access to spectral data.[5]
Workflow for NMR Analysis
Caption: General workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places, offering an exceptionally high degree of confidence. The molecular formula of the target compound is C₁₄H₂₂O₆S, with a molecular weight of 318.39 g/mol .[4][5]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent choice is critical for promoting efficient ionization.
-
Instrumentation: Use an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode. The PEG chain's ether oxygens readily adduct with cations.
-
Data Analysis: Look for the molecular ion peaks. For m-PEG3-Tosylate, the expected adducts would be:
-
[M+H]⁺ ≈ 319.1215 m/z
-
[M+Na]⁺ ≈ 341.1035 m/z
-
[M+K]⁺ ≈ 357.0774 m/z
-
Trustworthiness through Self-Validation: The system is validated by a daily or pre-run calibration with a known standard to ensure mass accuracy is within an acceptable range (typically < 5 ppm). The observation of the correct isotopic pattern for a sulfur-containing compound (a notable ³⁴S isotope peak at M+2) further validates the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: High-resolution mass spectrometry workflow for identity confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check. For m-PEG3-Tosylate, FTIR confirms the presence of the critical sulfonate, ether, and aromatic moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. This method requires minimal sample and no preparation.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Data Analysis: Identify the characteristic absorption bands.
Key Functional Group Vibrations:
| Functional Group | Wavenumber (cm⁻¹, approx.) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Aromatic C=C | 1600-1475 | Stretch |
| Sulfonate (S=O) | 1350-1300 & 1170-1150 | Asymmetric & Symmetric Stretch |
| Ether (C-O-C) | 1150-1085 | Stretch |
| Sulfonate (S-O) | 1000-960 | Stretch |
Workflow for FTIR Analysis
Caption: A rapid workflow for functional group analysis using ATR-FTIR.
Purity Assessment and Quantification: The Chromatographic Approach
While spectroscopy confirms identity, chromatography is essential for determining purity. For pharmaceutical and research-grade reagents, high-performance liquid chromatography (HPLC) is the industry standard. Many commercial suppliers of m-PEG3-Tosylate specify purity of >98% as determined by HPLC.[2][3]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For m-PEG3-Tosylate, a reverse-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for the separation of the main compound from more polar impurities (e.g., hydrolyzed starting material) and less polar impurities (e.g., synthesis byproducts).
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acidifier improves peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: A linear gradient, for example, from 30% B to 90% B over 15 minutes. A gradient is crucial for eluting any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength where the tosyl group has strong absorbance, typically ~225 nm or ~254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Trustworthiness through System Suitability: Before running samples, the system's performance must be verified. This involves:
-
Blank Injection: Injecting the solvent to ensure no carryover or system contamination.
-
Reference Standard: If available, injecting a certified reference standard to confirm retention time and response.
-
Replicate Injections: Performing multiple injections of the same sample to check for precision in retention time and peak area (typically requiring a relative standard deviation of <2%).
Workflow for HPLC Purity Analysis
Caption: Standard workflow for determining compound purity via RP-HPLC.
Comparative Summary of Analytical Techniques
The choice of analytical technique is driven by the specific question being asked. The following table compares the primary methods discussed.
| Technique | Information Provided | Primary Application | Destructive? | Key Strengths | Limitations |
| ¹H & ¹³C NMR | Unambiguous molecular structure, connectivity, relative proton ratios. | Identity & Structure Elucidation | No | Definitive structural information. | Lower sensitivity, requires higher sample amount, can be complex to interpret. |
| HRMS | Exact mass and elemental composition. | Identity & Formula Confirmation | Yes | Extremely high mass accuracy and sensitivity. | Provides no information on isomerism or connectivity. |
| FTIR | Presence of key functional groups. | Identity & Quality Control Screen | No | Fast, non-destructive, requires minimal sample prep. | Provides no detailed structural information. |
| HPLC | Purity, presence of impurities, quantification. | Purity & Quantification | Yes | High resolution, highly quantitative, well-established. | Requires method development, consumes solvent. |
Conclusion: An Integrated Approach for Complete Characterization
No single technique is sufficient for the complete and rigorous characterization of this compound. A self-validating and trustworthy analytical workflow relies on the strategic integration of orthogonal techniques.
-
Primary Identification: A combination of NMR and HRMS provides an unassailable confirmation of the molecule's structure and formula.
-
Purity Assessment: HPLC is the definitive tool for quantifying the compound and ensuring it meets the specifications required for its intended application.
-
Rapid Verification: FTIR serves as a quick and efficient quality control check to confirm the presence of the correct functional groups, often used for incoming material verification.
By employing this multi-faceted approach, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the structural integrity and purity of their critical reagents are assured, thereby upholding the principles of robust and reproducible science.
References
- 1. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate , >98.0%(T)(HPLC) , 62921-74-8 - CookeChem [cookechem.com]
- 4. This compound | 62921-74-8 [chemicalbook.com]
- 5. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to PEGylating Agents: A Focus on 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, enhancing the therapeutic properties of proteins, peptides, and nanoparticles is a critical endeavor. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading strategy to improve a molecule's pharmacokinetic and pharmacodynamic profile. This modification can significantly extend circulatory half-life, improve stability, and reduce immunogenicity.[1][2] The choice of the PEGylating agent is a pivotal decision that dictates the efficiency of the conjugation, the stability of the resulting linkage, and the ultimate in vivo performance of the therapeutic.
This guide provides an in-depth comparison of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a tosyl-activated PEG reagent, with other commonly used PEGylating agents. By examining their reaction mechanisms, stability, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.
Understanding the PEGylation Landscape: Key Chemistries
The selection of a PEGylation strategy is primarily dictated by the available functional groups on the biomolecule. The most common targets are the primary amines of lysine residues and the N-terminus, or the sulfhydryl groups of cysteine residues.[3][4] This has led to the development of a variety of PEGylating agents with different reactive moieties.
This compound (m-PEG3-Tos) belongs to a class of PEGylating agents where a tosyl group serves as an excellent leaving group.[5][6] This facilitates a nucleophilic substitution reaction with primary amines and thiols on the target biomolecule.
Two of the most prevalent alternatives to tosyl-activated PEGs are:
-
PEG-NHS Esters (N-hydroxysuccinimidyl esters): These are highly reactive towards primary amines, forming stable amide bonds.[7][8]
-
PEG-Maleimides: These reagents specifically target sulfhydryl groups on cysteine residues, forming a stable thioether bond through a Michael addition reaction.[9][10]
Head-to-Head Comparison: m-PEG3-Tos vs. Alternatives
The decision to use a particular PEGylating agent hinges on a variety of factors, including the desired site of conjugation, the stability of the resulting bond, and the reaction conditions.
| Feature | This compound (m-PEG3-Tos) | PEG-NHS Esters | PEG-Maleimides |
| Target Group(s) | Primary amines (lysine, N-terminus), Thiols (cysteine)[5][11][12] | Primary amines (lysine, N-terminus)[7][8] | Thiols (cysteine)[9][10] |
| Reaction Chemistry | Nucleophilic Substitution[5] | Nucleophilic Acyl Substitution[7] | Michael Addition[10] |
| Optimal pH Range | Amines: 8.0-9.5, Thiols: 7.0-8.5[5][11] | 7.0-9.0[7] | 6.5-7.5[9] |
| Linkage Formed | Secondary Amine (with amines), Thioether (with thiols) | Amide | Thioether |
| Linkage Stability | Generally stable | Highly stable[13] | Generally stable, but can be susceptible to retro-Michael addition[13][14] |
| Specificity | Can react with both amines and thiols. Site-specificity can be controlled by pH.[11] | Reacts with all accessible primary amines, potentially leading to a heterogeneous mixture.[15] | Highly specific for thiols, enabling site-specific modification.[10] |
| Hydrolytic Stability of Reagent | More stable to hydrolysis than NHS esters. | Susceptible to hydrolysis, especially at higher pH.[8][16] | Maleimide group can undergo hydrolysis at pH > 7.5.[13] |
Causality Behind Experimental Choices
The choice of reaction pH is critical for controlling the specificity and efficiency of the PEGylation reaction. For m-PEG3-Tos and PEG-NHS esters targeting primary amines, a slightly alkaline pH (8.0-9.5) is employed to deprotonate the ε-amino group of lysine (pKa ~10.5), rendering it a more potent nucleophile.[11] Conversely, when targeting the N-terminal α-amino group, which has a lower pKa, the reaction can be performed at a lower pH to achieve greater selectivity.[3]
For PEG-maleimide reactions with cysteine residues, a pH range of 6.5-7.5 is optimal. At this pH, the sulfhydryl group (pKa ~8.3-8.6) is sufficiently nucleophilic for the Michael addition reaction to proceed efficiently, while minimizing side reactions such as the reaction of the maleimide group with amines, which can occur at higher pH.[13]
Experimental Protocols
Below are detailed, step-by-step methodologies for key PEGylation experiments.
Protocol 1: Amine PEGylation using this compound (m-PEG3-Tos)
This protocol outlines a general procedure for the PEGylation of a protein containing primary amine groups using m-PEG3-Tos.
Materials:
-
Protein of interest
-
m-PEG3-Tos
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the protein is fully dissolved. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG3-Tos in a small amount of the Reaction Buffer or a compatible organic solvent like DMSO to create a concentrated stock solution.
-
PEGylation Reaction: Add the m-PEG3-Tos stock solution to the protein solution. A starting point of a 5 to 20-fold molar excess of the PEG reagent over the protein is recommended.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Alternatively, the reaction can be performed at 4°C for 16-24 hours.[5]
-
Reaction Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted m-PEG3-Tos.[5]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or another suitable chromatography method.[5]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.[17]
Protocol 2: Amine PEGylation using PEG-NHS Ester
This protocol provides a general procedure for protein PEGylation using a PEG-NHS ester.
Materials:
-
Protein of interest
-
PEG-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Solvent for PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[18]
-
Reagent Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMF or DMSO immediately before use.[18]
-
PEGylation Reaction: Add the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.[18]
-
Incubation: Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.[18]
-
Purification: Remove unreacted PEG-NHS ester by dialysis or SEC.[18]
-
Characterization: Analyze the purified conjugate using appropriate analytical techniques.
Protocol 3: Thiol-Specific PEGylation with PEG-Maleimide
This protocol describes the site-specific PEGylation of a protein with an available cysteine residue using a PEG-maleimide.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: PBS, pH 7.0, or other thiol-free buffer
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the Reaction Buffer.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[9]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9]
-
Purification: Purify the PEGylated protein using SEC or another suitable method.[9]
-
Characterization: Characterize the purified conjugate to confirm successful PEGylation.
Visualization of Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the experimental workflows and reaction mechanisms.
Caption: General experimental workflow for protein PEGylation.
Caption: Reaction mechanisms of common PEGylating agents.
Conclusion
The selection of a PEGylating agent is a critical step in the development of biotherapeutics. This compound offers a versatile option for modifying both amine and thiol groups, with the tosyl group providing good reactivity and stability. PEG-NHS esters remain a popular choice for amine-directed PEGylation due to their high reactivity, though this can sometimes lead to a lack of specificity. For site-specific modification, PEG-maleimides are the gold standard for targeting cysteine residues.
A thorough understanding of the reaction chemistry, stability of the resulting conjugate, and the impact on the biological activity of the therapeutic molecule is paramount. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute successful PEGylation strategies, ultimately contributing to the development of safer and more effective biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. nhsjs.com [nhsjs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Bioconjugation: Navigating Alternatives to m-PEG3-Tosylate
For researchers and drug development professionals, the covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules.[1] It can improve solubility, extend circulatory half-life, and reduce immunogenicity.[2][3][4] The m-PEG3-tosylate linker, a short PEG chain activated by a tosyl group, is one such reagent. The tosylate is an excellent leaving group, making the PEG linker reactive toward nucleophiles on a protein, primarily the thiol groups of cysteine residues.[5][6]
However, the landscape of bioconjugation is vast and constantly evolving. Relying on a single chemistry can be limiting. The need for greater reaction efficiency, improved stability of the final conjugate, and, most importantly, site-specificity to preserve biological activity has driven the development of a diverse toolbox of PEGylation reagents.[4] This guide provides an in-depth comparison of the primary alternatives to m-PEG3-tosylate, offering the technical insights and experimental rationale needed to select the optimal strategy for your specific application.
The Strategic Choice: Targeting a Functional Group
The selection of a PEGylation reagent is fundamentally dictated by the functional groups available on your biomolecule of interest. The most common targets are the primary amines of lysine residues and the N-terminus, or the sulfhydryl (thiol) groups of cysteine residues. The following sections compare key alternatives based on their target reactivity.
Diagram: Selecting a PEGylation Strategy
The decision-making process for choosing a conjugation strategy can be visualized as a workflow. The primary consideration is the availability of specific reactive residues on the target biomolecule.
Caption: A decision tree for selecting the appropriate PEGylation chemistry.
Alternatives for Targeting Amine Groups
Primary amines, found on the side chains of lysine residues and at the N-terminus of polypeptides, are abundant and highly accessible targets for PEGylation.
A. PEG NHS Esters
N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive reagents.[7] They react with unprotonated primary amines to form a highly stable and irreversible amide bond.[7][8]
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This displaces the NHS leaving group, forming the final amide linkage.[9]
-
Causality in Experimental Design: The reaction is typically performed at a pH of 7.0-9.0.[7] This represents a critical compromise: the amine must be deprotonated (pKa ~9-10.5) to be nucleophilic, which is favored at higher pH. However, the NHS ester is susceptible to hydrolysis, a competing reaction that inactivates the reagent and is also accelerated at higher pH.[9][10] Therefore, optimization of pH and reaction time is crucial to maximize conjugation efficiency while minimizing hydrolysis.
-
Advantages: High reactivity and formation of a very stable amide bond.
-
Disadvantages: The high abundance of lysine residues on most proteins can lead to a heterogeneous mixture of PEGylated products with varying degrees of modification and positional isomers, which can be a significant challenge for characterization and regulatory approval.[3]
B. PEG Aldehydes
PEG aldehydes offer a more controlled approach to amine PEGylation, often allowing for preferential modification of the N-terminal amine.
-
Mechanism: This is a two-step process. First, the aldehyde reacts with a primary amine to form a Schiff base. This bond is reversible and can be unstable.[11] In a second step, the Schiff base is reduced with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[3][12] Sodium cyanoborohydride is chosen specifically because, unlike the more powerful sodium borohydride, it will not reduce native disulfide bonds under typical reaction conditions.[3]
-
Causality in Experimental Design: The pKa of the N-terminal α-amine is generally lower (pH ~7-8) than that of the ε-amine of lysine (pH ~9-10.5). By conducting the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.0), the N-terminus can be selectively targeted.[13]
-
Advantages: Offers a pathway to site-selective N-terminal PEGylation. The resulting secondary amine bond is very stable.
-
Disadvantages: Requires a two-step reaction and the use of a reducing agent, which must be carefully selected and subsequently removed.
Alternatives for Targeting Thiol Groups
The thiol group of cysteine is an ideal target for site-specific modification due to its relatively low abundance and unique reactivity.[14] This allows for the production of homogeneous conjugates, provided the protein has a single, accessible free cysteine.
A. PEG Maleimides
Maleimide-activated PEGs are the industry standard for thiol-specific bioconjugation.[15]
-
Mechanism: The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue.[15] This reaction is highly specific and proceeds rapidly at near-neutral pH (6.5-7.5) to form a stable thioether bond.[16]
-
Causality in Experimental Design: The reaction is performed in thiol-free buffers (e.g., PBS) to prevent reaction with buffer components. A 10- to 20-fold molar excess of the PEG-maleimide is often used to drive the reaction to completion.[16] It is also critical to ensure the target cysteine is in its reduced state; if disulfide bonds are present, a reducing agent like DTT or TCEP must be used and subsequently removed prior to adding the maleimide reagent.
-
Advantages: High specificity and efficiency for thiol groups, resulting in well-defined, site-specific conjugates.[17]
-
Disadvantages: The resulting thioether bond can be susceptible to retro-Michael addition, particularly in the presence of other thiols in vivo, which can lead to de-conjugation.[18] Furthermore, the succinimide ring can undergo hydrolysis, which, while not cleaving the conjugate, can alter its properties.[19]
B. Other Thiol-Reactive Chemistries
-
PEG Vinyl Sulfones: React with thiols via a Michael addition to form a very stable thioether linkage, often considered more stable than the maleimide adduct.[8]
-
PEG Iodoacetamides: React with thiols via an Sɴ2 reaction to form a stable thioether bond. However, they can exhibit some off-target reactivity with other residues like histidine and methionine at higher pH.[3]
Advanced and Bioorthogonal Strategies
For ultimate control and specificity, bioorthogonal chemistries provide powerful tools for PEGylation. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological functionalities found in native proteins.
Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal.[20] This approach requires the initial introduction of a non-native functional group (an "azide" or an "alkyne") onto the biomolecule, often through genetic encoding of an unnatural amino acid.
-
Mechanism: The most common forms are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). In SPAAC, a PEG reagent functionalized with a strained alkyne (e.g., DBCO) reacts spontaneously with an azide-modified protein to form a stable triazole ring.[21] This copper-free approach is highly favored for biological applications to avoid cellular toxicity associated with copper catalysts.[20]
-
Advantages: Unparalleled specificity and efficiency, creating a highly stable covalent bond under mild physiological conditions.[21][22] The separation of the labeling step from the PEGylation step provides greater flexibility.[21]
-
Disadvantages: Requires prior modification of the target biomolecule to introduce the necessary bioorthogonal handle, which can be a complex process.
Comparative Summary of PEGylation Chemistries
The table below summarizes the key performance characteristics of the discussed alternatives.
| Reactive Group | Target Functional Group | Resulting Linkage | Optimal pH | Reaction Speed | Bond Stability | Key Advantages | Key Disadvantages |
| Tosylate | Thiol > Amine | Thioether / Amine | 8.0 - 9.5 | Moderate | Moderate | Good leaving group. | Lower specificity, potential for side reactions. |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0 | Fast | High | High reactivity, stable bond.[7] | Prone to hydrolysis, often yields heterogeneous products.[9] |
| Aldehyde | Primary Amine (-NH₂) | Secondary Amine | 6.0 - 7.0 | Moderate | High | Allows for N-terminal specificity.[13] | Two-step reaction, requires reducing agent.[3] |
| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 | Very Fast | Moderate-High | High thiol specificity, efficient. | Potential for retro-Michael addition in vivo.[18] |
| Vinyl Sulfone | Thiol (-SH) | Thioether | 8.0 - 9.0 | Moderate | High | Forms a very stable bond.[8] | Slower reaction kinetics than maleimide. |
| Click (SPAAC) | Azide / Alkyne | Triazole | 6.0 - 8.0 | Fast | Very High | Bioorthogonal, highly specific and stable.[21] | Requires pre-modification of the biomolecule. |
Experimental Protocols
The following protocols provide a validated starting point for common PEGylation workflows. Optimization is essential for each specific biomolecule.
Protocol 1: Amine-Reactive Conjugation using PEG-NHS Ester
This protocol describes the conjugation of an NHS ester-functionalized PEG to a protein with accessible primary amines.
-
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5).
-
PEG-NHS Ester reagent.
-
Anhydrous DMSO or DMF to dissolve the PEG reagent.
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column).
-
-
Methodology:
-
Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a fresh 10 mM stock solution of the PEG-NHS Ester in anhydrous DMSO or DMF immediately before use. Do not store the stock solution, as the NHS ester readily hydrolyzes.[10]
-
Calculate the required volume of the PEG stock to add to the protein solution. A 10- to 20-fold molar excess of PEG-NHS over protein is a common starting point.[23]
-
Add the calculated volume of the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[23]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[10]
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Protocol 2: Thiol-Reactive Conjugation using PEG-Maleimide
This protocol details the site-specific conjugation of a PEG-maleimide to a protein containing a free cysteine.
-
Materials:
-
Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5).
-
PEG-Maleimide reagent.
-
Anhydrous DMSO or DMF.
-
(Optional) TCEP reducing agent if the cysteine needs to be reduced.
-
Purification system (SEC or ion-exchange chromatography).
-
-
Methodology:
-
If the target cysteine is in a disulfide bond, reduce the protein first with a 10-fold molar excess of TCEP for 30 minutes. Remove the TCEP using a desalting column.
-
Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[16]
-
Quench the reaction by adding a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to react with any excess maleimide.
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography. The choice of method depends on the size difference and charge properties of the conjugate versus the starting material.
-
Diagram: General Bioconjugation Workflow
The process from protein preparation to final analysis follows a standardized, multi-step workflow.
Caption: A generalized workflow for a typical bioconjugation experiment.
Conclusion
While m-PEG3-tosylate and other tosyl-activated PEGs have a place in the bioconjugation toolbox, a wealth of superior alternatives now exists to meet the demands of modern therapeutic development. The choice of reagent is a strategic decision that directly impacts the homogeneity, stability, and ultimately, the efficacy of the final product. For applications requiring high specificity and well-defined products, thiol-reactive chemistries like PEG-maleimides or bioorthogonal methods such as click chemistry represent the state of the art. For targeting amines, PEG aldehydes provide a more controlled alternative to the often-heterogeneous results of NHS ester chemistry. By understanding the underlying chemical principles and the causality behind experimental design choices, researchers can confidently navigate these alternatives and engineer next-generation bioconjugates with optimized performance.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. m-PEG3-Tos, 50586-80-6 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
- 13. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. broadpharm.com [broadpharm.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. benchchem.com [benchchem.com]
- 19. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labinsights.nl [labinsights.nl]
- 21. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-materials.com.cn [bio-materials.com.cn]
- 23. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
A Senior Scientist's Guide to Purity Validation of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is non-negotiable. The purity of a molecule like 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate, a frequently utilized PEGylated linker in bioconjugation and PROTAC development, directly dictates the success, reproducibility, and safety of subsequent synthetic steps and the final product.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, centering on the gold-standard technique: High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a self-validating protocol, and contrast HPLC with orthogonal methods to provide a comprehensive analytical strategy.
The Preeminence of HPLC for Tosylate Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile, organic molecules like tosylates.[2] Its preeminence stems from its high resolution, quantitative accuracy, and sensitivity.[2] The molecule 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is ideally suited for HPLC analysis for two primary reasons:
-
Intrinsic Chromophore: The p-toluenesulfonate (tosyl) group contains an aromatic ring, which provides strong ultraviolet (UV) absorbance. This allows for straightforward and sensitive detection using a standard UV detector, which is a workhorse in any analytical laboratory.[2]
-
Solubility and Polarity: The compound's structure lends itself well to reversed-phase (RP-HPLC) chromatography, the most common and versatile HPLC mode.
The primary goal of the HPLC method is to separate the main compound from all potential process-related impurities and degradation products. For this specific tosylate, key impurities to monitor include:
-
Starting Material: Unreacted triethylene glycol monomethyl ether (the precursor alcohol).
-
By-products: Bis-tosylated species or products from side reactions.
-
Related Impurities: Residual p-toluenesulfonic acid or p-toluenesulfonyl chloride.[3]
-
Genotoxic Impurities (GTIs): Alkyl toluenesulfonates are a class of compounds that can be carcinogenic.[4] Therefore, a highly sensitive and validated method is crucial to ensure they are below the Threshold of Toxicological Concern (TTC) established by regulatory agencies like the FDA and EMA.[4][5]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating parameters derived from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD). | Standard equipment providing reliable gradient formation and sensitive detection. A DAD is preferred as it allows for peak purity analysis. |
| Column | C18 Reversed-Phase Column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[5][10] | The C18 stationary phase provides excellent hydrophobic retention for the tosylate, allowing for effective separation from more polar (starting alcohol) and potentially less polar (by-products) impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. | The acidic modifier sharpens peaks by suppressing the ionization of any acidic impurities (like p-toluenesulfonic acid) and ensures consistent retention. |
| Mobile Phase B | Acetonitrile. | A common organic solvent in RP-HPLC with good UV transparency and elution strength for this class of compounds. |
| Gradient Elution | Time(min)/%B: 0/35, 10/65, 15/65, 16/35, 25/35.[10] | A gradient is essential to elute a range of compounds with varying polarities within a reasonable timeframe, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C. | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 225 nm.[5] | This wavelength provides high sensitivity for the tosyl chromophore, enabling the detection of trace-level impurities. |
| Injection Volume | 10 µL. | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to make a 1 mg/mL solution. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape for the main analyte. |
Method Validation Workflow (as per ICH Q2(R2))
A robust analytical method is not complete without formal validation to prove it is fit for its intended purpose.[11][12][13]
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components.[11][14] This is demonstrated by spiking the sample with known impurities and showing baseline resolution between all peaks. A forced degradation study (exposing the sample to acid, base, peroxide, heat, and light) should also be performed to ensure separation from potential degradants.
-
Linearity: A series of at least five concentrations are prepared, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. The detector response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing a sample with a known concentration (a reference standard) or by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of at least six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD between the datasets is evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for GTI analysis.[5][15] They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Deliberate, minor variations are made to the method parameters (e.g., ±2°C in column temperature, ±0.1 in pH, ±5% in organic mobile phase composition) to ensure the method remains reliable under normal operational variability.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative and Complementary Techniques
While HPLC is the primary quantitative tool, a multi-technique approach provides the most comprehensive characterization and is highly recommended for ensuring the identity and purity of critical reagents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an exceptionally powerful tool for structural confirmation.[1] It provides an unambiguous fingerprint of the molecule. For purity assessment, one can compare the integration of aromatic protons from the tosyl group against the methylene protons of the PEG backbone.[1] The absence of signals from the starting alcohol or the presence of unexpected signals can quickly indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound.[1][2] When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities by providing their exact mass, which can be used to deduce their chemical formula and structure.[1]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative technique perfect for monitoring the progress of a synthesis in real-time.[1][2][16] It can quickly show the consumption of starting material and the formation of the product, but it lacks the resolution and quantitative power of HPLC.[1]
-
Gas Chromatography (GC): GC is generally not suitable for analyzing 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate due to the compound's low volatility and thermal lability. However, it is the ideal method for quantifying residual volatile solvents (e.g., pyridine, toluene, hexane) from the synthesis and purification process.
Comparative Summary of Analytical Techniques:
| Technique | Primary Purpose | Quantitation | Resolution | Key Advantage | Key Limitation |
| HPLC | Purity determination and impurity quantification. | Excellent | High | Gold standard for quantitative purity analysis.[2] | Requires reference standards for impurity identification. |
| NMR | Structural confirmation and identification. | Good (qNMR) | Moderate | Provides definitive structural information.[1][17] | Lower sensitivity than HPLC for trace impurities. |
| MS | Molecular weight confirmation and impurity ID. | Poor | High | Unambiguous MW data for identity confirmation.[2] | Quantification is challenging without standards.[2] |
| TLC | Qualitative reaction monitoring. | No | Low | Fast, simple, and inexpensive for preliminary checks.[2] | Not quantitative and has poor resolution.[2] |
| GC | Analysis of volatile impurities (solvents). | Excellent | Very High | Superior for volatile and thermally stable compounds. | Not suitable for the main non-volatile compound.[2] |
Decision Framework for Method Selection
The choice of analytical technique is driven by the specific question you need to answer. This logical framework can guide researchers in selecting the appropriate method(s) for their needs.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate purity is a critical quality control step that demands a robust and reliable analytical strategy. A properly developed and validated reversed-phase HPLC method serves as the definitive tool for quantitative purity assessment, capable of accurately separating and quantifying the main component from critical process-related and degradation impurities. However, for complete and unambiguous characterization, this HPLC data must be contextualized with orthogonal techniques. NMR provides definitive structural confirmation, while LC-MS offers invaluable insights into the identity of unknown impurities. By integrating these methods within a logical framework, researchers and drug development professionals can ensure the quality, consistency, and safety of their materials, paving the way for reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. jocpr.com [jocpr.com]
- 11. scielo.br [scielo.br]
- 12. wjarr.com [wjarr.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jchemlett.com [jchemlett.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Tosylate and Mesylate Chemistry in PEGylation
For researchers, scientists, and drug development professionals, PEGylation—the process of covalently attaching polyethylene glycol (PEG) chains to molecules—is a critical tool for improving the therapeutic properties of drugs and biomolecules.[1][2] This modification can enhance solubility, increase stability, and reduce immunogenicity, ultimately leading to more effective therapeutics.[1][3][4] The success of PEGylation relies on the "activation" of PEG's terminal hydroxyl groups to make them reactive toward the target molecule.[5] Among the most effective methods for this activation is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or a mesylate.
This guide provides an in-depth comparative analysis of tosyl-activated PEG (PEG-Ts) and mesyl-activated PEG (PEG-Ms), offering insights into their synthesis, reactivity, and practical applications to help you make informed decisions in your experimental design.
The Foundation: Why Sulfonate Esters are Superior Leaving Groups
The terminal hydroxyl group (-OH) of a standard PEG molecule is a poor leaving group, making direct nucleophilic substitution difficult.[1] To facilitate PEGylation, this -OH group must be converted into a group that readily departs upon reaction with a nucleophile on the target molecule (e.g., an amine or thiol group).
This is where tosylates (p-toluenesulfonates, -OTs) and mesylates (methanesulfonates, -OMs) excel. Both are derivatives of sulfonic acids and are considered excellent leaving groups in organic chemistry.[6][7] Their effectiveness stems from the high stability of the resulting sulfonate anion after it leaves the PEG chain. This stability is due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance, which significantly lowers the activation energy of the substitution reaction.[8][9]
Caption: General workflow for PEG activation and subsequent PEGylation reaction.
Head-to-Head Comparison: Tosylate vs. Mesylate
While both tosylates and mesylates are highly effective, their subtle structural differences lead to variations in reactivity, stability, and synthetic handling.
| Feature | PEG-Tosylate (PEG-OTs) | PEG-Mesylate (PEG-OMs) | Analysis & Field Insights |
| Structure | Contains a p-tolyl group (a benzene ring with a methyl group). | Contains a methyl group. | The bulky, aromatic tosyl group can introduce steric hindrance, potentially slowing reactions with sterically crowded nucleophiles. The smaller methyl group of the mesylate makes it less sterically demanding. |
| Leaving Group Ability | Excellent. The tosylate anion is highly stabilized by resonance across the sulfonate and the aromatic ring. | Excellent. The mesylate anion is also highly stabilized by resonance, though it lacks the additional aromatic stabilization. | While both are superb leaving groups, some studies suggest tosylate is a slightly better leaving group due to the additional resonance stabilization from the benzene ring.[10] However, for most practical PEGylation applications, this difference is often negligible. |
| Reactivity | Highly reactive towards nucleophiles like amines and thiols.[5] | Also highly reactive. Some data suggests mesylates can be slightly more reactive in certain SN2 reactions.[11] | The choice often comes down to the specific substrate and reaction conditions. For primary amines on proteins, both reagents are highly efficient. Mesylates might be preferred for reactions where steric hindrance is a concern. |
| Synthesis Reagents | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | TsCl is a stable, crystalline solid at room temperature, making it easier and safer to handle and weigh accurately. MsCl is a corrosive liquid, requiring more careful handling. |
| Stability | PEG-Ts is generally stable under anhydrous conditions but is susceptible to hydrolysis. | PEG-Ms is also sensitive to moisture and can hydrolyze. | Both activated PEGs should be stored under inert gas and protected from moisture. The tosyl group's steric bulk may offer slightly better protection against hydrolysis compared to the mesylate. |
The Causality Behind Experimental Choices
The selection between PEG-Ts and PEG-Ms is not arbitrary; it is dictated by the specific requirements of the synthesis and the nature of the molecule being PEGylated.
-
When to Choose PEG-Tosylate:
-
Ease of Handling: The solid nature of TsCl makes it a preferred reagent for routine and large-scale synthesis, as it simplifies weighing and reduces handling risks.[12]
-
Established Protocols: Tosylation is a well-established method in PEG chemistry, with a vast body of literature and protocols available.[13][14]
-
-
When to Choose PEG-Mesylate:
-
Steric Considerations: When PEGylating a sterically hindered site or a sensitive biomolecule, the smaller size of the mesyl group may lead to higher reaction efficiency.
-
Alternative Reaction Pathways: Under certain basic conditions (e.g., using strong, non-nucleophilic bases like triethylamine), methanesulfonyl chloride can form a highly reactive "sulfene" intermediate, which can offer a different reaction pathway.[15] This is not possible for tosyl chloride, which lacks the necessary alpha-protons.[15]
-
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process checks and characterization steps to ensure the success of each stage.
Protocol 1: Synthesis of mPEG-Tosylate
This protocol details the activation of a monomethoxy-PEG (mPEG-OH) using tosyl chloride.
Rationale: The reaction is performed in an anhydrous aprotic solvent (dichloromethane) to prevent hydrolysis of the tosyl chloride and the product. A non-nucleophilic base (triethylamine) is used to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of mPEG-Tosylate.
Step-by-Step Methodology:
-
Preparation: Dry mPEG-OH (1 equivalent) under vacuum at 60°C for 4 hours to remove residual water. Dissolve the dried mPEG-OH in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermic reaction upon addition of TsCl.
-
Activation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Wash the reaction mixture with deionized water (3x) to remove triethylamine hydrochloride and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure. Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether.
-
Validation: Collect the white precipitate by filtration and dry under vacuum. Characterize the product using ¹H NMR to confirm the presence of the tosyl group's aromatic protons (peaks around 7.3-7.8 ppm) and the disappearance of the terminal -OH proton signal.
Protocol 2: Synthesis of mPEG-Mesylate
This protocol details the activation of mPEG-OH using mesyl chloride.[16]
Rationale: Similar to tosylation, this reaction requires anhydrous conditions and a base. Due to the higher reactivity and liquid nature of mesyl chloride, it is often added dropwise at a low temperature to maintain control over the reaction.
Step-by-Step Methodology:
-
Preparation: Dry mPEG-OH (1 equivalent) as described in Protocol 1. Dissolve it in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Activation: Add methanesulfonyl chloride (1.2 equivalents) dropwise via a syringe to the stirred solution.
-
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Workup & Purification: Follow the same workup and purification steps (6-7) as in Protocol 1.
-
Validation: Characterize the final mPEG-OMs product using ¹H NMR. Confirm the presence of the methyl protons of the mesyl group (a singlet around 3.0 ppm).
Protocol 3: Comparative PEGylation of a Model Protein
This protocol allows for a direct comparison of the efficiency of PEG-Ts and PEG-Ms in conjugating to a model protein (e.g., Lysozyme or BSA).
Rationale: The reaction is performed in a slightly basic buffer (pH 8.5) to deprotonate the primary amine groups (lysine residues) on the protein, making them nucleophilic.[3][5] SDS-PAGE is used to visualize the extent of PEGylation by observing the increase in molecular weight.
Step-by-Step Methodology:
-
Protein Solution: Prepare a solution of the model protein (e.g., 5 mg/mL) in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.5).
-
PEG Reagent Addition: In separate reaction vessels, add a 10-fold molar excess of mPEG-OTs and mPEG-OMs, respectively, to the protein solution.
-
Reaction: Gently stir the reactions at room temperature for 4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris buffer, pH 8.0) to cap any unreacted PEG reagent.
-
Analysis: Analyze the reaction products using SDS-PAGE.
-
Control Lane: Unmodified protein.
-
Test Lanes: Samples from the PEG-Ts and PEG-Ms reactions.
-
-
Evaluation: Compare the band shifts in the test lanes. A greater shift to a higher molecular weight and a decrease in the intensity of the unmodified protein band indicate a higher degree of PEGylation. The distribution of bands (mono-, di-, tri-PEGylated, etc.) provides insight into the reaction's efficiency and selectivity.
Concluding Remarks for the Practicing Scientist
Both tosylates and mesylates are powerful tools for activating PEG for bioconjugation. The choice between them is nuanced and should be based on a combination of factors including reagent handling preferences, steric accessibility of the target nucleophile, and established laboratory protocols.
-
PEG-Tosylate remains a robust and popular choice due to the ease of handling its solid activating agent (TsCl) and the wealth of available literature.
-
PEG-Mesylate offers a valuable alternative, particularly when dealing with sterically hindered reaction sites where its smaller size may provide a kinetic advantage.
By understanding the underlying chemical principles and employing rigorous, self-validating experimental protocols, researchers can effectively leverage both PEG-Ts and PEG-Ms to advance their drug development and biotechnology projects.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of m-PEG3-Tosylate and its Analogues
Introduction
In the landscape of drug development, polymer chemistry, and materials science, poly(ethylene glycol) (PEG) derivatives are indispensable tools. Their ability to modify the solubility, biocompatibility, and pharmacokinetic profiles of molecules makes them central to modern therapeutic strategies. Among these derivatives, 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, commonly known as m-PEG3-Tosylate, serves as a critical intermediate. It combines a short, discrete PEG chain (n=3) with a tosylate group—an excellent leaving group for nucleophilic substitution reactions.
The precise structure and purity of m-PEG3-Tosylate are paramount for the success of subsequent synthetic steps. Ambiguity in the PEG chain length or incomplete tosylation can lead to complex product mixtures that are challenging to purify and characterize. Consequently, robust analytical validation is not merely a procedural step but a cornerstone of reliable research and development.
This guide provides an in-depth spectroscopic comparison of m-PEG3-Tosylate with its shorter and longer oligo(ethylene glycol) analogues: m-PEG2-Tosylate and m-PEG4-Tosylate. By presenting detailed experimental data and explaining the causality behind spectroscopic observations, we aim to equip researchers with the expertise to unambiguously identify these compounds and ensure the integrity of their work.
Section 1: Spectroscopic Profile of this compound (m-PEG3-Tosylate)
The structure of m-PEG3-Tosylate (Molecular Formula: C₁₄H₂₂O₆S, Molecular Weight: 318.39 g/mol ) contains distinct moieties that give rise to a predictable and unique spectroscopic fingerprint.[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for confirming the structure. The spectrum provides information on the proton environment, connectivity through spin-spin coupling, and stoichiometry via integration.
-
Aromatic Protons (Tosyl Group): The para-substituted benzene ring results in a classic AA'BB' system. Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group are deshielded and appear downfield (around δ 7.8 ppm), while the protons meta to the sulfonate (and ortho to the methyl group) appear upfield (around δ 7.3 ppm).
-
PEG Backbone Protons: The ethylene glycol units produce a series of overlapping multiplets. The methylene group directly attached to the electron-withdrawing tosylate oxygen (-CH₂-OTs) is the most deshielded of the backbone protons, typically appearing as a triplet around δ 4.1-4.2 ppm. The other backbone protons will resonate in the δ 3.5-3.7 ppm range.
-
Terminal Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the terminal methyl ether group is expected around δ 3.3-3.4 ppm. This signal is an excellent internal reference for confirming the presence of the methoxy cap.
-
Tosyl Methyl Protons (Ar-CH₃): The methyl group on the tosyl ring gives rise to a singlet at approximately δ 2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements the proton data by providing a map of the carbon skeleton.
-
Aromatic Carbons: Four distinct signals are expected for the tosyl group's aromatic carbons, typically between δ 125 and 145 ppm.[4] The carbon attached to the sulfur (C-S) and the methyl-bearing carbon (C-CH₃) are quaternary and may show weaker signals.
-
PEG Backbone Carbons: The carbons of the ethylene glycol chain will appear in the δ 68-72 ppm region. The carbon atom directly bonded to the tosylate oxygen (C-OTs) is slightly more deshielded than the other ether carbons.[5]
-
Terminal Methoxy Carbon (-OCH₃): A signal around δ 59 ppm is characteristic of the terminal methoxy group.
-
Tosyl Methyl Carbon (Ar-CH₃): This carbon appears upfield, typically around δ 21-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. For m-PEG3-Tosylate, the most prominent absorption bands are:
-
Sulfonyl Group (S=O): Two strong, characteristic stretching vibrations are the hallmark of the sulfonate ester. The asymmetric stretch appears around 1350-1370 cm⁻¹, and the symmetric stretch is found near 1170-1190 cm⁻¹.[6][7]
-
Ether Linkage (C-O-C): A strong, broad absorption band corresponding to C-O stretching in the ether backbone is expected around 1100-1120 cm⁻¹.
-
Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹.
-
Aliphatic C-H: Stretching vibrations for the methylene and methyl groups are found in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the sodium adduct [M+Na]⁺.
-
Molecular Ion: For C₁₄H₂₂O₆S, the expected m/z for the sodium adduct [C₁₄H₂₂O₆S+Na]⁺ is approximately 341.1.[8]
-
Fragmentation Patterns: While soft ionization minimizes fragmentation, some characteristic losses can be observed. A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the loss of the tosyl group or the PEG chain.[9][10] The fragmentation of the polyether chain itself typically involves sequential loss of ethylene oxide units (44 Da).[11]
Section 2: Comparative Spectroscopic Analysis
To truly appreciate the spectroscopic signature of m-PEG3-Tosylate, it is instructive to compare it with its closest homologues. This comparison is vital for identifying impurities or confirming the synthesis of a specific chain length.
-
Alternative 1 (Shorter): 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate (m-PEG2-Tosylate, C₁₂H₁₈O₅S, MW: 274.34 g/mol ).[12]
-
Alternative 2 (Longer): 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (m-PEG4-Tosylate, C₁₆H₂₆O₇S, MW: 362.44 g/mol ).
NMR Data Comparison
The most significant differences between these homologues are observed in the NMR spectra, specifically in the integration of the PEG backbone signals relative to the terminal groups.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | m-PEG2-Tosylate[8] | m-PEG3-Tosylate | m-PEG4-Tosylate[8] | Rationale for Variation |
|---|---|---|---|---|
| Ar-H (ortho to SO₂) | ~7.78 (d, 2H) | ~7.80 (d, 2H) | ~7.78 (d, 2H) | Environment is identical; no significant change expected. |
| Ar-H (meta to SO₂) | ~7.33 (d, 2H) | ~7.35 (d, 2H) | ~7.33 (d, 2H) | Environment is identical; no significant change expected. |
| -CH₂-OTs | ~4.15 (t, 2H) | ~4.16 (t, 2H) | ~4.15 (t, 2H) | Environment is identical; no significant change expected. |
| -O-CH₂-CH₂-O- | ~3.67 - 3.48 (m, 4H) | ~3.65 - 3.50 (m, 8H) | ~3.65 - 3.50 (m, 12H) | Key differentiator. The integral value directly corresponds to the number of ethylene glycol units. |
| -OCH₃ | ~3.39 (s, 3H) | ~3.38 (s, 3H) | ~3.39 (s, 3H) | Environment is identical; no significant change expected. |
| Ar-CH₃ | ~2.40 (s, 3H) | ~2.45 (s, 3H) | ~2.40 (s, 3H) | Environment is identical; no significant change expected. |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | m-PEG2-Tosylate[8] | m-PEG3-Tosylate | m-PEG4-Tosylate[8] | Rationale for Variation |
|---|---|---|---|---|
| Aromatic Carbons | ~145, 133, 130, 128 | ~145, 133, 130, 128 | ~145, 133, 130, 128 | Tosyl group is unchanged; no significant shift expected. |
| -CH₂-OTs | ~69.3 | ~69.2 | ~69.2 | Environment is identical; no significant change expected. |
| -O-CH₂-CH₂-O- | ~71.9, 70.7, 68.6 | ~71.9, 70.7, 70.6, 70.5 | ~71.9, 70.7, 70.6, 70.5 | The number of signals and their complexity in this region increases with chain length, though they often overlap. |
| -OCH₃ | ~59.0 | ~59.0 | ~59.0 | Environment is identical; no significant change expected. |
| Ar-CH₃ | ~21.6 | ~21.6 | ~21.6 | Environment is identical; no significant change expected. |
IR and MS Data Comparison
The IR spectra of all three compounds are nearly superimposable, as the dominant functional groups (sulfonate ester, ether, aromatic ring) are present in all. The primary differentiator in the mass spectrum is the molecular ion peak.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Expected MW | Expected m/z for [M+Na]⁺ |
|---|---|---|---|
| m-PEG2-Tosylate | C₁₂H₁₈O₅S | 274.34 | 297.1 |
| m-PEG3-Tosylate | C₁₄H₂₂O₆S | 318.39 | 341.1 |
| m-PEG4-Tosylate | C₁₆H₂₆O₇S | 362.44 | 385.1 |
Section 3: Experimental Protocols & Methodologies
The trustworthiness of analytical data hinges on meticulous experimental execution. The following protocols are designed as self-validating systems.
Protocol 1: NMR Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is an excellent solvent for this class of compounds, offering good solubility and minimal signal overlap. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm. A field strength of 400 MHz or higher is recommended for adequate resolution of the backbone multiplets.[13]
Methodology:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H spectrum. A standard acquisition may use 16 scans with a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and normalize the integration relative to a known signal (e.g., the 3H singlet of the Ar-CH₃ or -OCH₃).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process and calibrate the ¹³C spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for liquid or oily samples like m-PEG3-Tosylate.
Methodology:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial for subtracting atmospheric CO₂ and H₂O absorptions.
-
Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with isopropanol.
-
Process the data by performing ATR correction and identifying the wavenumbers (in cm⁻¹) of the major absorption peaks.
Protocol 3: Mass Spectrometry
Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like PEG derivatives, minimizing in-source fragmentation and favoring the formation of pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺.
Methodology:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The presence of trace sodium salts in the solvent or on glassware is usually sufficient to promote the formation of [M+Na]⁺ adducts.
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
-
Set the ESI source parameters. Typical values for positive ion mode might include: capillary voltage ~3.5 kV, cone voltage ~20-40 V, source temperature ~120 °C, and desolvation gas flow ~600 L/hr.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Identify the m/z value of the base peak and other significant ions, comparing them to the calculated values for the expected molecular formula.
Conclusion
The structural elucidation of this compound is a straightforward process when a multi-technique spectroscopic approach is employed. ¹H NMR spectroscopy serves as the primary tool for confirming the specific PEG chain length through signal integration. Mass spectrometry provides definitive confirmation of the molecular weight, while IR spectroscopy verifies the presence of the critical sulfonate ester functional group.
By comparing the spectra of m-PEG3-Tosylate to its shorter and longer chain analogues, researchers can gain a high degree of confidence in their material's identity and purity. The protocols and comparative data presented in this guide offer a robust framework for the characterization of this important synthetic building block, ensuring the reliability and reproducibility of subsequent research.
References
- 1. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylene glycol mono methyl ether tosylate | CymitQuimica [cymitquimica.com]
- 3. This compound | 62921-74-8 [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
The Impact of a Tri-Ethylene Glycol Linker on the Biological Activity of Synthetic Compounds: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the modification of biologically active molecules to enhance their therapeutic potential is a paramount goal. One widely adopted strategy is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This guide provides a comprehensive analysis of the biological activity of compounds synthesized using a specific, short-chain PEGylating agent, 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, often referred to as m-PEG3-tosylate. We will delve into its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), and offer a comparative perspective against non-PEGylated counterparts and molecules with alternative linkers. This analysis is grounded in experimental data and established scientific principles to provide actionable insights for researchers.
The Strategic Role of the m-PEG3-Tosylate Linker in Molecular Design
The compound this compound is a valuable synthetic tool that introduces a discrete tri-ethylene glycol (PEG3) moiety onto a target molecule. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups, such as amines and thiols, on the molecule of interest. The incorporation of this short, hydrophilic PEG linker can profoundly influence the physicochemical and pharmacological properties of the resulting conjugate.[1]
The rationale behind employing a PEG linker, even a short one like PEG3, is multifaceted:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats can significantly improve the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[1]
-
Improved Cell Permeability: By balancing hydrophilicity and lipophilicity, a short PEG linker can aid in the passive diffusion of molecules across cell membranes, a critical step for reaching intracellular targets.[2]
-
Modulation of Pharmacokinetics: PEGylation is well-known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life.[3]
-
Fine-Tuning of Ternary Complex Formation (in PROTACs): In the context of PROTACs, the linker is not just a passive spacer but an active component that dictates the geometry and stability of the ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are critical for optimal ubiquitination and subsequent degradation of the target protein.[4][5]
Comparative Analysis of Biological Activity: The Case of PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy.[1][5] While direct head-to-head comparisons of a specific compound with and without an m-PEG3-tosylate linker are not always available in a single study, the impact of PEG linker length on PROTAC activity has been systematically investigated for various targets.
Case Study: Bromodomain-Containing Protein 4 (BRD4) Degraders
BRD4 is a well-established target for PROTAC-mediated degradation in cancer. Studies have shown that the length of the PEG linker is critical for achieving potent degradation of BRD4.[6]
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 0 PEG units (alkyl linker) | BRD4 | H661 | < 500 | > 90 | [5] |
| 1-2 PEG units | BRD4 | H661 | > 5000 | < 50 | [5] |
| 4-5 PEG units | BRD4 | H661 | < 500 | > 90 | [5] |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The data reveals a non-linear relationship between PEG linker length and BRD4 degradation. Both short (no PEG) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[5] This highlights the intricate interplay between the linker and the formation of a productive ternary complex. A linker with a specific length, such as that provided by m-PEG3-tosylate, can position the target protein and E3 ligase in an optimal orientation for ubiquitination.
Case Study: Estrogen Receptor α (ERα) Degraders
Similar trends have been observed for PROTACs targeting the Estrogen Receptor α (ERα), a key driver in breast cancer.
| PROTAC Linker Length (atoms) | Target Protein | Cell Line | Degradation Efficacy | Reference |
| 12 | ERα | MCF-7 | Moderate | [7] |
| 16 | ERα | MCF-7 | High | [7] |
In this study, a 16-atom linker was significantly more potent in degrading ERα than a 12-atom linker, despite both having similar binding affinities.[7] This underscores that linker length is a critical parameter for optimizing the degradation efficiency of a PROTAC.
Experimental Protocols
To facilitate the evaluation of compounds synthesized with this compound, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of a PROTAC using m-PEG3-Tosylate
This protocol describes a general procedure for conjugating a target protein ligand (containing a nucleophilic group, e.g., an amine) with an E3 ligase ligand via an m-PEG3-tosylate linker.
Materials:
-
Target protein ligand with a free amine
-
This compound (m-PEG3-Tosylate)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
PEGylation of the Target Protein Ligand:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add a solution of m-PEG3-tosylate (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the PEGylated ligand by column chromatography or preparative HPLC.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the purified PEGylated target protein ligand (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blotting)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound(s) of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Synthetic workflow for a PROTAC using m-PEG3-tosylate.
Caption: Mechanism of action of a PROTAC.
Conclusion
The use of this compound to introduce a short PEG3 linker is a strategic choice in the design of biologically active compounds, particularly in the context of PROTACs. This linker can favorably modulate physicochemical properties such as solubility and permeability, and critically, it plays an active role in determining the efficacy of targeted protein degradation. The provided comparative data underscores the importance of optimizing linker length, and the detailed experimental protocols offer a practical guide for researchers to evaluate their own synthesized compounds. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of each component of these complex molecules, including the often-underestimated linker, will be essential for the development of the next generation of therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. This guide provides an in-depth, objective comparison of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a versatile polyethylene glycol (PEG) derivative, against other common alternatives in various research applications. By synthesizing technical data with field-proven insights, this document will elucidate the causality behind experimental choices and provide robust, self-validating protocols.
Introduction: The Versatility of a PEGylated Tosylate
This compound, hereafter referred to as PEG3-Tosylate for brevity (denoting the three ethylene glycol units), is a hydrophilic linker molecule that has gained significant traction in bioconjugation, drug delivery, and the development of novel therapeutics. Its structure combines a short, discrete PEG chain, which imparts hydrophilicity and biocompatibility, with a terminal tosylate group, an excellent leaving group for nucleophilic substitution reactions. This unique combination allows for the covalent attachment of this PEG linker to various nucleophiles, such as amines and thiols, on proteins, peptides, nanoparticles, and small molecules.
This guide will explore the performance of PEG3-Tosylate in key research areas, comparing it with other widely used reagents and providing the experimental data necessary for informed decision-making.
Section 1: Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.
Case Study: Optimizing Linker Length for Enhanced Protein Degradation
The length of the PEG linker in a PROTAC can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and degradation.
Comparison: PEG3-Tosylate-derived linkers vs. other PEG linker lengths.
Experimental Data:
The following table summarizes data from studies on Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) PROTACs, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).[1][2][3]
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BTK | PEG2 | >1000 | <20 | [1] |
| BTK | PEG3 | 15 | >90 | [1] |
| BTK | PEG4 | 25 | >90 | [1] |
| BTK | PEG5 | 50 | ~80 | [1] |
| BRD4 | PEG3 | 8 | >90 | [2] |
| BRD4 | PEG4 | 5 | >95 | [3] |
| BRD4 | PEG5 | 12 | >90 | [3] |
Analysis and Causality:
The data clearly demonstrates a "Goldilocks effect," where an optimal linker length leads to maximal efficacy. For the BTK PROTAC, a PEG3 linker provided the lowest DC50 value, indicating the most potent degradation. A shorter linker (PEG2) was ineffective, likely due to steric hindrance preventing the formation of a stable ternary complex. Longer linkers (PEG4 and PEG5) showed decreased potency, possibly due to an increased entropic penalty upon binding.[2] Similarly, for the BRD4 degrader, a PEG4 linker was found to be optimal.[3]
These findings underscore the importance of fine-tuning the linker length for each specific target and E3 ligase pair. PEG3-Tosylate serves as a valuable building block in a "linker toolbox" for the rapid synthesis of PROTAC libraries with varying linker lengths to identify the optimal degrader.[4]
Experimental Workflow for PROTAC Efficacy Evaluation:
Caption: Experimental workflow for PROTAC synthesis and efficacy evaluation.
Protocol: Synthesis of a PROTAC using a PEG-Tosylate Linker
This protocol describes a general method for the synthesis of a PROTAC via nucleophilic substitution on a PEG-tosylate linker.
Materials:
-
Target-binding ligand with a nucleophilic group (e.g., amine or thiol)
-
This compound (PEG3-Tosylate)
-
E3 ligase ligand with a suitable functional group for subsequent coupling
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Reaction vessel, stirring apparatus, and inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Conjugation of the Target-Binding Ligand:
-
Dissolve the target-binding ligand (1.0 eq) and PEG3-Tosylate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by HPLC.
-
-
Step 2: Conjugation of the E3 Ligase Ligand:
-
To the solution from Step 1, add the E3 ligase ligand (1.0 eq) and appropriate coupling reagents (e.g., HATU and DIPEA if the ligand has a carboxylic acid).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Step 3: Purification:
-
Purify the final PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Section 2: Surface Functionalization of Nanoparticles for Drug Delivery
PEGylation is a widely used technique to improve the biocompatibility and circulation time of nanoparticles by creating a "stealth" effect that reduces uptake by the reticuloendothelial system.[1][5] PEG3-Tosylate provides a versatile tool for the surface functionalization of nanoparticles.
Case Study: Modifying Nanoparticle Surface Properties
The surface charge and hydrophilicity of nanoparticles are critical parameters that influence their stability, protein adsorption, and cellular uptake.
Comparison: Amine-functionalized and Thiol-functionalized nanoparticles before and after PEGylation with a PEG-Tosylate.
Experimental Data:
The following table summarizes typical changes in the physicochemical properties of nanoparticles upon functionalization with a PEG-tosylate linker.[1]
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.18 | +35 ± 4 |
| PEGylated (from Amine) | 125 ± 8 | 0.21 | +5 ± 2 |
| Thiol-Functionalized Nanoparticles | 108 ± 6 | 0.19 | -28 ± 5 |
| PEGylated (from Thiol) | 128 ± 7 | 0.22 | -10 ± 3 |
Analysis and Causality:
PEGylation with PEG3-Tosylate leads to a predictable increase in the hydrodynamic diameter of the nanoparticles due to the attached PEG chains. The PDI may slightly increase, indicating a broader size distribution. A significant change is observed in the zeta potential, which shifts towards neutral. This reduction in surface charge is a key factor in minimizing non-specific interactions with proteins and cells, contributing to the "stealth" properties of the nanoparticles.[1]
Experimental Workflow for Nanoparticle PEGylation and Characterization:
Caption: Workflow for nanoparticle PEGylation and characterization.
Protocol: PEGylation of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles
-
This compound (PEG3-Tosylate)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA)
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL.
-
Add PEG3-Tosylate to the nanoparticle suspension. A molar excess of 10-50 fold of PEG3-Tosylate relative to the estimated surface amine groups is recommended.[1]
-
Add the base (e.g., DIPEA, 2-3 fold molar excess over the tosylate).
-
Allow the reaction to proceed at room temperature for 12-24 hours with constant stirring. For less reactive systems, the temperature can be increased to 40-50°C.[1]
-
Purify the PEGylated nanoparticles using methods such as centrifugation, dialysis, or size exclusion chromatography to remove unreacted PEG3-Tosylate and other reagents.
-
Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage or further use.
-
Characterize the nanoparticles using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and a zeta potential analyzer to confirm the change in surface charge.
Section 3: Bioconjugation and Comparison with Other Reagents
The tosylate group of PEG3-Tosylate can react with various nucleophiles, making it a versatile tool for bioconjugation. Its performance can be compared to other common PEGylating reagents, such as those with N-hydroxysuccinimide (NHS) ester or maleimide functional groups.
Reactivity and Stability Comparison
PEG-Tosylate vs. PEG-NHS Ester vs. PEG-Maleimide
| Feature | PEG-Tosylate | PEG-NHS Ester | PEG-Maleimide |
| Primary Target(s) | Amines, Thiols, Hydroxyls | Primary Amines | Thiols |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Resulting Linkage | Sulfonamide/Thioether/Ether | Amide | Thioether |
| Linkage Stability | Generally stable | Very stable | Stable, but can undergo retro-Michael addition |
| Reaction Kinetics | Generally slower than NHS esters and maleimides | Fast | Very Fast |
Analysis and Causality:
-
Versatility: PEG-Tosylate offers broader reactivity compared to the more specific PEG-NHS esters (for amines) and PEG-maleimides (for thiols). This can be advantageous when targeting molecules with different functional groups.
-
Reaction Kinetics: The reaction of tosylates with nucleophiles is generally slower than that of NHS esters and maleimides. This can be a disadvantage in time-sensitive applications but can also allow for more controlled conjugation.
-
Stability: The resulting sulfonamide and thioether linkages from PEG-Tosylate are generally stable under physiological conditions.[3][6] While the amide bond formed from an NHS ester is exceptionally stable, the thioether bond from a maleimide reaction can be susceptible to retro-Michael addition, especially in the presence of other thiols.[7]
Application in PEGylation of Antiviral Drugs
PEGylation can improve the pharmacokinetic profile of antiviral drugs, leading to prolonged half-life and reduced dosing frequency. Pegylated interferon alfa-2a is a well-known example used in the treatment of hepatitis C and B.[8] While specific case studies detailing the use of PEG3-Tosylate for antiviral drug modification are not abundant in the public literature, its properties make it a suitable candidate for such applications, particularly for drugs with amine or thiol functionalities. The ability to form a stable conjugate with improved hydrophilicity is a key advantage.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and development. Its utility as a hydrophilic linker in PROTACs is well-demonstrated, where the optimization of linker length is crucial for achieving potent protein degradation. In the realm of nanoparticle drug delivery, its ability to modify surface properties and impart "stealth" characteristics is a significant advantage.
When compared to other common bioconjugation reagents, PEG3-Tosylate offers a unique balance of reactivity, versatility, and stability. While its reaction kinetics may be slower than some alternatives, its ability to react with a broader range of nucleophiles provides greater flexibility in experimental design.
The choice of a linker or bioconjugation reagent is highly dependent on the specific application, the nature of the molecules involved, and the desired properties of the final conjugate. This guide provides the foundational knowledge and experimental context to enable researchers to make informed decisions and effectively utilize this compound in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral treatment with pegylated interferon and clinical outcomes in a cohort of immigrants patients affected by hepatitis delta: A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, hereafter referred to as m-PEG3-Tos, with alternative reagents across its primary applications. My goal is to equip you with the necessary data and insights to make informed decisions in your experimental designs.
Introduction to m-PEG3-Tos: A Versatile PEGylating Agent and Linker
This compound (m-PEG3-Tos) is a heterobifunctional molecule featuring a short, hydrophilic triethylene glycol (PEG3) spacer. One terminus is capped with a methoxy group, rendering it inert, while the other is activated with a tosylate group. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in bioconjugation and materials science.
The primary applications of m-PEG3-Tos, which we will explore in this guide, include:
-
PEGylation of Biomolecules: The covalent attachment of PEG chains to proteins, peptides, and other biologics to improve their pharmacokinetic and pharmacodynamic properties.
-
Linker for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs): Serving as the connecting bridge between the targeting moiety and the functional payload.
-
Surface Modification of Nanoparticles and Materials: Imparting hydrophilicity and biocompatibility to various surfaces.
This guide will dissect each application, comparing m-PEG3-Tos to commonly used alternatives, supported by experimental data and detailed protocols.
Part 1: PEGylation of Biomolecules: m-PEG3-Tos in Focus
PEGylation is a well-established strategy to enhance the therapeutic value of biomolecules by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity.[1] The choice of the PEGylating reagent is critical and dictates the nature of the linkage and the reaction's specificity.
Comparison of m-PEG3-Tos with Amine-Reactive Reagents
The primary targets for PEGylation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. m-PEG3-Tos reacts with these primary amines via nucleophilic substitution to form a stable secondary amine linkage.[2] Let's compare its performance with the most common class of amine-reactive PEGylating agents: N-hydroxysuccinimide (NHS) esters.
dot
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
This guide provides a detailed protocol for the proper disposal of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS No. 62921-74-8), a compound often utilized in chemical synthesis.[1] As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document synthesizes regulatory standards, safety data, and field-proven best practices to ensure that waste streams containing this compound are managed safely, responsibly, and in compliance with regulations.
While some safety data sheets (SDS) indicate that this specific compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008, it is a cornerstone of robust laboratory safety to treat all non-routine research chemicals with a high degree of caution.[2] The procedures outlined below are designed to provide a framework for handling this compound as potentially hazardous waste, thereby minimizing risk to personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While the primary hazard classification may be low, related chemical structures and degradation products warrant a cautious approach.
Key Considerations:
-
Incompatible Materials: Avoid mixing this compound's waste with strong oxidizing agents.[2] General best practices also dictate segregating tosylate-containing waste from bases and reducing agents to prevent potentially hazardous reactions.[3]
-
Handling Precautions: Handling should be performed in a well-ventilated area.[2][4] Direct contact with skin, eyes, and clothing must be avoided.[2]
-
Environmental Fate: Do not let the product enter drains or surface water.[4][5] Proper disposal is essential to prevent environmental contamination.
Chemical Safety Profile
| Property | Value / Information | Source |
| Chemical Name | This compound | |
| Synonyms | m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate | |
| CAS Number | 62921-74-8 | [1] |
| Physical State | Liquid, Clear, Colorless to Pale Yellow | [2] |
| Known Hazards | Not classified as hazardous under Regulation (EC) No 1272/2008. However, prudent practice dictates handling as a potential irritant. | [2] |
| Incompatibilities | Oxidizing agents, Strong Acids, Strong Bases | [2][6] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling waste containing this compound.
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Protective boots may be necessary depending on the scale of handling.[2]
-
Respiratory Protection: If vapors or aerosols are likely to be generated, use a vapor respirator in a well-ventilated area or work within a chemical fume hood.[2][4]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EH&S) office.[7][8]
Step-by-Step Collection Procedure:
-
Container Selection:
-
Labeling:
-
Waste Accumulation:
-
Carefully transfer all waste containing the compound into the designated container. This includes:
-
Unused or excess quantities of the chemical.
-
Contaminated consumables such as pipette tips, weighing papers, and gloves.
-
The first and second solvent rinses used to clean contaminated glassware. (Note: Subsequent rinses of empty containers, e.g., triple-rinsing, may be permissible for non-hazardous disposal, but only after consulting institutional guidelines).[7][9]
-
-
Keep the waste container securely closed at all times, except when adding waste.[7]
-
-
Interim Storage:
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[8]
-
The storage location must be cool, dry, and away from heat, ignition sources, and incompatible chemicals.[3]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling all materials that have come into contact with the target compound.
References
- 1. This compound | 62921-74-8 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicea.com [chemicea.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. apracing.com [apracing.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Handling 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
This document provides essential safety and handling protocols for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS: 62921-74-8), a reagent commonly referred to as 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate or m-PEG3-Tos.[1] Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.
Foundational Safety: Understanding the Hazard Profile
Before any handling procedure, a thorough understanding of the chemical's potential hazards is paramount. Safety data sheets for this compound present varied classifications. One source indicates the product does not meet the criteria for hazard classification.[1] However, another authoritative source identifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
Given this discrepancy and the known hazards of structurally similar sulfonate esters, which can range from toxic if swallowed to causing severe skin burns[3][4], this guide adopts a precautionary principle . We will base all personal protective equipment (PPE) and handling recommendations on the more stringent hazard classifications to ensure the highest level of safety.
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Skin Irritation (H315) | Causes skin irritation upon contact. | Dermal | AK Scientific[2] |
| Eye Irritation (H319) | Causes serious, potentially damaging, eye irritation. | Ocular | AK Scientific[2] |
| Respiratory Irritation (H335) | May cause irritation to the respiratory tract if inhaled. | Inhalation | AK Scientific[2] |
This conservative approach is not merely a procedural formality; it is a cornerstone of robust laboratory safety culture. By preparing for the highest potential risk, we mitigate unforeseen dangers and protect our most valuable asset: the scientist.
The Core PPE Ensemble: Your Primary Defense System
The selection of PPE is a critical control measure dictated by the hazard assessment. For this compound, the focus is on creating an impermeable barrier against dermal, ocular, and inhalation exposure.
Eye and Face Protection
-
Minimum Requirement: At all times when handling the chemical, wear ANSI Z87.1-compliant safety glasses with side shields.[1]
-
Recommended for Splash Risk: When transferring liquids, working with larger quantities (>50 mL), or performing reactions under heat or pressure, upgrade to chemical splash goggles.[5][6] For maximum protection in these scenarios, a full-face shield should be worn in conjunction with goggles.[1][7] This combination protects the entire face from splashes and potential aerosols.
Hand Protection: A Critical Barrier
Proper glove selection is arguably the most critical decision for direct chemical handling. Disposable nitrile gloves are common in laboratories but may offer only limited splash protection against certain organic compounds.[8][9] Given the ether and sulfonate ester functionalities of this molecule, a careful assessment is required.
Glove Selection Guidance Table
| Glove Material | Performance Against Related Chemical Classes | Recommended Use Case |
|---|---|---|
| Nitrile | Good for splash protection against many bases, oils, and some acids. Poor to Fair against certain esters, ketones, and aromatic solvents.[9][10] | Splash Protection/Short-Duration Tasks: Suitable for small-scale transfers inside a fume hood. Gloves must be changed immediately upon any contact with the chemical.[8] |
| Neoprene | Good to Excellent against a broad range of chemicals, including alcohols, organic acids, and alkalis.[10] | Extended Handling: Recommended for procedures involving longer exposure times or larger volumes. |
| Butyl Rubber | Excellent against highly corrosive acids, ketones, esters, and aldehydes. Does not perform as well with aromatic hydrocarbons.[10] | High-Risk Operations & Spill Cleanup: The preferred choice for spill response and when handling concentrated solutions or performing vigorous reactions. |
Field-Proven Insight: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure in case the outer glove is compromised. Ensure the inner glove is a different color to make breaches in the outer glove immediately visible. Inspect gloves for any signs of degradation or damage before each use.
Body Protection
-
Standard Use: A flame-resistant laboratory coat is mandatory to protect against incidental contact and small splashes.
-
Enhanced Protection: For transfers of significant quantities or during spill cleanup, supplement your lab coat with a chemically resistant apron made of rubber or PVC.[11] In high-risk scenarios, disposable Tyvek coveralls may be appropriate.[6]
Respiratory Protection
All handling of this compound should, without exception, be performed inside a certified chemical fume hood to minimize vapor inhalation.[1][12]
-
Standard Operations: If work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Concentration Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] Note that dust masks or N95 respirators are designed for particulates and offer no protection against chemical vapors.[13]
Operational Plan: From Preparation to Disposal
A safe experiment is a well-planned one. The following workflow provides a systematic approach to handling this chemical, minimizing risk at every stage.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocols
A. Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates proper function.
-
Assemble and Inspect PPE: Gather all necessary PPE. Visually inspect gloves for tears or pinholes and ensure safety goggles are clean and fit properly.
-
Prepare for Emergencies: Confirm the path to the nearest safety shower and eyewash station is unobstructed. Ensure a chemical spill kit compatible with organic liquids is readily accessible.
B. Safe Handling and Donning/Doffing Procedures
-
Donning PPE: Don your lab coat and fasten it completely. Put on safety goggles. Finally, don the first pair of gloves, followed by the second (outer) pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.
-
Chemical Transfer: Perform all manipulations deep within the fume hood. Use a pipette or other appropriate device to transfer the liquid, avoiding splashing. Keep the primary container sealed when not in use.
-
Post-Handling Decontamination: After completing the work, securely cap the chemical container. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in a designated hazardous waste container.
-
Remove the inner pair of gloves using the same technique.
-
Remove your lab coat, turning it inside out as you remove it if you suspect contamination.
-
Remove your safety goggles.
-
Immediately wash your hands and forearms thoroughly with soap and water.[1]
-
C. Spill Response and Disposal
-
Spill Containment: In case of a spill, alert colleagues and evacuate the immediate area if necessary. If the spill is small and you are trained to handle it, don appropriate PPE (including butyl gloves and a respirator if outside a hood).
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical sorbent pad.[1][14] Do not use combustible materials like paper towels.
-
Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Waste Disposal: All chemical waste and contaminated disposables (gloves, absorbent material) must be disposed of according to federal, state, and local regulations.[1] This typically involves collection by your institution's Environmental Health & Safety department. Do not pour this chemical down the drain.[14][15]
Emergency First Aid Protocols
If an exposure occurs despite precautions, immediate and correct action is vital.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison control center or a doctor.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Seek immediate medical attention. |
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory team.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. chemicea.com [chemicea.com]
- 13. pppmag.com [pppmag.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
